Reactive Orange 16
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
20262-58-2 |
|---|---|
Molecular Formula |
C20H19N3NaO11S3 |
Molecular Weight |
596.6 g/mol |
IUPAC Name |
disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H19N3O11S3.Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33); |
InChI Key |
MYNWOBSXSQNNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O.[Na] |
Other CAS No. |
20262-58-2 12225-88-6 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
illiant orange 3R brilliant orange 3R, sodium salt C.I. reactive orange 16 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Reactive Orange 16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Reactive Orange 16, a versatile azo dye with applications extending from traditional textile dyeing to advanced scientific research. This document details its chemical identity, physicochemical properties, and established experimental applications, with a focus on methodologies and data relevant to laboratory and research settings.
Chemical Identity
CAS Number: The most commonly cited CAS number for this compound is 12225-83-1 [1][2][3]. Other reported CAS numbers include 12225-88-6, 20262-58-2, and 12769-09-4[4].
Synonyms: this compound is known by a multitude of synonyms, reflecting its widespread use. Key synonyms include:
-
Remazol Brilliant Orange 3R[1]
-
C.I. This compound
-
Reactive Orange 3R
-
Reactive Orange KN-5R
-
Reactive Brilliant Orange KN-5R
-
OR 16 dye
A more extensive list of synonyms can be found in various chemical supplier databases.
Physicochemical Properties
This compound is a sulfonated reactive azo dye. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | |
| Molecular Weight | 617.54 g/mol | |
| Appearance | Orange to dark red powder | |
| Melting Point | >300 °C | |
| Solubility | Soluble in water. 120 g/L at 20°C and >150 g/L at 80°C. | |
| Maximum Absorbance (λmax) | 493 nm | |
| Colour Index Number | 17757 |
Applications in Research and Development
While traditionally used in the textile industry, this compound has been adopted in various research contexts, primarily as a model compound for environmental remediation studies and as a biological stain.
-
Environmental Science: Due to its persistence in the environment, this compound is frequently used as a model pollutant to investigate the efficacy of novel water treatment technologies. These include advanced oxidation processes such as photocatalytic degradation and electrochemical oxidation.
-
Biological Staining: Reactive dyes, in general, are used in cellular analysis. They can act as fixable dead cell stains, covalently binding to intracellular amines. In cells with compromised membranes (dead cells), the dye has greater access to the cell's interior, resulting in a much stronger fluorescent signal compared to live cells. While specific protocols for this compound in this application are not widely published, its reactive nature makes it a candidate for such methodologies.
-
Diagnostics and Histology: The dye finds applications in diagnostic assay manufacturing, hematology, and histology.
Experimental Protocols
Electrochemical Degradation of this compound
This protocol is based on a study investigating the removal of this compound from wastewater using a novel particle-coated electrode.
Objective: To achieve high color and Chemical Oxygen Demand (COD) reduction of a synthetic this compound dye solution.
Materials:
-
This compound (200 ppm solution)
-
1 L glass reactor
-
Particle-coated electrode (Ti/GO-GAC-RuO₂-Sb₂O₅-CeO₂) as the anode
-
Stainless Steel (SS-304) as the cathode
-
DC power supply
-
Supporting electrolytes: NaCl and Na₂SO₄
-
Magnetic stirrer
Methodology:
-
Prepare a 200 ppm solution of this compound in the 1 L glass reactor.
-
Immerse the particle-coated anode and the stainless steel cathode in the solution, maintaining a 1.5 cm space between them.
-
Add NaCl and Na₂SO₄ as supporting electrolytes (e.g., 2 g/L of each).
-
Maintain uniform mixing using a magnetic stirrer at 240 rpm.
-
Apply a constant current density of 60 mA/cm² using the DC power supply to initiate the electrochemical oxidation process.
-
Conduct the electrolysis for a set duration (e.g., 30 minutes).
-
Monitor the decolorization and COD reduction at various time intervals.
Results from the study:
| Parameter | Condition | Result | Reference |
| Color Reduction | 2 g/L NaCl + 2 g/L Na₂SO₄, 60 mA/cm², neutral pH, 30 min | 98% | |
| COD Reduction | 2 g/L NaCl + 2 g/L Na₂SO₄, 60 mA/cm², neutral pH, 30 min | 88% |
General Protocol for Live/Dead Cell Staining with a Reactive Dye
This is a generalized protocol that can be adapted for using reactive dyes like this compound for discriminating live and dead cells by flow cytometry.
Objective: To differentiate between live and dead cells in a population based on membrane integrity.
Materials:
-
Cell suspension (at least 1 x 10⁶ cells)
-
Reactive dye (e.g., this compound) reconstituted in anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Harvest and count the cells.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add the reconstituted reactive dye to the cell suspension (the optimal concentration needs to be determined empirically).
-
Mix well.
-
Incubate for 30 minutes at room temperature or on ice, protected from light.
-
-
Washing and Analysis:
-
Wash the cells once with PBS containing 1% bovine serum albumin (BSA).
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the cells on a flow cytometer using the appropriate excitation and emission channels for the specific dye. Dead cells will exhibit a significantly higher fluorescence intensity than live cells.
-
Visualizations
Caption: Workflow for the electrochemical degradation of this compound.
Caption: Principle of live/dead cell discrimination using a reactive dye.
Safety Information
This compound is considered a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Molar Absorptivity of Reactive Orange 16 in Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molar absorptivity of the azo dye Reactive Orange 16 (RO16) in an aqueous solution. This document outlines the essential physicochemical properties of RO16, details the experimental protocol for determining its molar absorptivity, and presents the relevant data in a clear, tabular format. The information herein is intended to support research and development activities where the accurate quantification of this compound is critical.
Physicochemical Properties of this compound
This compound, also known by its Colour Index name C.I. 17757, is an anionic monoazo dye widely used in the textile industry.[1] Its chemical structure and properties are fundamental to understanding its spectrophotometric behavior.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | [1] |
| Molecular Weight | 617.54 g/mol | [1] |
| CAS Number | 12225-88-6 | [1] |
| Maximum Absorption Wavelength (λmax) in Water | ~493 - 494 nm | [2] |
Molar Absorptivity of this compound
The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a constant for a specific substance in a given solvent and is a crucial parameter in the Beer-Lambert law, which relates absorbance to concentration.
Experimental Protocol for Determination of Molar Absorptivity
The determination of the molar absorptivity of this compound is based on the principles of UV-Visible spectrophotometry and the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar absorptivity, c is the molar concentration, and l is the path length of the cuvette.
Materials and Equipment
-
This compound (analytical grade)
-
Distilled or deionized water
-
Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes (various sizes)
-
Analytical balance
-
UV-Visible spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
Procedure
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of this compound powder (e.g., 0.0618 g for a 1 mM stock solution).
-
Dissolve the powder in a small amount of distilled water in a beaker.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with distilled water several times and add the rinsings to the volumetric flask.
-
Bring the solution to the mark with distilled water and mix thoroughly to ensure homogeneity. This will be your stock solution.
-
-
Preparation of Standard Solutions:
-
Perform a series of dilutions of the stock solution to prepare a set of standard solutions with known concentrations (e.g., 5, 10, 15, 20, 25 µM).
-
For each standard, pipette the calculated volume of the stock solution into a separate volumetric flask and dilute to the mark with distilled water.
-
-
Spectrophotometric Measurement:
-
Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to the maximum absorption wavelength (λmax) of this compound in water, which is approximately 494 nm. To determine the precise λmax, scan the absorbance of one of the standard solutions across a wavelength range (e.g., 400-600 nm).
-
Use distilled water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution at the determined λmax. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus molar concentration for the standard solutions.
-
The plot should be linear and pass through the origin, in accordance with the Beer-Lambert law.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept (which should be close to zero).
-
The slope of the calibration curve (m) represents the molar absorptivity (ε) when the path length is 1 cm.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the experimental determination of the molar absorptivity of this compound.
Caption: Experimental workflow for determining molar absorptivity.
Logical Relationship of Beer-Lambert Law Components
The Beer-Lambert law is the fundamental principle underpinning the spectrophotometric quantification of substances. The following diagram illustrates the relationship between its components.
Caption: Relationship of Beer-Lambert Law components.
References
An In-Depth Technical Guide to the Synthesis and Manufacturing of Reactive Orange 16
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Reactive Orange 16 (CAS No: 12225-88-6), a prominent monoazo reactive dye. The document details the core chemical reactions, outlines a representative experimental protocol, and presents the involved chemical pathways and workflows through structured diagrams. The synthesis primarily involves a two-step process: the diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate, followed by a coupling reaction with 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid. This guide is intended for researchers and professionals in chemistry and drug development who require a technical understanding of the manufacturing of such chemical entities.
Introduction
This compound, also known by trade names such as Remazol Brilliant Orange 3R, is a vinyl sulfone-type reactive dye.[1] These dyes are characterized by their ability to form covalent bonds with the hydroxyl or amino groups of fibers like cotton, viscose, and wool, leading to excellent wash fastness. The core of its reactivity lies in the vinyl sulfone group, which is typically generated in situ from a sulfate ester precursor under alkaline conditions. This document elucidates the chemical principles and practical steps involved in its synthesis.
Core Synthesis Pathway
The manufacturing of this compound is centered around a classic azo coupling reaction. The overall process can be broken down into two primary stages:
-
Diazotization: The primary aromatic amine, 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate (para-base ester), is converted into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.
-
Azo Coupling: The synthesized diazonium salt, which is a weak electrophile, is then reacted with the coupling component, 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid (N-Acetyl J acid). This electrophilic aromatic substitution reaction results in the formation of the azo dye, this compound.
The following diagram illustrates the overall synthesis pathway:
Caption: General synthesis pathway for this compound.
Experimental Protocols
The following protocols are representative of the synthesis of vinyl sulfone reactive dyes and have been adapted for the specific case of this compound. Precise quantitative data for industrial-scale production may vary.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate | 281.29 |
| 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid | 319.31 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Hydrochloric Acid (HCl), 37% | 36.46 |
| Sodium Carbonate (Na₂CO₃) | 105.99 |
| Sulfamic Acid (H₃NSO₃) | 97.09 |
| Ice | - |
| Water (deionized) | - |
Diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate
-
A solution of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate (0.1 mol) is prepared in water and hydrochloric acid (33% pure).[1]
-
The mixture is cooled to 0-5 °C in an ice bath with continuous stirring.
-
A solution of sodium nitrite (0.1 M) is added dropwise to the amine solution.[1] The temperature must be maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.
-
Once the diazotization is complete, a small amount of sulfamic acid is added to quench any remaining nitrous acid.[1] The resulting diazonium salt solution is kept cold and used immediately in the next step.
Azo Coupling Reaction
-
In a separate vessel, a solution of 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid (0.1 mol) is prepared in water.
-
The pH of the coupling component solution is adjusted to approximately 7 with the addition of a sodium carbonate solution.
-
The cold diazonium salt solution is slowly added to the coupling component solution with vigorous stirring.
-
The temperature of the reaction mixture is maintained at 10-15 °C.[1]
-
The pH is maintained at a neutral level (around 7) throughout the coupling process by the controlled addition of sodium carbonate solution.
-
The reaction is stirred for several hours until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography.
-
The synthesized this compound dye is then precipitated from the solution by salting out with sodium chloride.
-
The precipitated dye is filtered, washed with a brine solution, and dried in an oven at 80-90 °C.
The following diagram outlines the general experimental workflow:
Caption: General experimental workflow for this compound synthesis.
Quantitative Data Summary
While specific industrial-scale quantitative data is proprietary, the following table summarizes the key parameters based on general laboratory-scale synthesis of similar reactive dyes.
| Parameter | Value | Stage |
| Diazotization | ||
| Reactant Ratio (Amine:Nitrite) | ~ 1 : 1 (molar) | Diazotization |
| Temperature | 0 - 5 °C | Diazotization |
| pH | Strongly Acidic | Diazotization |
| Reaction Time | 1 - 2 hours | Diazotization |
| Azo Coupling | ||
| Reactant Ratio (Diazo:Coupler) | ~ 1 : 1 (molar) | Azo Coupling |
| Temperature | 10 - 15 °C | Azo Coupling |
| pH | ~ 7 (Neutral) | Azo Coupling |
| Reaction Time | 2 - 4 hours | Azo Coupling |
| Product Isolation | ||
| Drying Temperature | 80 - 90 °C | Product Isolation |
Conclusion
The synthesis of this compound is a well-established process rooted in the principles of diazotization and azo coupling. The key to successful and high-yield manufacturing lies in the careful control of reaction parameters, particularly temperature and pH, at each stage of the process. The vinyl sulfone reactive group provides the dye with its characteristic high fastness on cellulosic fibers. The information presented in this guide serves as a foundational resource for understanding the chemical manufacturing of this important reactive dye. Further research into specific patents and publications may yield more detailed quantitative data for process optimization.
References
Reactive Orange 16 molecular weight and formula
An In-depth Technical Guide to Reactive Orange 16
Introduction
This compound (RO16) is a monoazo reactive dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Its vibrant color, good water solubility, and the formation of covalent bonds with fibers contribute to its popularity, resulting in excellent wash fastness.[2] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and relevant experimental applications of this compound.
Molecular and Physicochemical Properties
There are slight variations in the reported molecular formula and weight of this compound, primarily due to its salt form. The disodium salt is the most commonly cited form.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | [1][3] |
| Molecular Weight | 617.54 g/mol | [1] |
| Alternative Formula | C₂₀H₁₉N₃NaO₁₁S₃ | Not widely cited |
| Alternative Molecular Weight | 596.55 g/mol | Not widely cited |
| Appearance | Red powder | |
| Color Index Name | C.I. This compound | |
| CAS Number | 12225-83-1 | |
| Solubility in Water (20°C) | 120 g/L | |
| Maximum Absorption (λmax) | 493 nm |
Synthesis and Manufacturing
The synthesis of this compound involves a two-step process: diazotization followed by a coupling reaction.
Experimental Protocol for Synthesis
Materials:
-
2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate
-
Sodium nitrite
-
Hydrochloric acid
-
6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid
-
Sodium carbonate
-
Ice
Procedure:
-
Diazotization: An aqueous solution of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate is prepared and cooled to 0-5°C using an ice bath. A solution of sodium nitrite is slowly added, followed by the dropwise addition of hydrochloric acid while maintaining the low temperature. The reaction mixture is stirred for approximately one hour to ensure the complete formation of the diazonium salt.
-
Coupling Reaction: A solution of 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid is prepared and its pH is adjusted to alkaline conditions using sodium carbonate. The previously prepared diazonium salt solution is then slowly added to this alkaline solution, again maintaining a low temperature. The coupling reaction proceeds to form the this compound dye.
-
Isolation: The synthesized dye is then precipitated from the solution, filtered, washed, and dried.
Synthesis workflow of this compound.
Application in Textile Dyeing
This compound is primarily used for dyeing cellulosic fibers. The dyeing process involves the formation of a covalent bond between the vinyl sulfone group of the dye and the hydroxyl groups of the cellulose fibers under alkaline conditions.
Experimental Protocol for Cotton Dyeing
Materials:
-
Cotton fabric
-
This compound
-
Sodium chloride (or Glauber's salt)
-
Sodium carbonate (soda ash)
-
Water
Procedure:
-
Dye Bath Preparation: A dye bath is prepared with the required amount of water, this compound, and an electrolyte such as sodium chloride. The electrolyte helps in the exhaustion of the dye onto the fabric.
-
Dyeing: The cotton fabric is immersed in the dye bath, and the temperature is gradually raised. The dyeing is carried out for a specific duration to allow for the diffusion and adsorption of the dye onto the fibers.
-
Fixation: An alkali, typically sodium carbonate, is added to the dye bath to raise the pH. This initiates the chemical reaction between the dye and the fiber, leading to the formation of a covalent bond and fixation of the color.
-
Washing: After dyeing, the fabric is thoroughly rinsed with cold and hot water to remove any unfixed dye. A soaping treatment is often carried out to ensure the removal of all hydrolyzed dye, which improves the wash fastness of the dyed fabric.
General workflow for dyeing cotton with this compound.
Biodegradation Pathways
The environmental fate of this compound is of significant interest due to the release of dye effluents. Research has shown that various microorganisms can biodegrade this dye, typically by breaking the azo bond (–N=N–).
Experimental Protocol for Biodegradation Study
Materials:
-
This compound solution
-
Microbial culture (e.g., Bacillus stratosphericus)
-
Nutrient medium
-
Incubator shaker
-
UV-Vis spectrophotometer
-
GC-MS for metabolite analysis
Procedure:
-
Inoculum Preparation: A pure culture of the selected microorganism is grown in a suitable nutrient broth.
-
Decolorization Assay: A known concentration of this compound is added to the nutrient medium, which is then inoculated with the microbial culture. The flasks are incubated under controlled conditions (e.g., temperature, pH, and agitation).
-
Analysis: Aliquots of the culture medium are withdrawn at regular intervals. The cells are separated by centrifugation, and the supernatant is analyzed for color removal using a UV-Vis spectrophotometer by measuring the absorbance at the dye's λmax.
-
Metabolite Identification: The degradation products in the decolorized medium can be extracted and identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to elucidate the biodegradation pathway.
Simplified biodegradation pathway of this compound.
References
In-Depth Technical Guide: Solubility of Reactive Orange 16 in Diverse Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of C.I. Reactive Orange 16 (CAS No. 12225-83-1), a widely utilized monoazo vinyl sulfone dye. Understanding the solubility of this compound is critical for a range of applications, from textile dyeing and printing to its use in biological and chemical research. This document collates quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents logical workflows for solvent selection and experimental design.
Core Data Presentation: Solubility Profile of this compound
The solubility of this compound is dictated by its molecular structure, which includes multiple sulfonate groups rendering it highly soluble in aqueous solutions and polar organic solvents. Conversely, it exhibits poor solubility in non-polar organic solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |
| Water | H₂O | 120 g/L[1] | 20 | High solubility is attributed to the presence of sulfonate groups. |
| >150 g/L[1] | 80 | Solubility increases significantly with temperature. | ||
| 1 g/L (3mg/3ml)[2] | Not Specified | This lower reported value may refer to a specific grade or experimental conditions. | ||
| >200 g/L | 20 | A composite reactive orange dye containing this chromophore showed high solubility. | ||
| Methanol | CH₃OH | 1 g/L (3mg/3ml)[2] | Not Specified | Soluble. |
| Ethanol | C₂H₅OH | Soluble[3] | Not Specified | Quantitative data is not readily available, but it is known to be soluble in alcohol solvents. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Readily Soluble | Not Specified | A common polar aprotic solvent for azo dyes; precise quantitative data is not available. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Readily Soluble | Not Specified | A common polar aprotic solvent for azo dyes; precise quantitative data is not available. |
| Acetone | CH₃COCH₃ | Soluble | Not Specified | General solubility for acidic azo dyes in polar aprotic solvents. |
| Chloroform | CHCl₃ | Sparingly Soluble / Insoluble | Not Specified | As a non-polar solvent, it is not effective for dissolving highly polar molecules like this compound. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for consistent and reproducible research and application. Below are detailed methodologies for assessing the solubility of this compound.
Method 1: ISO 105-Z09 Standard for Cold Water Solubility
This method provides a standardized procedure for determining the solubility of water-soluble dyes at a set temperature without prior heating.
1. Principle: A series of dye solutions of known concentrations are prepared at 25°C. These solutions are then filtered under vacuum, and the solubility limit is determined by visual inspection of any residue on the filter and the time taken for the filtrate to pass through.
2. Apparatus and Reagents:
-
400 mL Glass beakers
-
Thermostatically controlled heating bath with a magnetic stirrer
-
Heatable Nutsch filter with a suitable filter paper
-
Vacuum filtration apparatus (suction bottle, vacuum pump)
-
Stopwatch
-
Analytical balance
-
Grade 3 distilled or deionized water
3. Procedure:
-
Prepare a series of dye concentrations in 200 mL of water at 25°C ± 2°C. The concentration steps should be chosen based on the expected solubility range.
-
Weigh the desired amount of this compound and add it to the water in a beaker while stirring. The stirring should be maintained for a maximum of 2 or 5 minutes.
-
Immediately after stirring, filter the solution through the Nutsch filter under vacuum.
-
Observe the filter paper for any undissolved dye particles. The presence of residue indicates that the solubility limit has been exceeded.
-
Record the time it takes for the entire solution to pass through the filter. A significant increase in filtration time can also indicate the presence of fine, undissolved particles.
-
The cold water solubility is reported as the highest concentration at which no residue is observed on the filter paper.
Method 2: Qualitative Filter Paper Spot Test
This is a rapid and straightforward method for estimating solubility, particularly useful for screening various solvents.
1. Principle: A concentrated solution of the dye is prepared and a drop is placed on filter paper. The uniformity of the resulting spot indicates the degree of dissolution.
2. Apparatus and Reagents:
-
Small test tubes or vials
-
Glass stirring rod or pipette
-
Whatman No. 1 filter paper (or equivalent)
-
The solvent(s) to be tested
3. Procedure:
-
Prepare a series of dye solutions at different concentrations in the chosen solvent.
-
Stir the solutions thoroughly for a set period (e.g., 10 minutes) at a controlled temperature.
-
Using a pipette, draw a small amount of the solution (e.g., 0.5 mL).
-
Carefully drop the solution onto the center of a piece of filter paper.
-
Allow the spot to dry completely.
-
Examine the dried spot. A uniform, evenly spread circle of color indicates complete dissolution. The presence of a concentrated, undissolved ring of dye in the center of the spot signifies that the solubility limit has been reached or exceeded.
-
The solubility is reported as the highest concentration that results in a uniform spot.
Method 3: Quantitative Determination using UV-Vis Spectrophotometry
This method provides a precise quantitative measurement of solubility by correlating the absorbance of a saturated solution to its concentration via a calibration curve.
1. Principle: An excess amount of the dye is dissolved in a solvent to create a saturated solution. After equilibration, the undissolved solid is removed, and the concentration of the dissolved dye in the supernatant is determined using a UV-Vis spectrophotometer and a pre-established calibration curve.
2. Apparatus and Reagents:
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or glass, depending on the wavelength)
-
Volumetric flasks and pipettes
-
Centrifuge or filtration system (e.g., syringe filters with a pore size of 0.45 µm)
-
Shaking incubator or water bath
-
Analytical balance
-
The solvent of interest
3. Procedure:
-
Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 494 nm).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.
-
-
Saturated Solution Preparation:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully take an aliquot of the supernatant and clarify it by centrifugation or filtration to remove all solid particles.
-
Dilute the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to the solubility of this compound.
Caption: Logical workflow for selecting a suitable solvent system.
Caption: Experimental workflow for quantitative solubility determination.
References
An In-depth Technical Guide to the Health and Safety of Reactive Orange 16
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available health and safety information for C.I. Reactive Orange 16 (CAS No. 12225-83-1). It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. For detailed and definitive guidance, please refer to the full Safety Data Sheets (SDS) from suppliers and consult with a qualified safety professional.
Executive Summary
This compound is a monoazo reactive dye. Based on available data, it is classified as a skin and eye irritant, and as a skin and respiratory sensitizer.[1][2] While it is generally not classified as acutely toxic, carcinogenic, or mutagenic, a notable lack of publicly available quantitative data for these endpoints exists.[1][3] This guide synthesizes the available toxicological and ecotoxicological information, outlines standard experimental protocols for assessing the safety of such substances, and provides visualizations of key concepts.
Toxicological Data
The publicly available toxicological data for this compound is largely qualitative. The following tables summarize the available information.
Table 2.1: Acute Toxicity
| Endpoint | Test Species | Route | Result | Classification | Citation |
| Acute Oral Toxicity | Data Not Available | Oral | Not Classified as Harmful by Ingestion | Not Classified | [2] |
| Acute Dermal Toxicity | Data Not Available | Dermal | Data Not Available | Not Classified | |
| Acute Inhalation Toxicity | Data Not Available | Inhalation | Data Not Available | Not Classified |
Table 2.2: Irritation and Sensitization
| Endpoint | Test Species | Method | Result | Classification | Citation |
| Skin Irritation | Rabbit | OECD 404 (presumed) | Causes skin irritation. | Irritant | |
| Eye Irritation | Rabbit | OECD 405 (presumed) | Causes serious eye irritation. | Irritant | |
| Skin Sensitization | Mouse (presumed) | LLNA (presumed) | May cause an allergic skin reaction. | Sensitizer | |
| Respiratory Sensitization | Human (occupational exposure) | Not Applicable | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Sensitizer |
Table 2.3: Genotoxicity and Carcinogenicity
| Endpoint | Test System | Result | Classification | Citation |
| Genotoxicity | in vitro (Ames test, Chromosomal aberration) | Generally stated as not classified as mutagenic, though one study showed no genotoxicity in human cell lines. | Not Classified | |
| Carcinogenicity | Data Not Available | Generally stated as not classified as carcinogenic. | Not Classified |
Table 2.4: Cytotoxicity
| Test System | Concentration | Result | Citation |
| Human Keratinocyte Cell Line (HaCaT) | 1000 µg/mL | Cytotoxic | |
| Human Hepatic Cell Line (HepaRG) | 1000 µg/mL | Cytotoxic |
Experimental Protocols
Detailed experimental protocols for studies conducted specifically on this compound are not publicly available. However, the following are descriptions of standard OECD guidelines that are typically followed for assessing the toxicological endpoints of chemical substances.
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Procedure: A small area of the rabbit's skin is clipped free of fur. A 0.5 g or 0.5 mL sample of the test substance is applied to the skin under a gauze patch, which is held in place with a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.
-
Observations: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of these reactions is scored according to a standardized grading system. The observation period may be extended up to 14 days to assess the reversibility of the effects.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Test Animals: Healthy, adult albino rabbits are used.
-
Procedure: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are held together for a brief period to prevent loss of the substance. The other eye remains untreated and serves as a control.
-
Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored using a standardized system. The observation period can be extended up to 21 days to determine the reversibility of any damage.
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the preferred in vivo method for identifying potential skin sensitizers.
-
Test Animals: Mice (typically CBA/J strain) are used.
-
Procedure: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days. A control group is treated with the vehicle alone. On day 5, a solution containing a radioactive marker (e.g., ³H-methyl thymidine) is injected intravenously.
-
Endpoint Measurement: A few hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised and weighed. The incorporation of the radioactive marker into the DNA of the proliferating lymphocytes in the lymph nodes is measured. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration required to produce an SI of 3, is a measure of the sensitizing potency of the substance.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This is a widely used in vitro test to assess the mutagenic potential of a chemical.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that have been mutated to require a specific amino acid (e.g., histidine for Salmonella) for growth are used.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, typically derived from rat liver). The mixture is plated on a minimal agar medium that lacks the required amino acid.
-
Endpoint Measurement: If the test substance is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.
Ecotoxicological Information
Publicly available data on the aquatic toxicity of this compound is scarce. Safety Data Sheets generally state that it "shall not be classified as hazardous to the aquatic environment," but do not provide supporting data. Studies on the biodegradation of this compound have shown that its breakdown products are less toxic than the parent dye.
Table 4.1: Aquatic Toxicity
| Endpoint | Test Species | Duration | Result | Citation |
| Acute Toxicity to Fish (LC50) | Data Not Available | 96 hours | Data Not Available | |
| Acute Toxicity to Daphnia (EC50) | Data Not Available | 48 hours | Data Not Available | |
| Algal Growth Inhibition (EC50) | Data Not Available | 72 hours | Data Not Available |
Visualizations
Logical Flow of a Toxicological Hazard Assessment
Caption: A simplified workflow for chemical hazard assessment.
Experimental Workflow for Skin Sensitization (LLNA)
Caption: The experimental workflow for the Murine Local Lymph Node Assay (LLNA).
References
Environmental fate and toxicity of Reactive Orange 16
An In-depth Technical Guide on the Environmental Fate and Toxicity of Reactive Orange 16
Introduction
This compound (RO16), also known as C.I. This compound or Remazol Brilliant Orange 3R, is a synthetic monoazo dye widely used in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1] Its popularity stems from its bright orange-yellow hue and the formation of strong, covalent bonds with fibers, which imparts excellent wash fastness. Structurally, it is an anionic, sulfonated azo dye.[2][3]
Despite its utility, the release of RO16 into the environment is a significant concern. Azo dyes are xenobiotic compounds that are often resistant to conventional wastewater treatment methods. The discharge of effluents containing RO16 can reduce light penetration in aquatic ecosystems, affecting photosynthesis, and may release toxic, carcinogenic, and mutagenic breakdown products, such as aromatic amines, into the environment. This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, and toxicity of this compound.
Physicochemical Properties
This compound is an orange powder that is soluble in water. Its key identifying properties are summarized in the table below.
| Property | Value | Reference(s) |
| CI Name | C.I. This compound | |
| CI Number | 17757 | |
| CAS Number | 12225-83-1 | |
| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | |
| Molecular Weight | 617.54 g/mol | |
| Appearance | Orange Powder | |
| Water Solubility | 120 g/L at 20°C | |
| Melting Point | >300 °C | |
| λmax | 494 nm |
Environmental Fate
The environmental persistence of RO16 is dictated by its susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic.
Abiotic Degradation
Abiotic processes leverage physical and chemical forces, such as light and strong oxidizing agents, to break down the dye molecule.
-
Photocatalysis: This is a highly effective method for degrading RO16. When a semiconductor photocatalyst like titanium dioxide (TiO₂) or zinc oxide (ZnO) is irradiated with UV or sunlight, it generates highly reactive hydroxyl (•OH) and superoxide (O₂•−) radicals. These radicals non-selectively attack and mineralize the dye into carbon dioxide, water, and inorganic ions like sulfate and nitrate. Studies have shown rapid degradation, with ZnO achieving almost complete removal in 15 minutes and TiO₂ achieving 95% removal in 30 minutes.
-
Photooxidation (UV Irradiation): Direct exposure to UV light can decolorize RO16, with complete color removal observed after 100 minutes of irradiation. This process cleaves the chromophoric azo bond and breaks down the aromatic structures, leading to the formation of intermediates such as 6-acetylamino-3-amino-naphthalene-2-sulfonic acid and phthalic acid.
-
Ozonation: Ozone (O₃) is a powerful oxidant that rapidly breaks the azo bond, leading to fast decolorization. While effective for color removal, ozonation alone may not achieve complete mineralization. However, it significantly reduces the toxicity of the dye and increases its biodegradability by forming simpler organic molecules that can be further broken down by microorganisms.
-
Other Advanced Oxidation Processes (AOPs): Radiolysis using gamma radiation has been shown to degrade 96% of RO16 at a 3.0 kGy dose, breaking it down into smaller molecules like acetic and formic acid. Electrochemical degradation, particularly in the presence of chloride ions, effectively removes color by generating hypochlorite, a strong oxidizing agent.
Caption: General mechanism of photocatalytic degradation of RO16.
| Method | Catalyst/Conditions | Efficiency | Key Findings & Products | Reference(s) |
| Photocatalysis | TiO₂ P-25 (2 g/L), UV light | 95% removal in 30 min | Mineralized to CO₂, NO₃⁻, NH₄⁺, SO₄²⁻ | |
| Photocatalysis | ZnO, UV light | ~100% removal in 15 min | Faster than TiO₂ under tested conditions | |
| Photocatalysis | CuO/ZnO nanocomposite, Sunlight | 100% removal in 100 min | Sunlight was more effective than UV light | |
| Photooxidation | UV Irradiation | 100% decolorization in 100 min | Products: Phthalic acid, aromatic amines | |
| Ozonation | 7.3 g O₃/m³ | >98% color removal in 15 min | Decreased toxicity and increased biodegradability | |
| Radiolysis | Gamma radiation (3.0 kGy) | 96% degradation | Products: Acetic acid, formic acid | |
| Electrochemical | Charcoal-Sn composite electrode | 98.5% decolorization in 20 min | Degradation primarily via generated hypochlorite |
Biotic Degradation
Biodegradation utilizes microorganisms like bacteria and fungi to break down RO16, typically by cleaving the azo bond using enzymes such as azoreductases. This process is often initiated under anaerobic or anoxic conditions, followed by aerobic degradation of the resulting aromatic amines.
-
Bacterial Degradation: Various bacterial strains have demonstrated the ability to decolorize and degrade RO16. Nocardiopsis sp. isolated from marine sediment decolorized 85.6% of a 250 mg/L solution in 24 hours under alkaline and saline conditions. Bacillus stratosphericus achieved complete decolorization of 150 mg/L RO16 within 10 hours. Integrated anoxic-aerobic bioreactors have proven highly effective, achieving complete color removal and over 97% reduction in Chemical Oxygen Demand (COD).
-
Fungal and Mixed-Culture Degradation: White-rot fungi like Pleurotus ostreatus can degrade RO16 using extracellular enzymes. A mixed culture of P. ostreatus and the yeast Candida zeylanoides showed a cooperative action, resulting in faster and more complete degradation than either microorganism alone. The fungus asymmetrically cleaved the dye, while the yeast performed a symmetric cleavage of the azo bond.
Caption: A simplified pathway for the biodegradation of RO16.
| Microorganism(s) | Conditions | Efficiency | Metabolites Identified | Reference(s) |
| Nocardiopsis sp. | pH 8, 35°C, 3% NaCl | 85.6% decolorization (250 mg/L) in 24h | - | |
| Bacillus stratosphericus | pH 7, 35°C | 100% decolorization (150 mg/L) in 10h | - | |
| Digested Sludge (Anaerobic) | Anaerobic reactor | 85.9% decolorization in 7 days | Pentanoic acid, Phenol | |
| P. ostreatus & C. zeylanoides | Mixed culture | Rapid decolorization | 4-(ethenylsulfonyl) aniline, α-hydroxybenzenepropanoic acid | |
| Anoxic-Aerobic SBMBBR | Sequential Batch Reactor | >97% COD removal, 100% decolorization | - |
Ecotoxicity
The ecotoxicity of RO16 and its degradation byproducts is a critical aspect of its environmental risk profile.
Aquatic Toxicity
-
Fish: In a study using zebrafish (Danio rerio) embryos, exposure to the highest tested dose of RO16 resulted in significant delays or inhibition of hatching. It also led to impaired gas bladder inflation in the larval stage, indicating developmental toxicity.
-
Invertebrates: Azo dyes are known to be toxic to aquatic invertebrates like Daphnia magna. While specific LC50 values for RO16 are not detailed in the provided context, this organism is a standard model for assessing the acute toxicity of textile dyes.
Phytotoxicity
The toxicity of RO16 to plants has been evaluated, particularly in the context of its degradation. Phytotoxicity assays using mung bean seeds (Vigna radiata) showed that the metabolites produced from the biodegradation of RO16 by Nocardiopsis sp. and Bacillus stratosphericus were significantly less toxic than the parent dye molecule, allowing for better seed germination and growth.
Microtoxicity
The parent RO16 dye can be toxic to microorganisms, inhibiting their respiration. This is a reason why conventional biological wastewater treatment can be ineffective. However, degradation processes like ozonation and biodegradation have been shown to detoxify the wastewater, making the resulting metabolites less harmful to microbial communities.
Mammalian and In Vitro Toxicity
Cytotoxicity
Studies on human cell lines have shown that RO16 can induce cytotoxicity.
-
Human Keratinocytes (HaCaT): Concentration-dependent cytotoxicity was observed.
-
Human Hepatic Cells (HepaRG): Cytotoxic effects were seen at the highest tested concentration of 1000 µg/mL. The results indicated that epidermal cells (HaCaT) were more sensitive to the cytotoxic effects of RO16 than liver cells (HepaRG).
Genotoxicity and Mutagenicity
Genotoxicity refers to the ability of a substance to damage genetic material (DNA), while mutagenicity is the induction of permanent mutations. Despite concerns over the breakdown products of many azo dyes, an in vitro study using the MicroFlow® assay on both HaCaT and HepaRG cell lines found no genotoxic effects from this compound. This suggests that the parent dye molecule itself does not directly damage DNA under these test conditions.
Irritation and Sensitization
According to safety data classifications, this compound is considered a hazardous substance.
-
Irritation: It is classified as an irritant to the skin, eyes, and respiratory system.
-
Sensitization: It may cause an allergic skin reaction (skin sensitization) and sensitization by inhalation.
Experimental Protocols
Protocol: Bacterial Decolorization Assay
This protocol describes a typical batch experiment to assess the ability of a bacterial isolate to decolorize RO16.
-
Media and Dye Preparation: Prepare a suitable liquid culture medium (e.g., Nutrient Broth or a mineral salt medium). Prepare a stock solution of RO16 (e.g., 1 g/L) in sterile distilled water and filter-sterilize.
-
Inoculum Preparation: Grow the selected bacterial strain (e.g., Nocardiopsis sp.) in the culture medium until it reaches the late exponential phase.
-
Experimental Setup: In sterile flasks, add the culture medium and spike with RO16 to the desired final concentration (e.g., 50-250 mg/L). Inoculate the flasks with a standard amount of the bacterial culture (e.g., 5% v/v). Include an uninoculated flask as an abiotic control.
-
Incubation: Incubate the flasks under optimal conditions (e.g., 35°C, 120 rpm, pH 8) for a set period (e.g., 24-48 hours).
-
Sampling and Analysis: At regular intervals, withdraw an aliquot of the culture. Centrifuge the sample to pellet the bacterial cells.
-
Measurement: Measure the absorbance of the supernatant at the maximum wavelength of RO16 (λmax ≈ 494 nm) using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] × 100.
Caption: Experimental workflow for a bacterial decolorization assay.
Protocol: Photocatalytic Degradation Assay
This protocol outlines a typical experiment for assessing the photocatalytic degradation of RO16.
-
Reactor Setup: Use a photoreactor equipped with a suitable light source (e.g., UV lamp or solar simulator) and a stirring mechanism. The reactor vessel should be made of a material transparent to the light source (e.g., quartz).
-
Catalyst Suspension: Prepare an aqueous solution of RO16 at a known concentration (e.g., 100 mg/L). Add the photocatalyst (e.g., TiO₂ at 2 g/L) to the solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. Take an initial sample.
-
Initiate Photocatalysis: Turn on the light source to begin the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
Sampling: Collect samples at regular time intervals. Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and stop the reaction.
-
Analysis: Analyze the filtrate for the remaining RO16 concentration using a UV-Vis spectrophotometer. For mineralization studies, analyze the samples for Total Organic Carbon (TOC) using a TOC analyzer.
-
Calculation: Determine the degradation efficiency over time based on the decrease in concentration or TOC.
Protocol: Phytotoxicity Assay
This protocol details a seed germination bioassay to compare the toxicity of RO16 with its degraded metabolites.
-
Seed Selection and Sterilization: Select healthy, uniform seeds of a sensitive plant species (e.g., Vigna radiata). Surface sterilize the seeds by briefly rinsing with a disinfectant (e.g., 1% HgCl₂ or 10% bleach) followed by several rinses with sterile distilled water.
-
Test Solutions: Prepare different concentrations of the parent RO16 dye and the solution containing the degraded metabolites. Use distilled water as a negative control.
-
Experimental Setup: Place a sterile filter paper or cotton pad in sterile petri dishes. Moisten each with an equal volume of the respective test solution.
-
Sowing and Incubation: Place a set number of sterilized seeds (e.g., 10-20) in each petri dish. Seal the dishes and incubate them in the dark or under a controlled light/dark cycle at a constant temperature (e.g., 25°C) for several days (e.g., 5-7 days).
-
Data Collection: After the incubation period, count the number of germinated seeds in each dish to determine the germination percentage. Carefully measure the root length and shoot length of each seedling.
-
Analysis: Compare the germination percentage and average root/shoot lengths of the seeds exposed to the dye and its metabolites against the control group to assess the level of toxicity or inhibition.
Conclusion
This compound is a widely used azo dye whose environmental presence poses a risk due to its persistence, aquatic toxicity, and potential for cytotoxicity. Abiotic degradation methods, especially advanced oxidation processes like photocatalysis and ozonation, are highly effective at rapidly decolorizing and mineralizing the dye. Biotic degradation by specific bacteria and fungi also provides a robust pathway for its removal, crucially breaking the recalcitrant azo bond. A key finding across multiple studies is that the degradation of RO16, whether through biotic or abiotic means, leads to a significant reduction in its toxicity. While the parent dye shows developmental toxicity in zebrafish and cytotoxicity to human cell lines, its degradation products are markedly less harmful in phytotoxicity and microtoxicity assays. The compound is not found to be genotoxic in vitro, but it is a confirmed skin, eye, and respiratory irritant and a potential sensitizer. Therefore, effective treatment of effluents containing this compound is essential to mitigate its environmental impact, with degradation processes serving the dual purpose of color removal and detoxification.
References
An In-depth Technical Guide to the Mechanism of Action of Reactive Orange 16
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Orange 16 is a prominent member of the vinyl sulfone class of reactive dyes, widely utilized in the textile industry for its ability to form robust covalent bonds with cellulosic fibers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its chemical properties, the kinetics of its reaction with cellulosic substrates, and the competing hydrolysis reaction. The document outlines detailed experimental protocols for the application and analysis of the dye, presents quantitative data in structured tables, and includes visualizations of key processes to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
This compound, also known by its Colour Index name C.I. This compound, is a monoazo dye characterized by the presence of a vinyl sulfone reactive group.[1] Its vibrant orange hue and excellent fastness properties make it a popular choice for dyeing cotton and other cellulosic materials.[2] The defining feature of this dye is its capacity to form a stable ether linkage with the hydroxyl groups of cellulose fibers under alkaline conditions, ensuring high wash fastness.[3][4] This covalent bond formation is, however, in competition with the hydrolysis of the dye, a reaction with water that deactivates the dye molecule. Understanding and controlling these competing reactions are paramount for optimizing the dyeing process and achieving desired color yield and fastness.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application.
| Property | Value | Reference |
| Chemical Name | 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate diazo, and 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid coupling product | [5] |
| Molecular Formula | C20H17N3Na2O11S3 | |
| Molecular Weight | 617.54 g/mol | |
| CAS Number | 20262-58-2 | |
| Appearance | Red powder | |
| Solubility in Water (20°C) | 120 g/L | |
| Maximum Absorption Wavelength (λmax) | 492-494 nm |
Mechanism of Action: Fixation and Hydrolysis
The efficacy of this compound as a reactive dye is governed by two competing nucleophilic addition reactions: fixation to the cellulosic fiber and hydrolysis in the aqueous dyebath. Both reactions are initiated by the conversion of the dye's sulfatoethylsulfone group to the highly reactive vinyl sulfone group under alkaline conditions.
Activation of the Reactive Group
In the presence of an alkali, such as sodium carbonate or sodium hydroxide, the relatively stable sulfatoethylsulfone group of the this compound molecule undergoes an elimination reaction to form the electrophilic vinyl sulfone group. This activated form of the dye is then susceptible to nucleophilic attack.
Fixation to Cellulose
Under alkaline conditions, the hydroxyl groups of the cellulose polymer are partially deprotonated to form nucleophilic cellulosate anions (Cell-O⁻). These anions attack the activated vinyl sulfone group of the dye, resulting in the formation of a stable covalent ether bond. This fixation reaction is the desired outcome, permanently anchoring the dye to the fiber.
Competing Reaction: Hydrolysis
Simultaneously, the activated vinyl sulfone group can react with hydroxide ions (OH⁻) present in the alkaline dyebath. This reaction, known as hydrolysis, results in the formation of an unreactive hydroxyethylsulfone derivative of the dye. This hydrolyzed dye can no longer form a covalent bond with the cellulose fiber and must be washed out to ensure good wet fastness. The extent of hydrolysis is a critical factor influencing the efficiency of the dyeing process.
Figure 1: Reaction mechanism of this compound.
Quantitative Data
Illustrative Fixation Efficiency
| Temperature (°C) | pH | Time (min) | Fixation Efficiency (%) |
| 40 | 10.5 | 30 | ~ 60 |
| 40 | 11.0 | 60 | ~ 70 |
| 60 | 10.5 | 30 | ~ 75 |
| 60 | 11.0 | 60 | ~ 85 |
| 80 | 10.5 | 30 | ~ 80 |
| 80 | 11.0 | 60 | ~ 90 |
Illustrative Hydrolysis Rate
| Temperature (°C) | pH | Hydrolysis Rate Constant (k_h) x 10⁻³ min⁻¹ |
| 40 | 10.5 | ~ 1.5 |
| 40 | 11.5 | ~ 3.0 |
| 60 | 10.5 | ~ 4.0 |
| 60 | 11.5 | ~ 8.0 |
| 80 | 10.5 | ~ 10.0 |
| 80 | 11.5 | ~ 20.0 |
Illustrative Color Fastness Properties (ISO Standards)
| Fastness Test | Standard | Rating |
| Light Fastness | ISO 105-B02 | 4-5 |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |
Experimental Protocols
Exhaust Dyeing of Cotton with this compound
This protocol describes a typical laboratory-scale exhaust dyeing process for cotton fabric.
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.
-
Scour and bleach the cotton fabric to ensure it is free from impurities and has a neutral pH.
-
-
Dyeing Procedure:
-
Set up a dyebath with a specific liquor-to-goods ratio (e.g., 20:1).
-
Add the required amount of the dye stock solution to the dyebath.
-
Introduce the cotton fabric into the dyebath at room temperature.
-
Gradually add a neutral electrolyte, such as sodium chloride or sodium sulfate (e.g., 50 g/L), in portions over 15-20 minutes to promote dye exhaustion.
-
Raise the temperature of the dyebath to the desired fixation temperature (e.g., 60°C) at a rate of 2°C/min.
-
Run the dyeing for 30 minutes at this temperature.
-
Add the required amount of alkali, such as sodium carbonate (e.g., 20 g/L), to raise the pH to the target level (e.g., 11.0).
-
Continue the dyeing for a further 60 minutes for fixation.
-
-
Washing-off:
-
Drain the dyebath.
-
Rinse the dyed fabric with cold water.
-
Neutralize the fabric with a dilute acetic acid solution.
-
Soap the fabric at the boil with a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove unfixed and hydrolyzed dye.
-
Rinse thoroughly with hot and cold water.
-
Dry the fabric.
-
Figure 2: Exhaust dyeing workflow for this compound.
Spectrophotometric Determination of Dye Concentration
This protocol outlines the use of a UV-Vis spectrophotometer to determine the concentration of this compound in a solution.
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz or glass cuvettes (1 cm path length).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.
-
Prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25 mg/L) by serial dilution of the stock solution.
-
-
Measurement and Calibration:
-
Set the spectrophotometer to measure the absorbance at the λmax of this compound (approximately 493 nm).
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.
-
-
Sample Analysis:
-
Dilute the unknown sample solution if necessary to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted unknown sample.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original, undiluted sample by multiplying by the dilution factor.
-
HPLC Analysis of Fixation and Hydrolysis
This protocol provides a method for separating and quantifying the unreacted, fixed, and hydrolyzed forms of this compound.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0).
-
A gradient elution is typically used, starting with a high percentage of Mobile Phase B and gradually increasing the percentage of Mobile Phase A to elute the dye components. A representative gradient could be:
-
0-5 min: 10% A
-
5-20 min: 10% to 90% A
-
20-25 min: 90% A
-
25-30 min: 90% to 10% A
-
-
-
Sample Preparation:
-
For dyebath analysis: Dilute a sample of the dyebath with the initial mobile phase.
-
For analysis of fixed dye: Strip the dye from a known weight of the dyed fabric using a suitable solvent (e.g., a mixture of water, pyridine, and dimethylformamide).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the elution of the dye components at the λmax of this compound.
-
The hydrolyzed dye, being more polar, will typically elute earlier than the unreacted dye. The fixed dye, after stripping, will have a similar retention time to the unreacted dye.
-
Quantify the different forms by integrating the peak areas and comparing them to a calibration curve of the pure dye.
-
Figure 3: HPLC analysis workflow for this compound.
Conclusion
This compound is a vinyl sulfone reactive dye that forms a covalent bond with cellulosic fibers, providing excellent color fastness. The dyeing process involves a delicate balance between the desired fixation reaction and the competing hydrolysis reaction, both of which are highly dependent on process parameters such as temperature, pH, and time. By understanding the underlying chemical mechanisms and utilizing appropriate analytical techniques, researchers and professionals can optimize the application of this compound to achieve consistent and high-quality dyeing results. The protocols and data presented in this guide serve as a valuable resource for further research and development in the field of reactive dyes.
References
Methodological & Application
Application Notes and Protocols for Textile Dyeing with Reactive Orange 16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical data for the utilization of Reactive Orange 16 (C.I. This compound) in textile dyeing experiments, with a primary focus on cotton fibers. The information is intended to guide researchers in achieving reproducible and high-quality dyeing outcomes.
Introduction
This compound is a monoazo reactive dye widely used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Its popularity stems from its ability to form a covalent bond with the fiber, resulting in excellent wash fastness and a vibrant orange hue.[2] The reactive group in this dye is typically a vinyl sulfone group, which, under alkaline conditions, reacts with the hydroxyl groups of cellulose.[3] Understanding and controlling the dyeing parameters are crucial for optimizing dye uptake, color yield, and the final fastness properties of the dyed textile.
Quantitative Data Summary
The following tables summarize key quantitative data for dyeing cotton with this compound. These values are intended as a guide and may require optimization based on the specific substrate and experimental conditions.
Table 1: Typical Exhaust Dyeing Recipe for Cotton with this compound
| Parameter | Concentration/Value | Purpose |
| This compound | 0.5 - 4.0% (on weight of fabric) | Colorant |
| Glauber's Salt (Na₂SO₄) | 20 - 80 g/L | Promotes dye exhaustion |
| Soda Ash (Na₂CO₃) | 5 - 20 g/L | Creates alkaline pH for fixation |
| Wetting Agent | 0.5 - 1.0 g/L | Improves fabric wettability |
| Sequestering Agent | 0.5 - 1.0 g/L | Sequesters hard water ions |
| Liquor Ratio | 1:10 - 1:20 | Ratio of liquid to fabric weight |
| Temperature | 60°C | Optimal for fixation |
| Time | 60 - 90 minutes | Duration of dyeing process |
Table 2: Typical Cold Pad-Batch Dyeing Recipe for Cotton with this compound
| Parameter | Concentration/Value | Purpose |
| This compound | 10 - 40 g/L | Colorant |
| Soda Ash (Na₂CO₃) | 15 - 20 g/L | Fixation alkali |
| Caustic Soda (NaOH, 36°Bé) | 5 - 15 mL/L | Fixation alkali |
| Wetting Agent | 1 - 2 g/L | Ensures even wetting |
| Anti-migrating Agent | 10 - 20 g/L | Prevents dye migration during batching |
| Wet Pick-up | 70 - 80% | Amount of dye liquor on fabric |
| Batching Time | 12 - 24 hours | Time for dye-fiber reaction |
| Temperature | 25 - 30°C | Ambient temperature for batching |
Table 3: Influence of Dyeing Parameters on Color Strength (K/S Value) of this compound on Cotton
| Parameter | Variation | Effect on K/S Value | Note |
| Dye Concentration | Increasing | Increases | More dye molecules available to bind to the fiber.[4] |
| Salt Concentration | Increasing | Increases up to an optimum, then may decrease | Salt reduces the negative charge repulsion between the anionic dye and cotton, aiding exhaustion.[5] Excessive salt can promote dye aggregation, reducing uptake. |
| Alkali Concentration | Increasing | Increases up to an optimum, then decreases | Alkali is necessary to catalyze the dye-fiber reaction. The K/S value for this compound increases initially with higher sodium carbonate concentration and then declines. |
| Temperature | Increasing from 40°C to 60°C | Increases | Higher temperatures increase dye diffusion and reaction rate. Temperatures above the optimum can lead to increased dye hydrolysis. |
| Time | Increasing from 40 to 60 min | Increases | Longer time allows for more complete dye exhaustion and fixation. Extending the time beyond the optimum may not significantly increase K/S and can increase hydrolysis. |
Table 4: Typical Color Fastness Ratings for this compound on Cotton (ISO Standards)
| Fastness Test | Standard | Rating (1-5 Scale, 5 is best) |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 4-5 |
Experimental Protocols
Preparation of Stock Solutions
-
Dye Stock Solution (1% w/v): Accurately weigh 1.0 g of this compound powder. Dissolve it in a small amount of deionized water in a 100 mL volumetric flask. Make up the volume to 100 mL with deionized water and stir until fully dissolved.
-
Glauber's Salt Solution (200 g/L): Weigh 20.0 g of anhydrous sodium sulfate. Dissolve in approximately 80 mL of deionized water in a 100 mL volumetric flask. Once dissolved, make up the volume to 100 mL.
-
Soda Ash Solution (100 g/L): Weigh 10.0 g of anhydrous sodium carbonate. Dissolve in approximately 80 mL of deionized water in a 100 mL volumetric flask. Once dissolved, make up the volume to 100 mL.
Exhaust Dyeing Protocol for Cotton Fabric
This protocol is for a 1% depth of shade on a 10 g cotton sample with a 1:20 liquor ratio.
-
Fabric Preparation: Start with a pre-scoured and bleached 10 g cotton fabric sample.
-
Dye Bath Preparation:
-
In a 250 mL beaker, add 170 mL of deionized water.
-
Add 10 mL of the 200 g/L Glauber's salt solution (final concentration: 50 g/L).
-
Add 0.2 g of a wetting/sequestering agent.
-
Stir to dissolve all components.
-
-
Dyeing - Exhaustion Phase:
-
Place the beaker in a thermostatically controlled water bath or a laboratory dyeing machine.
-
Introduce the cotton fabric into the dye bath.
-
Start agitation and raise the temperature to 60°C.
-
Add 10 mL of the 1% this compound stock solution.
-
Run for 30 minutes to allow for dye exhaustion.
-
-
Dyeing - Fixation Phase:
-
Add 10 mL of the 100 g/L soda ash solution (final concentration: 5 g/L).
-
Continue the dyeing process at 60°C for another 60 minutes.
-
-
After-treatment (Wash-off):
-
Remove the dyed fabric from the bath.
-
Rinse thoroughly with cold water.
-
Neutralize the fabric by rinsing in a 1 g/L acetic acid solution for 5 minutes.
-
Perform a soaping wash with 2 g/L non-ionic detergent at 95°C for 15 minutes to remove any unfixed or hydrolyzed dye.
-
Rinse with hot water and then cold water until the water runs clear.
-
Squeeze out excess water and air-dry the fabric.
-
Color Fastness Testing Protocols
-
Specimen Preparation: Cut a 10 cm x 4 cm specimen of the dyed fabric. Sew it together with a multi-fiber adjacent fabric of the same size.
-
Washing Procedure:
-
Prepare a wash solution containing 4 g/L ECE reference detergent and, if required by the specific test procedure (e.g., C2S), 1 g/L sodium perborate.
-
Place the specimen in a stainless-steel container with the specified number of steel balls (e.g., 10 for A2S test).
-
Add the required volume of wash solution (e.g., 150 mL for A2S test).
-
Place the container in a Launder-Ometer and run the test at the specified temperature (e.g., 60°C for C1S test) for the designated time (e.g., 30 minutes).
-
-
Rinsing and Drying:
-
Remove the specimen and rinse twice with deionized water.
-
Squeeze out excess water and dry in air at a temperature not exceeding 60°C.
-
-
Assessment: Evaluate the change in color of the dyed specimen and the staining of the multi-fiber fabric using the grey scales under a standardized light source.
-
Specimen Preparation: Mount a specimen of the dyed fabric in a sample holder.
-
Exposure:
-
Place the specimen in a xenon arc lamp apparatus along with blue wool standards.
-
Expose the specimen to the artificial light source under controlled conditions of temperature and humidity as specified in the standard.
-
-
Assessment: Periodically compare the fading of the specimen with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.
-
Specimen Preparation: Cut two 14 cm x 5 cm specimens of the dyed fabric.
-
Dry Rubbing:
-
Mount one specimen on the base of a crockmeter.
-
Fix a dry, white cotton rubbing cloth to the rubbing finger.
-
Perform 10 rubbing cycles (10 to and fro movements).
-
-
Wet Rubbing:
-
Thoroughly wet a fresh white cotton rubbing cloth in deionized water and squeeze to a 100% wet pick-up.
-
Mount the second dyed specimen and the wet rubbing cloth on the crockmeter.
-
Perform 10 rubbing cycles.
-
-
Assessment: Evaluate the degree of color transfer to both the dry and wet rubbing cloths using the grey scale for staining.
Visualizations
Caption: Experimental workflow for exhaust dyeing of cotton with this compound.
Caption: Chemical reaction pathway of this compound with cellulose, including the competing hydrolysis reaction.
References
Application Notes and Protocols for the Removal of Reactive Orange 16 from Wastewater
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for various methods aimed at the removal of the azo dye Reactive Orange 16 (RO16) from wastewater. The information is curated to assist researchers in selecting and implementing effective treatment strategies.
Overview of Treatment Technologies
The removal of this compound from aqueous solutions can be achieved through several physical, chemical, and biological methods. The primary approaches include Advanced Oxidation Processes (AOPs), adsorption, biological degradation, and membrane filtration. Each method offers distinct advantages and is suited for different wastewater characteristics and treatment goals.
Advanced Oxidation Processes (AOPs) involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade organic pollutants. Common AOPs for RO16 removal include ozonation, Fenton and photo-Fenton processes, and photocatalysis. Ozonation has demonstrated high efficiency in color removal, achieving over 97% reduction in short treatment times.[1][2] The Fenton process and its variants are also effective, with studies showing significant COD removal under optimized conditions.[3][4] Photocatalysis using materials like TiO2 and ZnO has been shown to completely mineralize RO16 under UV or sunlight irradiation.[5]
Adsorption is a widely used method that utilizes porous materials to bind dye molecules from the solution. Various adsorbents have been investigated for RO16 removal, including commercial resins like Amberlyst A21, biochar derived from waste biomass, and composite materials. The effectiveness of adsorption is highly dependent on factors such as pH, adsorbent dosage, and initial dye concentration.
Biological treatment methods employ microorganisms to break down the complex azo dye structure. This can be achieved under anaerobic, anoxic, or aerobic conditions, or a combination thereof. Sequential anaerobic-aerobic processes are often preferred, where the initial anaerobic stage breaks the azo bond, followed by aerobic degradation of the resulting aromatic amines.
Membrane filtration , particularly ultrafiltration and micellar-enhanced ultrafiltration (MEUF), can effectively separate dye molecules from wastewater. The efficiency of these processes is influenced by the membrane's molecular weight cut-off (MWCO) and the operating pressure.
Data Presentation: Comparative Removal Efficiencies
The following tables summarize the quantitative data from various studies on the removal of this compound, providing a comparative overview of the different technologies.
Table 1: Advanced Oxidation Processes (AOPs) for RO16 Removal
| AOP Method | Catalyst/Oxidant | Initial RO16 Conc. (mg/L) | pH | Reaction Time | Removal Efficiency (%) | Reference |
| Ozonation | O₃ | 100 | - | 5 min | >97 (Color) | |
| Ozonation | O₃ | 100 | 2, 6, 10 | 70 min | 99 (Color), 100 (COD) | |
| Heterogeneous Fenton | Fe₃O₄/Montmorillonite | - | 3 | 60 min | 85.90 (COD) | |
| Fenton Process | Fe²⁺/H₂O₂ | 100 | 3 | 30 min | 97.77 | |
| Photo-Fenton (UV-A) | Fe²⁺/H₂O₂/UV-A | 100 | 3 | 30 min | 98.78 | |
| Photocatalysis | CuO/ZnO Nanocomposite | 100 | - | 100 min (Sunlight) | 100 | |
| Photocatalysis | Ag-AgCl/BiOCl | 40 | - | 90 min (Visible light) | 92 | |
| Photocatalysis | TiO₂ | - | - | 80 min | 100 (Color) | |
| Electrochemical Oxidation | Ti/GO-GAC-RuO₂-Sb₂O₅-CeO₂ | 200 | - | - | 98 (Color), 88 (COD) |
Table 2: Adsorption Methods for RO16 Removal
| Adsorbent | Initial RO16 Conc. (mg/L) | pH | Contact Time | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Cu(I)-Polyaniline Composite | 100 | 4 | 100 min | 392.16 | 94.77 | |
| Biochar (Ulva prolifera) | 500 | 2 | - | 214.5 | 85.8 | |
| Nitrogen-Doped Biochar | - | Acidic | - | 173.9 | - | |
| Amberlyst A21 | - | 2 | 180 min | 175.13 | - | |
| APTES-modified Spent Coffee Grounds | 30-300 | 2 | 30 min | 118.32 | - | |
| Cross-linked Chitosan/oil Palm Ash Composite Beads | - | 6 | - | >300 | - | |
| MgAlNO₃-LDH | 5-100 | - | - | 111 | - |
Table 3: Biological and Membrane Filtration Methods for RO16 Removal
| Method | System | Initial RO16 Conc. (mg/L) | HRT/Time | Removal Efficiency (%) | Reference |
| Biodegradation | Anoxic-aerobic SBMBBR | - | - | - | |
| Anaerobic Biodegradation | Anaerobic Reactor | - | 7 days | 85.91 (Decolorization) | |
| Microbial Fuel Cell | Double-chambered MFC | 100 | 24 h | ~100 (Color) | |
| Anaerobic-Anoxic-Aerobic MBR | Bench-scale system | 5-37.5 | - | 90 (Color) | |
| Micellar-Enhanced Ultrafiltration (MEUF) | Cellulose Acetate Membrane (20 kDa) | - | - | 79.2 (Single dye) | |
| Ultrafiltration | Polyethersulfone (PES) Membrane (<10 kDa) | 100 | - | 80-97 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the removal of this compound.
Protocol for Photocatalytic Degradation using Ag-AgCl/BiOCl Nanocomposite
This protocol is based on the methodology for visible-light-driven photocatalytic degradation of RO16.
Materials:
-
This compound (RO16) dye
-
Ag-AgCl/BiOCl nanocomposite catalyst
-
Deionized water
-
Test tubes
-
Magnetic stirrer
-
Visible light source (e.g., Wipro Garnet B22-50W LED)
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of RO16 Solution: Prepare a stock solution of RO16 in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 40 ppm).
-
Catalyst Loading: Add a specific amount of the Ag-AgCl/BiOCl photocatalyst (e.g., 7.5 mg) to a test tube containing a defined volume of the RO16 solution (e.g., 10 mL).
-
Adsorption-Desorption Equilibrium: Place the test tube on a magnetic stirrer and stir the mixture in the dark for 30 minutes to ensure that adsorption-desorption equilibrium is reached between the dye and the catalyst surface.
-
Photocatalytic Reaction: Irradiate the mixture with a visible light source for a specified duration (e.g., 90 minutes). Continue stirring during irradiation to keep the catalyst suspended.
-
Sample Collection and Analysis:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge the withdrawn samples to separate the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength of RO16 (λmax = 494 nm) using a UV-Vis spectrophotometer.
-
-
Calculation of Degradation Efficiency: Calculate the percentage of dye degradation using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.
Protocol for Adsorption using Cu(I)-Polyaniline Composite
This protocol outlines a batch adsorption experiment to determine the removal efficiency of RO16 using a Cu(I)-Polyaniline composite.
Materials:
-
This compound (RO16) dye
-
Cu(I)-Polyaniline (PANI) composite adsorbent
-
Deionized water
-
Conical flasks or beakers
-
Orbital shaker or magnetic stirrer
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of RO16 Solution: Prepare a stock solution of RO16 and dilute it to the desired initial concentration (e.g., 100 mg/L).
-
pH Adjustment: Adjust the pH of the RO16 solution to the optimal value (e.g., pH 4) using dilute HCl or NaOH.
-
Adsorption Experiment:
-
Add a known amount of the Cu(I)-PANI composite adsorbent (e.g., 0.06 g/L) to a fixed volume of the pH-adjusted RO16 solution (e.g., 100 mL) in a conical flask.
-
Place the flask on an orbital shaker and agitate at a constant speed at room temperature for a specified contact time (e.g., 100 minutes).
-
-
Sample Analysis:
-
After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.
-
Measure the final concentration of RO16 in the supernatant using a UV-Vis spectrophotometer at its λmax.
-
-
Calculation of Removal Efficiency and Adsorption Capacity:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] × 100
-
Adsorption Capacity, qₑ (mg/g) = [(C₀ - Cₑ) × V] / m Where C₀ is the initial dye concentration, Cₑ is the equilibrium dye concentration, V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Protocol for Anaerobic Biodegradation
This protocol describes a general procedure for assessing the anaerobic biodegradation of RO16.
Materials:
-
This compound (RO16) dye
-
Anaerobic sludge (e.g., from a wastewater treatment plant)
-
Nutrient medium suitable for anaerobic bacteria
-
Anaerobic reactor or serum bottles
-
Gas chromatograph-mass spectrometer (GC-MS) for metabolite analysis
-
UV-Vis Spectrophotometer
Procedure:
-
Reactor Setup:
-
Add the anaerobic sludge and the nutrient medium to the anaerobic reactor or serum bottles.
-
Spike the reactor with a known concentration of RO16.
-
Seal the reactors to maintain anaerobic conditions.
-
-
Incubation: Incubate the reactors at a controlled temperature for a specified period (e.g., 7 days).
-
Monitoring Decolorization:
-
Periodically withdraw samples from the reactor.
-
Centrifuge the samples to remove suspended solids.
-
Measure the absorbance of the supernatant at the λmax of RO16 to monitor the extent of decolorization.
-
-
Metabolite Analysis:
-
At the end of the incubation period, extract the organic compounds from the treated effluent.
-
Analyze the extract using GC-MS to identify the degradation byproducts. This helps in understanding the degradation pathway.
-
-
Calculation of Decolorization Efficiency: Calculate the percentage of decolorization as described in the previous protocols.
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships of the described methods.
Caption: Workflow for photocatalytic degradation of this compound.
Caption: Batch adsorption experimental workflow for RO16 removal.
Caption: Overview of major treatment pathways for RO16 wastewater.
References
Application Notes and Protocols: Adsorption of Reactive Orange 16 onto Activated Carbon
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the adsorption of Reactive Orange 16 (RO16), an anionic azo dye, onto activated carbon. The information compiled is based on a comprehensive review of scientific literature and is intended to guide researchers in setting up and conducting similar experiments.
Introduction
This compound is a widely used dye in the textile industry, and its release into wastewater poses significant environmental concerns due to its color, toxicity, and low biodegradability.[1][2] Adsorption using activated carbon is a highly effective and widely studied method for the removal of such dyes from aqueous solutions, owing to the high surface area and porous structure of the adsorbent.[3][4][5] This document outlines the key experimental procedures, data analysis, and characterization techniques relevant to the study of RO16 adsorption on activated carbon.
Experimental Protocols
Preparation of Activated Carbon
Activated carbon can be prepared from a variety of carbonaceous precursors. The general procedure involves two main steps: carbonization and activation.
Protocol: Preparation of Activated Carbon from Biomass Precursors (e.g., Rice Husk, Coconut Flowers)
-
Washing and Drying: Thoroughly wash the raw biomass material with distilled water to remove any dirt and soluble impurities. Dry the washed material in an oven at 100-110°C for 24 hours.
-
Carbonization: Place the dried biomass in a muffle furnace and heat it to a temperature range of 400-700°C for 1-2 hours in the absence of air (e.g., under a nitrogen atmosphere) to produce char.
-
Activation:
-
Physical Activation: The char is activated by gasifying agents like steam, carbon dioxide, or air at high temperatures (600-900°C).
-
Chemical Activation: Impregnate the char with an activating agent such as phosphoric acid (H₃PO₄), zinc chloride (ZnCl₂), or potassium hydroxide (KOH). The impregnated material is then heated in an inert atmosphere at a temperature range of 400-800°C for a specific duration.
-
-
Washing and Drying: After activation, wash the activated carbon thoroughly with distilled water to remove any remaining activating agent and other impurities until the pH of the washing water becomes neutral. Dry the final activated carbon product in an oven at 110°C for several hours.
-
Sieving: Grind and sieve the activated carbon to obtain a uniform particle size for adsorption experiments.
Characterization of Activated Carbon
Characterization of the activated carbon is crucial to understand its physical and chemical properties, which in turn determine its adsorption performance.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and porous structure of the activated carbon.
-
X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the carbon material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the activated carbon, which can play a role in the adsorption process.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution of the activated carbon.
Batch Adsorption Experiments
Batch adsorption studies are performed to evaluate the adsorption capacity of the activated carbon and to study the effects of various experimental parameters.
Protocol: Batch Adsorption of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in distilled water. Prepare working solutions of desired concentrations by diluting the stock solution.
-
Adsorption Experiment:
-
In a series of flasks, add a known amount of activated carbon (adsorbent dose) to a fixed volume of RO16 solution of a specific initial concentration.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Agitate the flasks in a shaker at a constant speed and temperature for a predetermined period (contact time).
-
-
Analysis:
-
After agitation, separate the activated carbon from the solution by centrifugation or filtration.
-
Determine the final concentration of RO16 in the supernatant using a UV-Visible spectrophotometer at the wavelength of maximum absorbance for the dye.
-
-
Calculation of Adsorption Capacity: The amount of RO16 adsorbed per unit mass of activated carbon at equilibrium (qₑ, mg/g) can be calculated using the following equation:
qₑ = (C₀ - Cₑ) * V / W
where:
-
C₀ is the initial concentration of RO16 (mg/L)
-
Cₑ is the equilibrium concentration of RO16 (mg/L)
-
V is the volume of the solution (L)
-
W is the mass of the activated carbon (g)
-
Data Presentation
The following tables summarize the quantitative data from various studies on the adsorption of this compound onto different types of activated carbon.
Table 1: Adsorption Isotherm Parameters for this compound
| Activated Carbon Source | Isotherm Model | qₘ (mg/g) | R² | Reference |
| Ananas comosus leaves | Langmuir | 147.05 | - | |
| Rice husk ash | Langmuir | - | 0.983 | |
| Brazil nut husk | Langmuir | 154.8 | - | |
| Solanum Torvum stems | Langmuir | - | - | |
| Coconut flowers | Langmuir | - | - |
Table 2: Adsorption Kinetic Parameters for this compound
| Activated Carbon Source | Kinetic Model | k₂ (g/mg·min) | R² | Reference |
| Rice husk ash | Pseudo-second-order | 0.0216 | - | |
| Ananas comosus leaves | Pseudo-second-order | - | - | |
| Brazil nut husk | Pseudo-second-order | - | - | |
| Solanum Torvum stems | Pseudo-second-order | - | - | |
| Coconut flowers | Pseudo-second-order | - | - |
Table 3: Thermodynamic Parameters for this compound Adsorption
| Activated Carbon Source | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Adsorption | Reference |
| Ananas comosus leaves | Negative | - | - | Spontaneous | |
| Solanum Torvum stems | - | Positive | - | Endothermic | |
| Coconut flowers | Negative | Positive | Positive | Spontaneous and Endothermic |
Visualization of Experimental Workflow and Concepts
The following diagrams illustrate the key processes and relationships in the study of RO16 adsorption.
Caption: Experimental workflow for the adsorption of this compound onto activated carbon.
Caption: Key parameters influencing the adsorption capacity of activated carbon for this compound.
Caption: Modeling approaches for analyzing the adsorption of this compound.
Conclusion
The adsorption of this compound onto activated carbon is a complex process influenced by numerous factors. The protocols and data presented herein provide a foundational framework for researchers to design and interpret their experiments. The optimal conditions for adsorption are often dependent on the specific characteristics of the activated carbon used and the composition of the wastewater. Therefore, systematic investigation of the parameters discussed is essential for developing efficient and effective dye removal processes. The Langmuir isotherm and pseudo-second-order kinetic models have been frequently reported to best describe the adsorption of RO16 on various activated carbons, suggesting a monolayer adsorption process where the rate-limiting step may be chemisorption. Thermodynamic studies often indicate that the adsorption is a spontaneous process.
References
Application Notes and Protocols for Ozonation of Reactive Orange 16
Introduction
Reactive Orange 16 (RO16) is a widely used azo dye in the textile industry, known for its vibrant color and strong covalent bonding to fibers.[1] However, its complex aromatic structure makes it resistant to conventional wastewater treatment methods, posing environmental concerns.[1][2] Ozonation is an effective advanced oxidation process (AOP) for the decolorization and degradation of RO16.[1] Ozone (O₃), a powerful oxidizing agent, can break down the chromophoric azo bond (-N=N-) and aromatic rings of the dye molecule, leading to a significant reduction in color and organic content.[1] These application notes provide a detailed experimental setup and protocol for the ozonation of this compound in a laboratory setting.
Principle of Ozonation
Ozonation involves the generation of ozone gas and its subsequent introduction into an aqueous solution containing the dye. The degradation of RO16 by ozone can occur through two primary mechanisms:
-
Direct Oxidation: Molecular ozone directly attacks the electron-rich moieties of the dye molecule, such as the azo bond and aromatic rings. This pathway is more dominant at acidic pH.
-
Indirect Oxidation: At neutral to alkaline pH, ozone decomposes to form highly reactive hydroxyl radicals (•OH). These radicals are non-selective and potent oxidizing agents that can rapidly degrade the dye and its intermediates.
The overall efficiency of the ozonation process is influenced by several key parameters, including the initial dye concentration, ozone dosage, pH of the solution, and reaction time.
Experimental Protocols
Materials and Reagents
-
This compound (C₂₀H₁₇N₃Na₂O₁₁S₃, M.W. 617.54 g/mol )
-
Deionized or distilled water
-
Sodium hydroxide (NaOH) and Sulfuric acid (H₂SO₄) for pH adjustment
-
Potassium iodide (KI) solution for ozone trap
Apparatus
-
Ozone Generator: Capable of producing ozone from a pure oxygen or dry air feed.
-
Reaction Vessel: A glass bubble column or a semi-batch reactor with a gas diffuser at the bottom for efficient ozone dispersion. A typical volume is 1-2 liters.
-
Gas Flow Meter: To control and measure the flow rate of the ozone-containing gas.
-
Magnetic Stirrer and Stir Bar: To ensure homogeneity of the reaction mixture.
-
pH Meter: For monitoring and adjusting the pH of the dye solution.
-
UV-Vis Spectrophotometer: To measure the absorbance of the dye solution and determine the extent of decolorization. The maximum absorbance wavelength (λmax) for this compound is approximately 493 nm.
-
Total Organic Carbon (TOC) Analyzer: To measure the mineralization of the dye.
-
Chemical Oxygen Demand (COD) Vials and Reactor: To determine the COD of the samples.
-
Off-gas Ozone Destructor/Trap: A vessel containing a KI solution to safely decompose any unreacted ozone in the off-gas.
Experimental Procedure
-
Preparation of RO16 Stock Solution: Prepare a stock solution of this compound (e.g., 1 g/L) by dissolving a known weight of the dye in deionized water. From this stock, prepare working solutions of desired concentrations (e.g., 25, 50, 100 mg/L).
-
Reactor Setup: Place a known volume of the RO16 working solution into the reaction vessel. Add a magnetic stir bar.
-
pH Adjustment: Adjust the initial pH of the dye solution to the desired value (e.g., 2, 7, or 11) using dilute H₂SO₄ or NaOH.
-
Ozonation:
-
Turn on the ozone generator and allow it to stabilize. Set the desired ozone gas flow rate and concentration.
-
Start bubbling the ozone gas through the diffuser into the dye solution while continuously stirring.
-
Begin timing the experiment as soon as ozonation starts.
-
-
Sampling: Withdraw aliquots of the reaction mixture at specific time intervals (e.g., 0, 2, 5, 10, 15, 20, 30 minutes).
-
Sample Analysis:
-
Decolorization: Immediately measure the absorbance of each sample at the λmax of RO16 (around 493 nm) using a UV-Vis spectrophotometer. Use deionized water as a blank. The percentage of decolorization can be calculated using the following formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Mineralization: Analyze the samples for TOC and COD to determine the extent of mineralization. For TOC analysis, samples may need to be filtered.
-
Data Presentation
The quantitative data from the ozonation experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of pH on the Decolorization and Mineralization of this compound Initial RO16 Concentration: 100 mg/L, Ozone Dose: [Specify], Reaction Time: 30 min
| pH | Decolorization (%) | TOC Removal (%) | COD Removal (%) |
| 2 | Data | Data | Data |
| 7 | Data | Data | Data |
| 11 | Data | Data | Data |
Table 2: Effect of Initial Dye Concentration on Decolorization Efficiency pH: 7, Ozone Dose: [Specify], Reaction Time: 30 min
| Initial RO16 Conc. (mg/L) | Decolorization (%) |
| 25 | Data |
| 50 | Data |
| 100 | Data |
| 200 | Data |
Note: The data in these tables should be populated with results from actual experiments. Studies have shown that decolorization is generally rapid, with over 97% color removal achievable within 5-20 minutes for concentrations ranging from 25-500 mg/L. However, TOC removal is often lower, indicating the formation of organic intermediates.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the ozonation of this compound.
Simplified Degradation Pathway
Caption: Simplified degradation pathway of this compound by ozonation.
References
Application Notes and Protocols for the Biodegradation of Reactive Orange 16 by Marine Actinobacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the study of Reactive Orange 16 biodegradation by marine actinobacteria. The information is collated from various studies, with a significant focus on the potent strain Nocardiopsis sp. VITVAMB 1, isolated from marine sediments.[1][2][3][4][5]
Introduction
This compound (RO-16) is a widely used azo dye in the textile industry and a significant environmental pollutant due to its xenobiotic and recalcitrant nature. Marine actinobacteria have emerged as a promising source of novel enzymes capable of degrading such complex molecules, offering an eco-friendly and cost-effective alternative to conventional physicochemical treatment methods. This document outlines the protocols for isolating and screening potent marine actinobacteria, assessing their RO-16 degradation capabilities, and analyzing the biodegradation process.
Data Presentation
The following tables summarize the quantitative data from studies on the biodegradation of this compound by Nocardiopsis sp. VITVAMB 1.
Table 1: Optimal Physicochemical Parameters for RO-16 Decolorization by Nocardiopsis sp. VITVAMB 1
| Parameter | Optimal Value |
| pH | 8 |
| Temperature | 35°C |
| Salt Concentration | 3% |
| Initial Dye Concentration | 50 mg/L |
Table 2: Effect of Initial Dye Concentration on Decolorization Efficiency by Nocardiopsis sp. VITVAMB 1
| RO-16 Concentration (mg/L) | Decolorization Percentage (%) |
| 50 | 95.07 |
| 250 | 85.6 |
| 300 | 56.39 |
Experimental Protocols
Protocol 1: Isolation and Screening of Marine Actinobacteria for RO-16 Degradation
1.1. Sample Collection and Pre-treatment:
-
Collect marine sediment samples from a depth of 10-15 cm into sterile containers.
-
Air-dry the sediment samples in a laminar flow hood overnight to reduce the number of fast-growing bacteria.
-
Alternatively, treat the dried sediment with heat at 55°C for 6 minutes.
1.2. Isolation:
-
Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the pre-treated sediment sample in sterile 50% seawater.
-
Plate 0.1 mL of each dilution onto Actinomycetes Isolation Agar (AIA) or Starch Casein Agar (SCA) prepared with 50% seawater. Supplement the media with nalidixic acid and cycloheximide to inhibit bacterial and fungal growth, respectively.
-
Incubate the plates at 28-30°C for 7-21 days, monitoring for the appearance of characteristic actinobacterial colonies (dry, chalky, pigmented).
-
Isolate pure colonies by sub-culturing onto fresh plates.
1.3. Screening for Dye Decolorization:
-
Prepare a basal medium (e.g., Nutrient Broth or a minimal salt medium) supplemented with 50-100 ppm of this compound.
-
Inoculate the broth with a loopful of a pure actinobacterial isolate.
-
Incubate the cultures at 30°C under shaking conditions (for actinomycetes) for up to 7 days.
-
Visually inspect for decolorization of the medium.
-
Quantify the decolorization by centrifuging the culture and measuring the absorbance of the supernatant at the maximum wavelength of RO-16 (typically around 493 nm) using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Protocol 2: Biodegradation Assay and Optimization
-
Prepare a liquid medium (e.g., Mineral Salt Medium) containing a specific concentration of RO-16 (e.g., 250 mg/L).
-
Inoculate with a standardized inoculum of the selected actinobacterial strain.
-
Incubate the culture under shaking conditions at a specific temperature.
-
To optimize the process, vary one parameter at a time (e.g., pH, temperature, initial dye concentration, salt concentration, and additional carbon and nitrogen sources) while keeping others constant.
-
Withdraw aliquots at regular intervals, centrifuge to remove biomass, and measure the absorbance of the supernatant to determine the decolorization rate.
Protocol 3: Analysis of Biodegradation Products
3.1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
After complete decolorization, centrifuge the culture and extract the metabolites from the supernatant using an equal volume of a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent and dry the residue.
-
Analyze the dried residue using an FTIR spectrometer to identify changes in the functional groups of the dye molecule, indicating biodegradation.
3.2. High-Performance Liquid Chromatography (HPLC):
-
Filter the supernatant from the biodegraded sample through a 0.22 µm syringe filter.
-
Analyze the sample using an HPLC system equipped with a C18 column and a UV-Vis or PDA detector.
-
Use a suitable mobile phase (e.g., a gradient of methanol and water) to separate the metabolites.
-
Compare the chromatogram of the degraded sample with that of the original dye to confirm the disappearance of the parent dye peak and the appearance of new peaks corresponding to the degradation products.
Protocol 4: Enzyme Assays
4.1. Azoreductase Activity Assay:
-
Prepare a cell-free extract by centrifuging the actinobacterial culture and sonicating the cell pellet in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
The reaction mixture should contain Tris-HCl buffer, NADH as a cofactor, the cell-free extract, and a model azo dye like Methyl Red.
-
Measure the decrease in absorbance at 430 nm to determine the rate of dye reduction.
-
One unit of azoreductase activity is defined as the amount of enzyme required to decolorize 1 µmol of the dye per minute.
4.2. Laccase Activity Assay:
-
Prepare a reaction mixture containing acetate buffer (pH 4.5), a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and the culture supernatant.
-
Monitor the oxidation of ABTS by measuring the increase in absorbance at 420 nm.
-
One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.
Protocol 5: Phytotoxicity Assay
-
Prepare three sets of sterile petri dishes with sterile filter paper.
-
Set 1 (Control): Moisten the filter paper with sterile distilled water.
-
Set 2 (Dye Treatment): Moisten the filter paper with a solution of this compound at the initial concentration used for the biodegradation study.
-
Set 3 (Metabolite Treatment): Moisten the filter paper with the supernatant of the decolorized medium.
-
Place an equal number of surface-sterilized seeds (e.g., Vigna radiata or Sorghum bicolor) in each petri dish.
-
Incubate the dishes in the dark for a few days.
-
Measure and compare the germination percentage, root length, and shoot length across the three sets to assess the toxicity of the dye and its degradation products. A significant increase in these parameters in the metabolite-treated set compared to the dye-treated set indicates successful detoxification.
Mandatory Visualizations
References
- 1. Biodecolorization and Biodegradation of Azo Dye Reactive Orange-16 by Marine Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodecolorization and Biodegradation of Azo Dye Reactive Orange-16 by Marine Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbiotech.com [ijbiotech.com]
- 5. asia-chem.com [asia-chem.com]
Application Note: HPLC Analysis of Reactive Orange 16 and its Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Orange 16 (RO-16) is a widely used sulfonated azo dye in the textile industry.[1] Due to its complex aromatic structure and the presence of an azo bond (-N=N-), it is resistant to conventional wastewater treatment methods, leading to environmental persistence.[1][2] The release of RO-16 and its degradation byproducts into aquatic ecosystems is a significant concern due to their potential toxicity, mutagenicity, and carcinogenicity.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique essential for monitoring the degradation of RO-16 and identifying its various byproducts. This application note provides detailed protocols for the degradation of RO-16 and the subsequent analysis of its degradation products using reverse-phase HPLC.
Degradation Methodologies for this compound
Several advanced oxidation processes (AOPs) and biological treatments have been shown to be effective in degrading RO-16.
-
Photocatalytic Degradation: This process utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which upon irradiation with UV or visible light, generate highly reactive hydroxyl radicals (•OH) that can mineralize the dye. The efficiency of this method is influenced by factors like catalyst concentration, dye concentration, light intensity, and pH.
-
Ozonation: Ozone (O3) is a powerful oxidizing agent that can directly attack the chromophoric azo bond of RO-16, leading to rapid decolorization. The reaction can also proceed through the generation of hydroxyl radicals, especially at alkaline pH, resulting in further degradation of aromatic intermediates.
-
Biodegradation: Certain microorganisms, including bacteria and fungi, possess enzymes like azoreductases that can cleave the azo bond, initiating the breakdown of the dye molecule. This eco-friendly method's effectiveness depends on parameters such as pH, temperature, salt concentration, and the specific microbial strain used.
-
UV/H₂O₂ Process: This AOP involves the photolysis of hydrogen peroxide (H₂O₂) by UV radiation to produce hydroxyl radicals, which then oxidize the dye molecules. The efficiency is dependent on the initial concentrations of both the dye and H₂O₂, as well as the pH and UV light intensity.
Experimental Protocols
1. Protocol for Photocatalytic Degradation of this compound
-
Materials:
-
This compound (C₂₀H₁₇N₃Na₂O₁₁S₃)
-
Titanium Dioxide (TiO₂) photocatalyst
-
Deionized water
-
Batch photoreactor with a UV lamp (e.g., emitting at 253.7 nm)
-
Magnetic stirrer
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of 100 mg/L of this compound in deionized water.
-
In the photoreactor, add a specific amount of TiO₂ catalyst (e.g., 1 g/L) to a defined volume of the dye solution (e.g., 100 mL).
-
Adjust the pH of the solution to the desired level (e.g., pH 7) using dilute HCl or NaOH.
-
Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Withdraw aliquots (e.g., 2 mL) at specific time intervals (e.g., 0, 10, 20, 40, 60, 80, 120 minutes).
-
Immediately filter the samples through a 0.45 µm syringe filter to remove the catalyst particles before HPLC analysis.
-
2. Protocol for HPLC Analysis
-
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Deionized water
-
-
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Sodium Phosphate (NaH₂PO₄) buffer, with pH adjusted to 4.6.
-
Mobile Phase B: Methanol/Acetonitrile (50:50 v/v).
-
Gradient Elution:
-
0-1 min: 5% B
-
1-12 min: 5% to 80% B
-
12-14 min: Hold at 98% B
-
14-15.5 min: Return to 5% B (post-time for equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
-
Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths, including 235 nm (for aromatic rings), 315 nm (for naphthalene rings), and 495 nm (for the azo linkage of RO-16).
-
3. Sample Preparation for HPLC
-
Standard Solutions: Prepare a stock solution of RO-16 (e.g., 1000 µg/mL) in methanol. From this, prepare a series of working standards (e.g., 1 to 100 µg/mL) by diluting with the initial mobile phase composition.
-
Degraded Samples: The filtered aliquots from the degradation experiment can be directly injected into the HPLC system. If necessary, dilute the samples with the initial mobile phase to fall within the calibration range.
Data Presentation
The degradation of RO-16 can be quantified by monitoring the decrease in its peak area in the HPLC chromatogram over time. The degradation efficiency is calculated using the following formula:
Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100
Where A₀ is the initial peak area of RO-16 (at t=0) and Aₜ is the peak area at a specific time t.
Table 1: Degradation of this compound under Various Conditions
| Degradation Method | Initial RO-16 Conc. (mg/L) | Key Conditions | Time | Degradation Efficiency (%) | Reference |
| Biodegradation | 250 | Nocardiopsis sp., pH 8, 35°C | 24 h | 85.6 | |
| Photocatalysis | Not Specified | TiO₂ catalyst, UV light | 20 min | 87 | |
| 80 min | 100 | ||||
| UV/H₂O₂ | 50 | 25 mM H₂O₂, pH 7.0 | < 6 min | 100 | |
| Ozonation | 32 | pH 12 | 5 min | First-order decay constant: 0.82 min⁻¹ |
Table 2: HPLC Retention Times of RO-16 and Potential Degradation Products
| Compound | Retention Time (min) | Note |
| This compound | ~7.0 | The primary peak that decreases with degradation. |
| Degradation Product 1 | ~2.0 | Appearance of new peaks indicates byproduct formation. |
| Degradation Product 2 | ~2.5 | Retention times are method-dependent. |
| Degradation Product 3 | ~3.5 | Identification requires standards or LC-MS. |
Visualization of Experimental Workflow
Caption: Experimental workflow for the degradation and HPLC analysis of this compound.
References
Application Note: Spectrophotometric Quantification of Reactive Orange 16
AN-RO16-001
Introduction
Reactive Orange 16 (RO16) is a widely used azo dye in the textile industry.[1] Its quantification in various aqueous samples is crucial for quality control, wastewater monitoring, and in research settings studying dye degradation or textile processing. This application note details a straightforward and reliable method for determining the concentration of this compound using UV-Vis spectrophotometry. The method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte at a specific wavelength, as described by the Beer-Lambert Law.
Principle of the Method
The concentration of this compound in an aqueous solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ |
| Molecular Weight | 617.54 g/mol |
| Appearance | Orange Powder |
| λmax | 494 nm[2][3] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 494 nm | [2][3] |
| Linearity Range | 20 - 100 mg/L | |
| Limit of Detection (LOD) | 0.12 mg/L |
Experimental Protocols
1. Materials and Equipment
-
This compound (analytical standard)
-
Deionized water
-
UV-Vis Spectrophotometer
-
100 mL volumetric flasks
-
Pipettes (various sizes)
-
Cuvettes (1 cm path length)
-
Analytical balance
2. Preparation of Standard Solutions
2.1. Preparation of Stock Standard Solution (1000 mg/L)
-
Accurately weigh 100 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of deionized water to dissolve the powder.
-
Once dissolved, fill the flask to the mark with deionized water.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
2.2. Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with deionized water in 100 mL volumetric flasks, as described in the table below.
| Standard Concentration (mg/L) | Volume of Stock Solution (mL) | Final Volume (mL) |
| 20 | 2 | 100 |
| 40 | 4 | 100 |
| 60 | 6 | 100 |
| 80 | 8 | 100 |
| 100 | 10 | 100 |
3. Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.
-
Set the wavelength to the λmax of this compound, which is 494 nm.
-
Use deionized water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each working standard solution, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before taking the measurement.
-
Record the absorbance values for each standard.
4. Construction of the Calibration Curve
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis) for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a good linear fit.
5. Measurement of Unknown Samples
-
Measure the absorbance of the unknown sample solution at 494 nm.
-
Ensure the absorbance of the unknown sample falls within the linear range of the calibration curve. If the absorbance is too high, dilute the sample with deionized water and re-measure.
-
Calculate the concentration of this compound in the unknown sample using the equation from the calibration curve.
Concentration (mg/L) = (Absorbance - c) / m
Where:
-
Absorbance is the measured absorbance of the unknown sample.
-
m is the slope of the calibration curve.
-
c is the y-intercept of the calibration curve.
If the sample was diluted, multiply the calculated concentration by the dilution factor.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Application Notes and Protocols for Advanced Oxidation Processes in Reactive Orange 16 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the treatment of the azo dye Reactive Orange 16 (RO16) using various Advanced Oxidation Processes (AOPs). The information is intended to guide researchers and scientists in the setup and execution of experiments for the effective degradation of this recalcitrant pollutant.
Introduction to Advanced Oxidation Processes for RO16 Degradation
This compound is a widely used azo dye in the textile industry, known for its complex aromatic structure and resistance to conventional wastewater treatment methods.[1] Advanced Oxidation Processes (AOPs) offer a promising alternative by generating highly reactive hydroxyl radicals (•OH) in situ, which can non-selectively oxidize and mineralize such persistent organic pollutants.[2] This document focuses on several effective AOPs for RO16 degradation, including Fenton and photo-Fenton processes, electro-Fenton, ozonation, and photocatalysis.
Data Presentation: Comparison of AOPs for this compound Treatment
The following tables summarize the quantitative data from various studies on the degradation of this compound using different AOPs, providing a comparative overview of their efficiencies and optimal operational parameters.
Table 1: Fenton and Photo-Fenton Processes
| Process | Catalyst/Reagents | Initial RO16 Conc. (mg/L) | pH | H₂O₂ Conc. | Fe²⁺ Conc. (mg/L) | Reaction Time | Degradation Efficiency (%) | COD Removal (%) | Reference |
| Fenton | Fe²⁺/H₂O₂ | 100 | 3 | 100 mg/L | 10 | 30 min | 97.77 | - | [3] |
| Photo-Fenton (UV-A) | Fe²⁺/H₂O₂/UV-A | 100 | 3 | 100 mg/L | 10 | 30 min | 98.78 | - | [3] |
| Sono-Fenton | Fe²⁺/H₂O₂/Ultrasound | 100 | 3 | 100 mg/L | 10 | 30 min | 97.96 | - | [3] |
| Sono-Photo-Fenton (UV-A) | Fe²⁺/H₂O₂/UV-A/Ultrasound | 100 | 3 | - | - | - | 96.12 | - | |
| Heterogeneous Fenton | Fe₃O₄/Montmorillonite | - | 3 | 77.98 mM | 1.83 g/L (catalyst) | 60 min | - | 85.90 |
Table 2: Electro-Fenton Process
| Electrode Material | Initial RO16 Conc. (mg/L) | pH | Current Density (mA/cm²) | Electrolysis Time (min) | Decolorization Efficiency (%) | COD Removal (%) | Reference |
| Stainless Steel | 150 | 3.5 | 20 | 40 | 92.02 | 83.34 | |
| Stainless Steel | 135 | 3.5 | 17.5 mA/m² | 42.5 | 72 | 61 |
Table 3: Ozonation
| Initial RO16 Conc. (mg/L) | pH | O₃ Gas Conc. (g/m³) | Treatment Time | Decolorization Efficiency (%) | Reference |
| 25-100 | 2, 7, 11 | 20-80 | few minutes | Complete | |
| 32 (in mixture) | 12 | 7.3 | 15 min | >99 |
Table 4: Photocatalysis
| Photocatalyst | Light Source | Initial RO16 Conc. (mg/L) | Catalyst Loading | Treatment Time | Degradation Efficiency (%) | Reference | |---|---|---|---|---|---| | CuO/ZnO Nanocomposite | Sunlight | 100 | - | 100 min | Complete | | | CuO/ZnO Nanocomposite | UV | 100 | - | 120 min | Complete | | | Ag-AgCl/BiOCl | Visible Light | - | - | 90 min | 92 | | | ZnO | - | 100 µM | 0.3 g (coating) | - | - | | | TiO₂ | - | - | - | 80 min | 100 (decolorization) | |
Experimental Protocols
This section provides detailed methodologies for the key AOP experiments cited for the treatment of this compound.
Fenton and Photo-Fenton Degradation of this compound
Objective: To degrade RO16 using the Fenton and photo-Fenton processes.
Materials:
-
This compound dye
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beaker or reaction vessel
-
Magnetic stirrer
-
pH meter
-
UV-A, UV-B, or UV-C lamp (for photo-Fenton)
-
Spectrophotometer for analysis
Protocol:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Transfer a specific volume of the dye solution to the reaction vessel.
-
Adjust the initial pH of the solution to 3.0 using H₂SO₄ or NaOH.
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L).
-
Stir the solution to ensure complete dissolution of the catalyst.
-
For the photo-Fenton process, switch on the UV lamp positioned above the reactor.
-
Initiate the reaction by adding the predetermined concentration of H₂O₂ (e.g., 100 mg/L).
-
Start a timer and collect samples at regular intervals (e.g., 5, 10, 15, 30 minutes).
-
Immediately quench the reaction in the collected samples by adding a suitable agent (e.g., sodium sulfite) to stop the degradation process.
-
Analyze the residual concentration of RO16 in the samples using a spectrophotometer at its maximum wavelength (λmax = 493 nm).
-
Calculate the degradation efficiency at each time point.
Electro-Fenton Treatment of this compound
Objective: To treat RO16-containing wastewater using the electro-Fenton process.
Materials:
-
This compound dye
-
Sodium chloride (NaCl) as an electrolyte
-
Ferrous sulfate (Fe²⁺ source, if not generated electrochemically)
-
DC power supply
-
Electrochemical cell with stainless steel electrodes (anode and cathode)
-
Magnetic stirrer
-
pH meter
Protocol:
-
Prepare a synthetic wastewater solution containing a known concentration of RO16 (e.g., 150 mg/L) and NaCl (e.g., 0.4 M/L).
-
Adjust the pH of the solution to 3.5.
-
If required, add the iron catalyst (Fe²⁺) to the desired concentration (e.g., 0.4 mM/L).
-
Place the stainless steel electrodes in the electrochemical cell containing the wastewater.
-
Connect the electrodes to the DC power supply.
-
Apply a constant current density (e.g., 20 mA/cm²) to initiate the electrolysis.
-
Conduct the electrolysis for a specific duration (e.g., 40 minutes).
-
Collect samples at different time intervals to monitor the decolorization and COD removal.
-
Analyze the samples for RO16 concentration and Chemical Oxygen Demand (COD) according to standard methods.
Ozonation of this compound
Objective: To decolorize and degrade RO16 using ozone.
Materials:
-
This compound dye
-
Ozone generator
-
Gas diffuser (sparger)
-
Reaction vessel (e.g., a glass column)
-
Gas flow meter
-
Off-gas ozone destructor (e.g., KI trap)
Protocol:
-
Prepare an aqueous solution of RO16 at the desired concentration (e.g., 25-100 mg/L).
-
Adjust the pH of the solution to the desired level (e.g., 2, 7, or 11) to study its effect.
-
Fill the reaction vessel with the dye solution.
-
Bubble ozone gas through the solution using a gas diffuser at a controlled flow rate and concentration (e.g., 20-80 g/m³).
-
Ensure proper mixing of the gas and liquid phases.
-
Collect samples at short time intervals (e.g., every minute) due to the rapid nature of the reaction.
-
Analyze the samples immediately for color removal using a spectrophotometer.
Photocatalytic Degradation of this compound
Objective: To degrade RO16 using a photocatalyst under light irradiation.
Materials:
-
This compound dye
-
Photocatalyst (e.g., CuO/ZnO nanocomposite, TiO₂)
-
Light source (e.g., sunlight simulator, UV lamp)
-
Reaction vessel (e.g., a quartz beaker)
-
Magnetic stirrer
-
Air pump or bubbler (to supply oxygen)
Protocol:
-
Prepare a suspension of the photocatalyst in a solution of RO16 (e.g., 100 mg/L).
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Continuously stir the suspension and provide a constant supply of air or oxygen.
-
Withdraw aliquots of the suspension at regular time intervals.
-
Centrifuge or filter the samples to remove the photocatalyst particles.
-
Analyze the supernatant for the residual concentration of RO16 using a spectrophotometer.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key processes involved in the advanced oxidation treatment of this compound.
Caption: General mechanism of RO16 degradation by AOPs.
Caption: Experimental workflow for Fenton/photo-Fenton process.
Caption: Experimental workflow for photocatalytic degradation.
References
Application Notes and Protocols for the Degradation of Reactive Orange 16 via Electro-Fenton Process
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the degradation of the azo dye Reactive Orange 16 (RO16) using the Electro-Fenton (EF) process. The Electro-Fenton process is an advanced oxidation process (AOP) that generates highly reactive hydroxyl radicals (•OH) in situ to oxidatively degrade recalcitrant organic pollutants like RO16.
Introduction
The Electro-Fenton process involves the electrochemical generation of hydrogen peroxide (H₂O₂) at the cathode, which then reacts with a ferrous iron catalyst (Fe²⁺) to produce hydroxyl radicals via the Fenton reaction. This method offers a promising approach for the treatment of textile industry wastewater containing dyes like this compound, which are often resistant to conventional biological treatment methods. The process is highly efficient in color removal and mineralization of the dye into less harmful substances.
Data Presentation
The following tables summarize quantitative data from various studies on the Electro-Fenton degradation of this compound, providing a comparative overview of the process efficiency under different experimental conditions.
Table 1: Optimal Conditions for this compound Degradation using Electro-Fenton Process
| Study Reference | pH | Current Density (mA/cm²) | [Fe²⁺] (mM) | Initial [RO16] (mg/L) | Time (min) | Decolorization Efficiency (%) | COD Removal (%) | Electrode Material (Anode/Cathode) |
| Ahmad & Basu (2024)[1] | 3.5 | 17.5 mA/m² | Not specified | 135 | 42.5 | 72 | 61 | Stainless Steel |
| Anonymous Study[2] | 3.5 | 17.5 mA/m² | Not specified | 135 | 42.5 | 72 | 61 | Not specified |
| Kuleyin et al. (cited in[3]) | 3.0 | 0.55 A (total current) | 2 | Not specified | 30 | 89 | Not specified | Graphite/Graphite |
Table 2: Influence of Operational Parameters on Degradation Efficiency
| Parameter | Range Studied | Effect on Degradation Efficiency | Reference |
| pH | 2.0 - 7.0 | Optimal degradation is typically achieved at pH 3.0.[4] | [4] |
| Current Density | 8 - 23 mA/cm² | Higher current density generally increases degradation up to a certain point. | |
| [Fe²⁺] | 0.1 - 0.3 mM | Increasing Fe²⁺ concentration enhances the reaction rate, but excessive amounts can have a scavenging effect. | |
| Initial Dye Concentration | 60 - 80 mg/L | Higher initial concentrations may require longer treatment times or more optimized conditions for complete removal. |
Experimental Protocols
This section outlines a detailed methodology for the degradation of this compound using the Electro-Fenton process in a laboratory setting.
Materials and Reagents
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This compound (RO16) dye (C₂₀H₁₇N₃Na₂O₁₁S₃, MW: 617.54 g/mol )
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Ferrous sulfate heptahydrate (FeSO₄·7H₂O) for catalyst
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Sodium sulfate (Na₂SO₄) as a supporting electrolyte
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Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
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Deionized water
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Anode and Cathode materials (e.g., Graphite, Platinum, Stainless Steel)
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Electrochemical reactor/cell
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DC power supply
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pH meter
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Magnetic stirrer
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UV-Vis Spectrophotometer for color removal analysis
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Chemical Oxygen Demand (COD) analysis kit
Experimental Setup
A typical batch experimental setup for the Electro-Fenton process consists of an undivided electrochemical cell containing the anode and cathode, a DC power supply, and a magnetic stirrer. The electrodes are immersed in the dye solution containing the supporting electrolyte and the ferrous iron catalyst.
Protocol for RO16 Degradation
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Preparation of RO16 Stock Solution: Prepare a stock solution of this compound (e.g., 1 g/L) by dissolving a known amount of the dye in deionized water.
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Preparation of the Working Solution:
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In the electrochemical reactor, add a specific volume of the RO16 stock solution and dilute with deionized water to achieve the desired initial dye concentration (e.g., 100 mg/L).
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Add the supporting electrolyte (e.g., 50 mM Na₂SO₄) to the solution to increase its conductivity.
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Add the ferrous sulfate catalyst to the solution to achieve the desired Fe²⁺ concentration (e.g., 0.2 mM).
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pH Adjustment: Adjust the pH of the solution to the optimal value (typically around 3.0) using dilute H₂SO₄ or NaOH.
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Electrolysis:
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Immerse the anode and cathode in the solution, ensuring they do not touch.
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Turn on the magnetic stirrer to ensure the solution is well-mixed.
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Connect the electrodes to the DC power supply and apply the desired constant current or potential.
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Start the timer for the electrolysis process.
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Sampling and Analysis:
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Withdraw samples at regular time intervals (e.g., every 10 minutes).
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Immediately quench the reaction in the samples by adding a small amount of a radical scavenger (e.g., methanol) or by adjusting the pH to a neutral or basic value.
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Analyze the samples for color removal and COD reduction.
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Analytical Procedures
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Decolorization Measurement: The concentration of this compound can be determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax ≈ 493 nm). The decolorization efficiency can be calculated using the following equation:
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Decolorization (%) = [(A₀ - Aₜ) / A₀] × 100
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Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
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COD Measurement: The Chemical Oxygen Demand (COD) can be measured using standard methods (e.g., closed reflux, colorimetric method) to determine the extent of mineralization of the dye.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Electro-Fenton degradation of this compound.
Caption: Experimental workflow for RO16 degradation.
Proposed Degradation Pathway of this compound
The degradation of this compound by the Electro-Fenton process is initiated by the attack of hydroxyl radicals on the azo bond and the aromatic rings. This leads to the breakdown of the complex dye molecule into smaller, less colored, and eventually mineralized products.
Caption: Proposed degradation pathway of RO16.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Reactive Orange 16 Photocatalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the photocatalytic degradation of Reactive Orange 16 (RO16).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the photocatalysis of RO16.
Q1: My RO16 degradation efficiency is lower than expected. What are the potential causes?
Low degradation efficiency can stem from several factors. Systematically check the following experimental parameters:
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Photocatalyst Dosage: An optimal catalyst concentration is crucial. Too little catalyst provides insufficient active sites for the reaction. Conversely, an excessive amount can lead to particle agglomeration and light scattering, which blocks light from reaching the catalyst surface, thereby reducing efficiency.[1][2]
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Solution pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption of the dye onto the catalyst surface. The optimal pH for RO16 degradation can vary depending on the catalyst used. For instance, with ZnO, a pH of 10 has been found to be optimal.[3][4]
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Initial Dye Concentration: If the initial concentration of RO16 is too high, the dye molecules can absorb a significant amount of light, preventing it from reaching the photocatalyst surface. This "inner filter" effect reduces the generation of reactive oxygen species (ROS). Additionally, a higher concentration of dye molecules can saturate the active sites on the catalyst.[1]
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Aeration: The presence of oxygen is often beneficial as it acts as an electron acceptor, preventing the recombination of electron-hole pairs and participating in the formation of superoxide radicals, which contribute to degradation. Insufficient dissolved oxygen can be a limiting factor.
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Light Source: Ensure your light source has the appropriate wavelength to activate your specific photocatalyst. The intensity of the light also directly impacts the rate of electron-hole pair generation.
Q2: How does pH influence the degradation of this compound?
The solution's pH is a critical parameter. RO16 is an anionic sulphonated azo dye. The pH affects:
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Catalyst Surface Charge: For metal oxide catalysts like TiO₂ and ZnO, the surface becomes positively charged at pH values below their point of zero charge (pHpzc) and negatively charged above it.
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Dye Adsorption: Since RO16 is anionic, a positively charged catalyst surface (at low pH) will favor electrostatic attraction and adsorption, which is often a key step in the degradation process.
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Hydroxyl Radical Formation: The generation of hydroxyl radicals (•OH), a primary oxidant in photocatalysis, is also pH-dependent.
For example, studies with ZnO have identified an optimal pH of 10 for RO16 degradation. It is essential to determine the optimal pH for your specific catalyst system.
Q3: What is the optimal catalyst concentration and how do I determine it?
The optimal catalyst dosage is the concentration at which the highest degradation rate is achieved. Beyond this point, efficiency may plateau or decrease due to light scattering and particle aggregation.
To determine the optimal concentration, perform a series of experiments varying the catalyst dosage (e.g., from 0.1 g/L to 2.0 g/L) while keeping all other parameters (dye concentration, pH, light intensity) constant. The concentration that yields the fastest degradation rate is the optimum for your system. For example, one study using an Ag–AgCl/BiOCl nanocomposite found 7.5 mg of catalyst in 10 mL of solution (0.75 g/L) to be optimal.
Q4: Should I use a suspended (slurry) or immobilized catalyst?
Both systems have advantages and disadvantages:
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Suspended Catalyst: Offers a much larger surface area for the reaction, leading to higher degradation efficiency. Freely suspended ZnO catalysts have been shown to be approximately twice as effective as their immobilized counterparts. However, the post-treatment separation of the catalyst from the solution can be challenging and costly.
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Immobilized Catalyst: Involves fixing the catalyst onto a substrate (e.g., a coated thin film). This eliminates the need for catalyst filtration after the reaction, making it more suitable for continuous flow systems and industrial applications. The trade-off is typically a lower reaction rate due to the reduced active surface area.
The choice depends on the primary goal of your experiment: maximizing efficiency (suspended) or ease of reuse and application in flow systems (immobilized).
Q5: The color of my dye solution is disappearing, but Total Organic Carbon (TOC) analysis shows incomplete mineralization. Why?
Decolorization is often the first step in photocatalytic degradation, where the chromophore of the dye molecule (the part responsible for its color, like the azo group -N=N-) is broken down. This results in a colorless solution.
However, this does not mean the dye has been fully degraded into harmless inorganic molecules like CO₂, water, and mineral ions. The breakdown often produces smaller, colorless organic intermediates. Complete mineralization is the breakdown of these intermediates into inorganic products. TOC analysis measures the total amount of organic carbon, so a persistent TOC value indicates the presence of these intermediates. Color degradation is typically faster than the reduction in TOC.
Quantitative Data on RO16 Photocatalysis
The following tables summarize the performance of various photocatalytic systems for the degradation of this compound.
Table 1: Performance of Different Photocatalysts for RO16 Degradation
| Photocatalyst | Light Source | Initial RO16 Conc. | Catalyst Dose | pH | Time | Degradation Efficiency (%) | Reference |
| ZnO (suspended) | UV | 100 µM | - | 10 | - | - | |
| TiO₂ | Not Specified | - | - | - | 80 min | 100% (decolorization) | |
| Ag–AgCl/BiOCl | Visible Light | 40 ppm | 0.75 g/L | - | 90 min | 92% | |
| CuO/ZnO | UV Light | 100 mg/L | 0.4 g/L | - | 120 min | 100% | |
| CuO/ZnO | Sunlight | 100 mg/L | 0.4 g/L | - | 100 min | 100% | |
| ZnO (Green Synth.) | Sunlight | 0.4 g/100 mL | 0.1 g/100 mL | - | 30 min | 96% | |
| MgO/g-C₃N₄/Zeolite | Visible Light | - | - | - | - | 94.09% | |
| CuO@A-TiO₂/Ro-TiO₂ | Simulated Solar | - | - | - | 60 min | ~100% |
Table 2: Influence of Experimental Parameters on Degradation Time
| Catalyst | Light Source | Initial RO16 Conc. (mg/L) | Time for 100% Removal (min) | Notes | Reference |
| CuO | UV | 100 | 160 | Comparison of individual oxides vs. nanocomposite. | |
| ZnO | UV | 100 | 135 | Comparison of individual oxides vs. nanocomposite. | |
| CuO/ZnO | UV | 100 | 120 | Nanocomposite shows superior performance. | |
| CuO | Sunlight | 100 | 115 | Sunlight proves more effective than UV for this system. | |
| ZnO | Sunlight | 100 | 140 | Sunlight proves more effective than UV for this system. | |
| CuO/ZnO | Sunlight | 100 | 100 | Nanocomposite is most effective under sunlight. |
Experimental Protocols
This section provides a generalized protocol for a typical batch photocatalysis experiment for RO16 degradation.
Objective: To evaluate the photocatalytic efficiency of a catalyst for the degradation of this compound.
Materials:
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This compound (RO16) dye
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Photocatalyst powder (e.g., ZnO, TiO₂, or a custom nanocomposite)
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Deionized water
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pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
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Photoreactor with a suitable light source (e.g., UV lamp, solar simulator)
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Magnetic stirrer
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Centrifuge
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UV-Visible Spectrophotometer
Procedure:
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Stock Solution Preparation: Prepare a stock solution of RO16 in deionized water (e.g., 100 mg/L).
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Reaction Setup:
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In a beaker or photoreactor vessel, add a specific volume of the RO16 solution (e.g., 100 mL of a 20 mg/L solution).
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Add the desired amount of photocatalyst to the solution to achieve the target concentration (e.g., 0.5 g/L).
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Establish Adsorption-Desorption Equilibrium:
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Place the vessel in complete darkness and stir the suspension using a magnetic stirrer for a set period (e.g., 30-60 minutes).
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This step ensures that any initial decrease in dye concentration due to physical adsorption on the catalyst surface is accounted for before the photocatalytic reaction begins.
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Take an initial sample (t=0) at the end of this dark period.
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Initiate Photocatalysis:
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Turn on the light source to begin irradiating the suspension. Continue stirring to keep the catalyst suspended and ensure uniform illumination.
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Sampling:
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Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
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Immediately centrifuge each sample to separate the photocatalyst particles from the solution.
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Analysis:
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Measure the absorbance of the supernatant of each sample using a UV-Visible spectrophotometer. The maximum absorbance wavelength (λmax) for RO16 is typically around 490-493 nm.
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Calculation of Degradation Efficiency:
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Calculate the degradation efficiency using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100
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Where A₀ is the initial absorbance of the dye solution (at t=0, after the dark period) and Aₜ is the absorbance at time 't'.
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Visualizations
The following diagrams illustrate key processes and workflows related to RO16 photocatalysis.
Caption: General mechanism of photocatalytic degradation of RO16.
Caption: Standard experimental workflow for RO16 photocatalysis.
Caption: Troubleshooting flowchart for low degradation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Superior photocatalytic degradation of this compound by Ag–AgCl/BiOCl nanocomposites under visible light - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00105F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic Degradation of this compound Dye in a ZnO Coa...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Reactive Orange 16 Biodegradation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the biodegradation of the azo dye, Reactive Orange 16 (RO16).
Troubleshooting Guide
This section addresses common problems in a question-and-answer format to help you navigate experimental hurdles.
Question 1: Why is the decolorization efficiency of this compound low or inconsistent?
Answer: Low or inconsistent decolorization can stem from several suboptimal environmental and nutritional factors. The efficiency of microbial degradation is highly sensitive to the conditions of the culture.
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Suboptimal pH and Temperature: Most bacteria effective at degrading azo dyes prefer a neutral to slightly alkaline pH range (pH 7-8) and temperatures between 30-37°C.[1][2][3][4][5] Acidic or highly alkaline conditions, as well as temperatures outside the optimal range, can significantly inhibit enzymatic activity and microbial growth.
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Inadequate Carbon/Nitrogen Source: Azo dyes are often not a primary source of carbon and energy for microorganisms. The biodegradation process, particularly the initial anaerobic cleavage of the azo bond, frequently requires a co-substrate. Supplementing the medium with an easily metabolizable carbon source like glucose and a nitrogen source like yeast extract can significantly enhance decolorization rates.
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High Dye Concentration: While some strains can tolerate high concentrations, RO16 can be inhibitory to microbial growth at levels above certain thresholds (e.g., >500 mg/L), leading to reduced degradation efficiency. It is recommended to start with a lower concentration (e.g., 50-150 mg/L) and gradually increase it as the microbial consortium acclimatizes.
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Oxygen Levels: The initial and rate-limiting step in azo dye biodegradation is the reductive cleavage of the azo bond (-N=N-), which occurs most efficiently under anaerobic or microaerophilic (static) conditions. Subsequent degradation of the resulting aromatic amines is typically an aerobic process. Continuous shaking or aeration might be counterproductive for the initial decolorization step.
Question 2: How can I confirm that the disappearance of color is due to biodegradation and not just adsorption?
Answer: This is a critical question. Distinguishing between biological degradation and physical adsorption to biomass is essential for accurate interpretation of results.
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Analytical Confirmation: The primary method is to use analytical techniques to monitor the disappearance of the parent dye and the appearance of breakdown metabolites.
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UV-Visible (UV-Vis) Spectroscopy: Scan the supernatant of your culture across a wavelength range (e.g., 200-600 nm). Biodegradation will lead to a decrease in the absorbance peak corresponding to the dye's chromophore (around 480-490 nm for RO16) and changes in other regions of the spectrum as metabolites are formed. Simple adsorption would only show a decrease in the primary peak without the appearance of new peaks.
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FTIR and LC-MS/GC-MS: For definitive proof, techniques like Fourier Transform Infrared (FTIR) spectroscopy can show changes in functional groups, while Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can identify the specific aromatic amines and other intermediate compounds formed during degradation.
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Control Experiments: Run parallel control experiments using autoclaved (dead) biomass or a cell-free medium under the same conditions. If significant color removal occurs with dead cells, adsorption is a major contributor.
Question 3: My microbial culture grows poorly or dies after introducing this compound. What is causing this toxicity?
Answer: The toxicity can be attributed to the parent dye molecule itself or the intermediate aromatic amines produced during its breakdown.
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Inherent Dye Toxicity: Azo dyes can be toxic to microorganisms, disrupting cellular processes.
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Metabolite Toxicity: The aromatic amines generated from the cleavage of the azo bond can be more toxic than the original dye, potentially inhibiting the very microorganisms responsible for the degradation.
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Troubleshooting Steps:
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Acclimatization: Gradually expose your microbial culture to increasing concentrations of RO16 over several transfers. This allows for the selection and adaptation of more tolerant strains.
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Use a Microbial Consortium: A mixed culture or consortium isolated from a dye-contaminated site is often more robust and effective than a single isolate. Different species in the consortium can work synergistically to degrade the parent dye and its toxic intermediates.
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Optimize Conditions: Ensure that other environmental factors like pH, temperature, and nutrient availability are optimal to support robust microbial growth and minimize stress.
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Question 4: The decolorization is successful, but is the resulting solution safe? How do I assess the toxicity of the metabolites?
Answer: This is a crucial final step, as the breakdown products of azo dyes can be colorless but still toxic and carcinogenic. Ecotoxicity assays are necessary to confirm detoxification.
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Phytotoxicity Assay: This is a common and effective method. It involves assessing the germination and growth (root and shoot length) of sensitive plant seeds (e.g., Vigna radiata, Sorghum vulgare, Lactuca sativa) in the presence of the treated effluent compared to a control (distilled water) and the untreated dye solution. Successful detoxification will result in germination and growth rates similar to the water control.
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Microbial Toxicity Assay: The toxicity of the metabolites can also be tested against other indicator microorganisms, such as E. coli or Pseudomonas putida.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for RO16 biodegradation? A1: While optimal conditions can be strain-specific, general findings point to a pH of 7-8, a temperature of 30-37°C, static or microaerophilic conditions for initial decolorization, and the presence of co-substrates like glucose and yeast extract.
Q2: Which analytical methods are essential for monitoring RO16 biodegradation? A2: At a minimum, UV-Vis spectroscopy is needed to quantify decolorization. For robust studies, FTIR, HPLC, and GC-MS or LC-MS are highly recommended to confirm degradation and identify metabolites.
Q3: Can a single bacterial species completely mineralize this compound? A3: It is rare. Complete mineralization often requires a microbial consortium. Typically, one set of bacteria (often facultative anaerobes) performs the initial anaerobic azo bond cleavage, while another set of aerobic bacteria degrades the resulting aromatic amines.
Q4: How long does the biodegradation of RO16 typically take? A4: The time can vary significantly based on the microbial strain, initial dye concentration, and culture conditions. Reports show significant decolorization ranging from within 10-24 hours to several days.
Data Presentation
Table 1: Optimal Physicochemical Parameters for this compound Decolorization by Various Bacterial Strains.
| Microorganism | Initial Dye Conc. (mg/L) | Temperature (°C) | pH | Time for Max. Decolorization | Decolorization Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Bacillus stratosphericus SCA1007 | 150 | 35 | 7 | 10 h | ~100% | |
| Nocardiopsis sp. VITVAMB 1 | 50 | 35 | 8 | 24 h | ~94.5% | |
| Priestia megaterium NRBC 15308 | 6% solution | 35 | 7 | 24 h | 100% | |
| Staphylococcus hominis RMLRT03 | 100 | 35 | 7 | 60 h | High |
| Mixed Bacterial Consortium | 100 | 30 | 7 | 24 h | ~100% | |
Experimental Protocols
Protocol 1: Bacterial Decolorization Assay
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Prepare Medium: Prepare a suitable liquid medium (e.g., Bushnell-Haas Medium or Mineral Salt Medium) supplemented with a carbon source (e.g., 1 g/L glucose) and a nitrogen source (e.g., 0.5 g/L yeast extract).
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Add Dye: Dispense the medium into flasks or screw-capped tubes. Add this compound from a sterile stock solution to achieve the desired final concentration (e.g., 100 mg/L).
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Inoculation: Inoculate the medium with a 5% (v/v) fresh, actively growing bacterial culture.
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Incubation: Incubate the cultures at the optimal temperature (e.g., 35°C) under static (anaerobic/microaerophilic) conditions for a set period (e.g., 24-72 hours).
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Analysis: At regular intervals, withdraw an aliquot of the culture. Centrifuge at 10,000 rpm for 10 minutes to pellet the cells.
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Quantification: Measure the absorbance of the supernatant at the maximum wavelength of RO16 (λmax ≈ 488 nm) using a UV-Vis spectrophotometer. Use the uninoculated medium as a blank.
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Calculate Efficiency: Calculate the decolorization percentage using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.
Protocol 2: Phytotoxicity Assay
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Prepare Samples: You will need three sample groups: (1) Distilled water (negative control), (2) Untreated RO16 solution at the initial experimental concentration, and (3) The cell-free supernatant from your biodegraded sample.
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Setup Petri Dishes: Place a sterile Whatman No. 1 filter paper in sterile Petri dishes.
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Seed and Moisten: Evenly place a set number of healthy, uniform seeds (e.g., 10-20 seeds of Vigna radiata) in each dish. Moisten each dish with 5 mL of the respective sample solution (control, untreated, or treated).
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Incubation: Seal the Petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for 5-7 days.
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Measure and Record: After the incubation period, record the number of germinated seeds, and measure the root length (radicle) and shoot length (plumule) for each seedling.
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Analyze: Compare the germination percentage, root length, and shoot length of the seeds exposed to the treated effluent with those of the negative control and the untreated dye. A lack of significant difference between the treated sample and the water control indicates successful detoxification.
Visualizations
References
- 1. Decolorization and degradation of this compound by Bacillus stratosphericus SCA1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodecolorization and Biodegradation of Azo Dye Reactive Orange-16 by Marine Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microbial Remediation of Textile Dye Acid Orange by a Novel Bacterial Consortium SPB92 [frontiersin.org]
- 5. Bacterial Decolorization of Textile Azo Dye Acid Orange by Staphylococcus hominis RMLRT03 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Reactive Orange 16 Adsorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of Reactive Orange 16 (RO16).
Troubleshooting Guide
Problem: Low Removal Efficiency of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The pH of the solution is a critical factor influencing the surface charge of the adsorbent and the ionization of the dye. For anionic dyes like this compound, adsorption is generally favored at acidic pH levels which promote a positive surface charge on the adsorbent, enhancing electrostatic attraction. Verify the pH of your solution and adjust it to the optimal range for your specific adsorbent, which is typically between 2.0 and 6.5.[1][2][3] |
| Inadequate Adsorbent Dosage | The amount of adsorbent may be insufficient to provide enough active sites for dye removal. Try incrementally increasing the adsorbent dosage to see if the removal efficiency improves. However, be aware that an excessive amount of adsorbent can lead to particle aggregation and a decrease in the effective surface area. |
| Insufficient Contact Time | The adsorption process may not have reached equilibrium. Increase the contact time between the adsorbent and the dye solution to ensure maximum uptake. It's recommended to perform a preliminary kinetic study to determine the equilibrium time for your specific experimental setup. |
| High Initial Dye Concentration | If the initial concentration of this compound is too high, the available adsorption sites on the adsorbent may become saturated. Consider diluting the initial dye solution or increasing the adsorbent dosage. |
Problem: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Inaccurate pH Measurement | Ensure your pH meter is properly calibrated before each use. Inaccurate pH readings can lead to significant variations in adsorption efficiency. |
| Temperature Fluctuations | Adsorption can be an endothermic or exothermic process. Maintain a constant temperature throughout your experiments to ensure consistency. |
| Inhomogeneous Adsorbent Material | Ensure the adsorbent is well-mixed and has a uniform particle size to provide consistent surface area and active site distribution. |
| Interference from Other Ions | The presence of other ions in your solution can compete with the dye molecules for adsorption sites. If you are not using deionized or distilled water, consider the potential for interference. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the adsorption of this compound?
A1: The optimal pH for this compound adsorption is generally in the acidic range.[4] This is because RO16 is an anionic dye, and an acidic environment protonates the surface of most adsorbents, creating a positive charge that electrostatically attracts the negatively charged dye molecules.[2] The specific optimal pH can vary depending on the adsorbent material used. For example, with Cu(I)-Polyaniline composite, the optimal removal was at pH 4, while for nut shells of Arachis hypogaea, it was found to be pH 2.
Q2: Why does the adsorption of this compound decrease at higher pH values?
A2: At higher pH values, the surface of the adsorbent tends to become negatively charged. This leads to electrostatic repulsion between the adsorbent and the anionic this compound dye molecules, resulting in a decrease in adsorption efficiency. Additionally, at a higher pH, there is an increased concentration of hydroxyl ions (OH-) which can compete with the dye anions for the available adsorption sites.
Q3: How does the initial dye concentration affect the adsorption of this compound?
A3: The initial dye concentration is a significant driving force for overcoming the mass transfer resistance between the aqueous and solid phases. Generally, an increase in the initial dye concentration will lead to an increase in the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent). However, the percentage of dye removal may decrease as the initial concentration increases because the available active sites on the adsorbent become saturated.
Q4: Can the adsorbent be regenerated and reused?
A4: The possibility of regeneration depends on the nature of the interaction between the adsorbent and this compound. If the adsorption is primarily due to electrostatic interactions (physisorption), it is often possible to desorb the dye and regenerate the adsorbent by altering the pH to a basic range, which would cause repulsion between the now negatively charged adsorbent surface and the anionic dye. Some studies have investigated desorption using agents like dilute HCl and acetic acid. However, if chemisorption occurs, where a chemical bond is formed, regeneration may be more difficult.
Quantitative Data Summary
Table 1: Optimal pH and Adsorption Performance for Various Adsorbents with this compound
| Adsorbent | Optimal pH | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Cu(I)-Polyaniline Composite | 4 | 392.16 | 94.77 | |
| Nut shell of Arachis hypogaea | 2 | Not specified | Not specified | |
| Chitosan-glyoxal/TiO2 nanocomposite | ~4.0 | 390.5 | 93.2 | |
| Corynebacterium glutamicum biomass | 2 | 156.6 | Not specified | |
| Amberlyst A21 | 2.0 | 175.13 | 90.58 | |
| Activated carbon from Solanum Torvum stems | 2.0 | Not specified | Not specified | |
| Modified Kenaf Core Fiber | 6.5 | 416.86 | 97.25 | |
| Nitrogen-doped Nanoporous Biochar | Acidic conditions | 173.9 | Not specified | |
| Activated carbons from waste coconut flowers | 3-7 | Not specified | >90 |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Adsorption
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.
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Preparation of Working Solutions: From the stock solution, prepare a series of working solutions of a fixed initial concentration (e.g., 50 mg/L).
-
pH Adjustment: Take a known volume of the working solution (e.g., 50 mL) in a series of flasks. Adjust the initial pH of each solution to a different value within a desired range (e.g., pH 2, 4, 6, 8, 10, 12) using 0.1 N HCl or 0.1 N NaOH.
-
Adsorption Experiment: Add a fixed amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Agitation: Agitate the flasks at a constant speed (e.g., 120 rpm) and temperature for a predetermined contact time sufficient to reach equilibrium.
-
Separation: After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Analysis: Determine the final concentration of this compound in the supernatant using a UV-Visible spectrophotometer at its maximum wavelength (λmax ≈ 494 nm).
-
Calculation: Calculate the percentage of dye removal and the adsorption capacity at each pH to identify the optimal pH.
Visualizations
Caption: pH effect on this compound adsorption mechanism.
Caption: Experimental workflow for pH optimization.
References
Technical Support Center: Spectrophotometric Analysis of Reactive Orange 16
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the spectrophotometric analysis of Reactive Orange 16.
Frequently Asked Questions (FAQs)
Q1: What is the maximum absorbance wavelength (λmax) for this compound?
A1: The maximum absorbance wavelength (λmax) for this compound is reported in the visible range, typically between 492 nm and 495 nm.[1][2][3][4][5] However, some studies have reported slightly different values, such as 468 nm. These variations can be attributed to differences in experimental conditions, including the solvent used, the pH of the solution, and the calibration of the spectrophotometer. It is recommended to determine the λmax empirically under your specific experimental conditions by running a spectral scan of a known concentration of the dye.
Q2: What are the common sources of interference in the spectrophotometric analysis of this compound?
A2: Interferences in the spectrophotometric analysis of this compound can be broadly categorized as spectral, chemical, and physical.
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Spectral Interference: This occurs when other substances in the sample matrix absorb light at or near the λmax of this compound. This is common in textile wastewater, which may contain other dyes or additives.
-
Chemical Interference: This can be caused by changes in the chemical structure of the dye due to factors like pH. The pH of the solution can significantly affect the dye's charge and its interaction with other molecules, altering its absorbance spectrum.
-
Physical Interference: The presence of suspended particles or turbidity in the sample can cause light scattering, leading to erroneously high absorbance readings.
Q3: How does pH influence the analysis of this compound?
A3: The pH of the aqueous solution is a critical factor. This compound is an anionic azo dye, and its charge state can be influenced by pH. Studies on the adsorption of the dye show that pH affects its interaction with surfaces, with lower pH values (e.g., pH 3-4) often leading to increased adsorption. This suggests that at low pH, the dye might be more prone to precipitation or interaction with container walls, potentially lowering its concentration in the solution being measured. For consistent results, it is crucial to control and buffer the pH of all samples and standards.
Q4: Can I accurately measure this compound in a mixture with other dyes?
A4: Measuring this compound in a mixture, such as with Reactive Black 5, presents a significant challenge due to spectral overlap. If the absorption spectra of the dyes overlap, simple spectrophotometry at a single wavelength will not yield accurate results. In such cases, more advanced techniques like derivative spectrophotometry, multicomponent analysis, or chromatographic separation (e.g., HPLC) prior to spectrophotometric detection would be necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the spectrophotometric analysis of this compound.
Problem 1: The measured λmax is different from the expected literature value.
-
Possible Cause: The solvent or pH of your sample differs from what is reported in the literature. The absorbance spectrum of this compound is sensitive to its chemical environment.
-
Solution:
-
Confirm the pH of your dye solution and compare it to the conditions cited in the literature.
-
Perform a new wavelength scan (e.g., from 350 nm to 700 nm) using your specific blank and a standard solution of this compound to determine the λmax under your exact experimental conditions.
-
Ensure your spectrophotometer is properly calibrated. Run a calibration check using standard reference materials.
-
Problem 2: My absorbance readings are unstable or drifting.
-
Possible Cause 1: The instrument's light source or detector is not stabilized.
-
Solution: Allow the spectrophotometer to warm up for the manufacturer-recommended time (typically 20-30 minutes) before taking measurements.
-
-
Possible Cause 2: The sample is degrading or reacting over time. Reactive dyes can be susceptible to photodegradation or may react with other components in the sample matrix.
-
Solution: Analyze samples promptly after preparation. Store them in the dark and at a controlled temperature if immediate analysis is not possible.
-
-
Possible Cause 3: The sample is turbid, and particles are settling.
-
Solution: If the sample contains suspended solids, it must be clarified before analysis by centrifugation or filtration through a filter that does not adsorb the dye (e.g., a 0.45 µm PTFE syringe filter).
-
Problem 3: The calibration curve is not linear (violates Beer-Lambert Law).
-
Possible Cause 1: The concentrations of the standards are too high. At high concentrations, intermolecular interactions can cause deviations from Beer's Law.
-
Solution: Prepare a new set of standards with a lower concentration range. Dilute your samples to ensure their absorbance falls within the linear range of the calibration curve.
-
-
Possible Cause 2: The instrument settings are incorrect. The slit width might be too large, reducing the spectral resolution.
-
Solution: Use the narrowest slit width possible for your instrument that still provides adequate signal-to-noise ratio.
-
-
Possible Cause 3: A chemical equilibrium involving the dye is shifting upon dilution.
-
Solution: Ensure all standards and samples are prepared in the same matrix (solvent and buffer) to maintain consistent chemical conditions.
-
Problem 4: The blank measurement shows a high absorbance value.
-
Possible Cause 1: The cuvette is dirty, scratched, or improperly positioned.
-
Solution: Clean the cuvettes thoroughly with an appropriate solvent. Always handle cuvettes by the frosted sides and ensure they are placed in the holder in the same orientation for every measurement. Use a matched pair of cuvettes for the blank and sample.
-
-
Possible Cause 2: The blank solution is contaminated or contains components that absorb at the analytical wavelength.
-
Solution: Prepare a fresh blank using high-purity solvent. If analyzing samples in a complex matrix (e.g., wastewater), the blank should consist of the same matrix without the analyte (this compound) to correct for background absorbance.
-
Key Data and Properties
The following table summarizes essential quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | |
| Molecular Weight | 617.54 g/mol | |
| Typical λmax | 492 - 495 nm |
Experimental Protocols
Protocol: Determining the Concentration of this compound
This protocol outlines the steps for creating a calibration curve and measuring the concentration of an unknown sample.
1. Instrument Setup and Calibration:
-
Turn on the spectrophotometer and its light source (e.g., Tungsten lamp for the visible range). Allow the instrument to warm up for at least 20 minutes.
-
Set the wavelength to the predetermined λmax of this compound (e.g., 493 nm). If the λmax is unknown for your conditions, perform a wavelength scan first.
-
Set the instrument mode to Absorbance.
2. Preparation of Stock and Standard Solutions:
-
Stock Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of this compound powder. Dissolve it in a small amount of deionized water (or the relevant buffered solution) in a 100 mL volumetric flask. Sonicate briefly if needed to ensure complete dissolution. Bring the flask to volume with the same solvent and mix thoroughly.
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution. For example, prepare standards with concentrations of 2, 5, 10, 15, and 20 mg/L. Ensure all dilutions are made using the same solvent/buffer as the stock solution.
3. Calibration Curve Generation:
-
Blanking: Fill a clean cuvette with the solvent/buffer used to prepare your standards. Place it in the spectrophotometer and zero the absorbance.
-
Measure Standards: Starting with the least concentrated standard, rinse the sample cuvette twice with the standard, then fill it and measure the absorbance. Record the value. Repeat for all standards, moving up in concentration.
-
Plot Data: Create a graph with Absorbance on the y-axis and Concentration (mg/L) on the x-axis. Perform a linear regression on the data points. The resulting line should have a correlation coefficient (R²) of ≥ 0.99 for a valid calibration.
4. Sample Analysis:
-
Preparation: Dilute the unknown sample with the same solvent/buffer so that its expected absorbance falls within the linear range of your calibration curve. If the sample is turbid, clarify it by centrifugation or filtration.
-
Measurement: Measure the absorbance of the prepared unknown sample at the same wavelength.
-
Calculation: Use the equation of the line from your linear regression (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration in the original, undiluted sample.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to the spectrophotometric analysis of this compound.
Caption: Troubleshooting workflow for spectrophotometric analysis.
Caption: Sources of interference in spectrophotometric analysis.
References
Technical Support Center: Enhancing the Stability of Reactive Orange 16 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Reactive Orange 16 (RO16) solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by several factors, including pH, temperature, light exposure, initial dye concentration, and the presence of other chemical species such as metal ions and inorganic anions.[1][2][3] The dye is susceptible to degradation through processes like hydrolysis and photooxidation.[4][5]
Q2: What is the optimal pH for storing this compound solutions to maximize stability?
A2: Degradation of this compound is more efficient in acidic pH environments. Therefore, to enhance stability, it is recommended to prepare and store solutions in neutral to slightly alkaline conditions. However, highly alkaline conditions (pH 10.5-11.5) can promote hydrolysis, especially at elevated temperatures. For general laboratory use, maintaining a pH between 7.0 and 8.0 is a good starting point.
Q3: How does temperature impact the stability of RO16 solutions?
A3: Higher temperatures generally decrease the stability of reactive dye solutions by increasing the rate of hydrolysis and other degradation reactions. It is advisable to store stock solutions at refrigerated temperatures (e.g., 4°C) to minimize degradation over time. For dyeing procedures that require elevated temperatures, the solution should be prepared fresh and used promptly.
Q4: Can exposure to light affect my RO16 solution?
A4: Yes, exposure to UV and even visible light can lead to the photodegradation of this compound. To prevent this, solutions should always be stored in amber or opaque containers and kept in the dark when not in use. Direct photolysis can contribute to the degradation of the dye, although the process is significantly accelerated in the presence of photocatalysts like TiO2.
Q5: Does the initial concentration of this compound affect its stability?
A5: Studies on the degradation of RO16 have shown that the degradation process is often more efficient at lower initial dye concentrations. This suggests that more concentrated stock solutions may exhibit greater stability over time. However, it is crucial to ensure complete dissolution of the dye at higher concentrations.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Color of the solution is fading or changing over time. | - Photodegradation: Exposure to ambient or UV light. - Hydrolysis: Due to improper pH (too acidic or too alkaline) or high temperature. - Reaction with contaminants: Presence of metal ions (e.g., iron, copper) can alter the color shade. | - Store the solution in an amber or opaque container, away from light sources. - Buffer the solution to a neutral or slightly alkaline pH (7.0-8.0). - Store the solution at a reduced temperature (e.g., 4°C). - Use high-purity water (e.g., deionized, distilled) for solution preparation. |
| Precipitate is forming in the solution. | - Low solubility: The concentration may be too high for the solvent or storage temperature. - Aggregation: High concentrations of electrolytes can cause the dye to aggregate and precipitate. - Degradation products: Some degradation products may be insoluble. | - Prepare a less concentrated solution or gently warm the solution to redissolve the precipitate before use. - If electrolytes are necessary, add them just before use rather than during storage. - Filter the solution if insoluble degradation products are suspected. |
| Inconsistent experimental results using the RO16 solution. | - Degradation of the stock solution: The concentration of the active dye may have decreased over time. - Incomplete dissolution: Not all of the dye powder may have dissolved, leading to a lower actual concentration. | - Prepare fresh solutions for critical experiments. - Always measure the absorbance of the solution with a spectrophotometer to confirm its concentration before use. - Ensure complete dissolution by using a magnetic stirrer and allowing sufficient time for mixing. The solubility of RO16 in water at 20°C is 120 g/L. |
Data on Factors Affecting this compound Degradation
The following tables summarize quantitative data from various studies on the degradation of this compound, which can be used to infer conditions that enhance its stability.
Table 1: Effect of pH on the Degradation of this compound
| Treatment Method | pH | Degradation Efficiency/Rate | Reference |
| Gamma Irradiation | Acidic | More efficient degradation | |
| UV/H₂O₂ Process | 2 | Lowest apparent rate constant | |
| UV/H₂O₂ Process | 3.0 - 5.0 | Slightly increased apparent rate constant | |
| UV/H₂O₂ Process | Neutral | More efficient decolorization | |
| Adsorption | 4 | Maximum removal of 94.77% |
Table 2: Effect of Initial Concentration on the Degradation of this compound
| Treatment Method | Initial Concentration | Degradation Efficiency/Rate | Reference |
| Gamma Irradiation | Lower | Increased degradation process | |
| UV/H₂O₂ Process | Lower | Improved process efficiency | |
| Adsorption | 20 to 100 mg/L | Adsorption capacity increased, but % removal decreased |
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound (1 mM)
-
Materials:
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This compound (Molecular Weight: 617.54 g/mol )
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High-purity water (deionized or distilled)
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Phosphate buffer (0.1 M, pH 7.4)
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Magnetic stirrer and stir bar
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Volumetric flask (amber or covered with aluminum foil)
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0.22 µm syringe filter
-
-
Procedure:
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Weigh out 61.75 mg of this compound powder.
-
Transfer the powder to a 100 mL amber volumetric flask.
-
Add approximately 80 mL of 0.1 M phosphate buffer (pH 7.4) to the flask.
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Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is completely dissolved. This may take up to 30 minutes.
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Once dissolved, remove the stir bar and bring the solution to a final volume of 100 mL with the phosphate buffer.
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For long-term storage, sterile-filter the solution using a 0.22 µm syringe filter to prevent microbial growth.
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Store the solution at 4°C in the dark.
-
Protocol for Assessing the Stability of a this compound Solution
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Objective: To determine the stability of a 50 µM RO16 solution under different storage conditions (room temperature vs. 4°C; light vs. dark).
-
Materials:
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1 mM this compound stock solution (prepared as above)
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Phosphate buffer (0.1 M, pH 7.4)
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Clear and amber vials
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UV-Vis spectrophotometer
-
-
Procedure:
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Prepare a 50 µM working solution of RO16 by diluting the 1 mM stock solution with the phosphate buffer.
-
Dispense the working solution into four sets of vials:
-
Set A: Clear vials, stored at room temperature on the benchtop (light exposure).
-
Set B: Amber vials, stored at room temperature in a drawer (dark).
-
Set C: Clear vials, stored at 4°C in a refrigerator (light exposure when the door is open).
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Set D: Amber vials, stored at 4°C in a refrigerator (dark).
-
-
Immediately after preparation (Time 0), measure the absorbance spectrum (200-700 nm) of the working solution using the spectrophotometer. Record the absorbance at the maximum wavelength (λmax ≈ 493 nm).
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At specified time points (e.g., 24, 48, 72 hours, and 1 week), take an aliquot from each set of vials and measure the absorbance spectrum.
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Calculate the percentage of remaining RO16 at each time point using the formula: (Absorbance at time t / Absorbance at Time 0) * 100.
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Plot the percentage of remaining RO16 versus time for each storage condition to determine the optimal storage method.
-
Visualizations
Caption: Factors influencing the stability of this compound solutions.
Caption: Workflow for preparing and storing stable RO16 solutions.
Caption: Troubleshooting flowchart for RO16 solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. DEGRADATION KINETICS OF TEXTILE AZO DYE REACTIVE ORANGE-16 BY GAMMA IRRADIATION | Jurnal Teknologi (Sciences & Engineering) [journals.utm.my]
- 3. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]
- 4. researchgate.net [researchgate.net]
- 5. irjet.net [irjet.net]
Factors affecting the rate of Reactive Orange 16 ozonation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ozonation of Reactive Orange 16 (RO16).
Troubleshooting Guides
This section addresses common problems encountered during the ozonation of this compound.
Issue 1: Low Decolorization Efficiency
Symptoms: The characteristic orange color of the solution persists even after a prolonged ozonation period.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate pH | The efficiency of RO16 ozonation is highly pH-dependent. At alkaline pH (e.g., pH 10-12), the decomposition of ozone into highly reactive hydroxyl radicals is accelerated, leading to faster decolorization.[1][2] Conversely, at acidic pH, direct ozonation is the primary mechanism, which can also be effective.[2] Verify the pH of your solution and adjust it to the optimal range for your experimental goals. For rapid decolorization, an alkaline pH is generally recommended. |
| Insufficient Ozone Dosage | The amount of ozone supplied may be too low for the initial dye concentration. Increase the ozone gas flow rate or the concentration of ozone in the feed gas. Be aware that an excessively high ozone dose can be cost-ineffective as unreacted ozone will escape the system. |
| Low Initial Dye Concentration | Paradoxically, very low initial dye concentrations can sometimes lead to lower reaction rates due to mass transfer limitations. Ensure your dye concentration is within a workable range (e.g., 25-100 mg/L) for efficient interaction with ozone. |
| Poor Ozone Mass Transfer | The transfer of ozone from the gas phase to the liquid phase is a critical step. If mass transfer is limited, the rate of decolorization will be slow. To improve mass transfer, consider increasing the stirring speed, using a smaller bubble diffuser to create finer bubbles (increasing the interfacial area), or employing a reactor with better gas dispersion characteristics.[3][4] |
Issue 2: Incomplete Mineralization (Low TOC/COD Removal)
Symptoms: The solution is decolorized, but the Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) remains high, indicating the presence of organic byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Formation of Recalcitrant Intermediates | Ozonation may break the chromophore of the dye, leading to decolorization, but the resulting aromatic or aliphatic intermediates can be resistant to further oxidation by ozone. Prolonging the ozonation time or increasing the ozone dosage may help to further degrade these byproducts. However, complete mineralization by ozonation alone can be energy-intensive and costly. |
| Insufficient Hydroxyl Radical Production | Hydroxyl radicals are more powerful and less selective oxidants than molecular ozone and are more effective at mineralizing organic compounds. To enhance hydroxyl radical production, increase the pH of the solution or consider advanced oxidation processes (AOPs) such as O3/H2O2 or O3/UV. |
| Short Reaction Time | While decolorization can be rapid, the complete mineralization of the dye and its byproducts requires a longer reaction time. |
Issue 3: Increased Toxicity After Treatment
Symptoms: Bioassays indicate that the treated effluent is more toxic than the initial dye solution.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Formation of Toxic Byproducts | Partial ozonation of this compound can lead to the formation of intermediate compounds that are more toxic than the parent dye. It has been observed that the toxicity of the solution can decrease in the initial stages of ozonation and then increase with longer contact times. |
| Incomplete Oxidation of Aromatic Rings | The cleavage of the azo bond can lead to the formation of aromatic amines, which can be toxic. Insufficient oxidation of these aromatic intermediates can result in increased toxicity. |
| Monitoring and Mitigation | It is crucial to monitor the toxicity of the effluent at different stages of the ozonation process. If an increase in toxicity is observed, consider adjusting the ozonation parameters (e.g., increasing the ozone dose or reaction time) to promote further degradation of the toxic intermediates. Coupling ozonation with a biological treatment step can also be an effective strategy, as the ozonated effluent is often more biodegradable. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound ozonation?
A1: The ozonation of this compound proceeds through two main pathways:
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Direct Ozonation: Molecular ozone directly attacks the electron-rich moieties of the dye molecule, particularly the azo bond (-N=N-), which is responsible for its color. This mechanism is more dominant at acidic pH.
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Indirect Ozonation: Ozone decomposes in water to form highly reactive hydroxyl radicals (•OH). These radicals are non-selective and powerful oxidizing agents that can attack various parts of the dye molecule and its degradation byproducts. This pathway is favored at alkaline pH.
Q2: How does pH affect the ozonation rate of this compound?
A2: pH is a critical factor. Generally, increasing the pH to alkaline conditions (pH > 9) significantly accelerates the decolorization rate. This is because the higher concentration of hydroxide ions (OH-) catalyzes the decomposition of ozone into hydroxyl radicals, which have a higher reaction rate with the dye. However, effective decolorization can also be achieved at acidic or neutral pH, primarily through direct reaction with molecular ozone.
Q3: What is the effect of the initial dye concentration on the ozonation process?
A3: The initial concentration of this compound influences the decolorization rate. At a constant ozone dosage, a higher initial dye concentration will generally lead to a slower percentage of color removal over time because there are more dye molecules to be oxidized. However, the absolute amount of dye degraded per unit time may be higher at higher initial concentrations up to a certain point, after which the reaction may become limited by the ozone supply.
Q4: Does temperature significantly impact the ozonation of this compound?
A4: While temperature can affect reaction kinetics, its influence on the ozonation of azo dyes is generally considered to be less significant compared to pH, ozone dosage, and initial dye concentration within a typical experimental range. However, an increase in temperature can decrease the solubility of ozone in water, which might negatively impact the reaction rate.
Q5: Is complete mineralization of this compound achievable with ozonation alone?
A5: While ozonation is very effective for decolorization, achieving complete mineralization (i.e., conversion of all organic carbon to CO2 and water) of this compound and its byproducts is often difficult and economically unfeasible with ozonation alone. Ozonation typically results in the formation of smaller, more biodegradable organic compounds. Therefore, a combination of ozonation as a pre-treatment followed by a biological treatment step is often a more effective and economical approach for complete wastewater treatment.
Data Presentation
Table 1: Effect of pH on the Ozonation of this compound
| pH | Decolorization Efficiency (%) | Reaction Time (min) | Reference |
| 2 | >99 | 70 | |
| 6 | >99 | 70 | |
| 10 | >99 | 70 | |
| 12 | 69.69 | 8 |
Table 2: Effect of Initial Dye Concentration on the Ozonation of this compound
| Initial Dye Conc. (mg/L) | Decolorization Efficiency (%) | Ozonation Time (min) | Reference |
| 25 | >97 | 5 | |
| 50 | >97 | 5 | |
| 100 | >97 | 5 | |
| 100 | 99 | 70 | |
| 200 | Slower removal | - | |
| 300 | Slower removal | - |
Table 3: Effect of Ozone Dosage on the Ozonation of this compound
| Ozone Dosage | Decolorization Rate | Notes | Reference |
| Increased Ozone Dose | Increased | A higher availability of ozone and its secondary oxidants leads to more effective degradation of dye molecules. | |
| High Gas-Phase Ozone Conc. | High | Leads to high decolorization rates. |
Experimental Protocols
Protocol 1: Kinetic Study of this compound Ozonation in a Bubble Column Reactor
1. Objective: To determine the kinetics of this compound decolorization by ozonation under varying experimental conditions (pH, initial dye concentration, ozone dosage).
2. Materials and Equipment:
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This compound (analytical grade)
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Deionized water
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Sodium hydroxide (NaOH) and Sulfuric acid (H2SO4) for pH adjustment
-
Ozone generator
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Mass flow controller for ozone/oxygen gas mixture
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Bubble column reactor (glass, with a gas diffuser at the bottom)
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Magnetic stirrer and stir bar
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pH meter
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UV-Vis spectrophotometer
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TOC analyzer (optional)
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Gas washing bottles with potassium iodide (KI) solution for off-gas ozone measurement
3. Experimental Procedure:
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Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare the desired initial concentration of the dye solution in the bubble column reactor.
-
pH Adjustment: Adjust the pH of the dye solution to the desired value using NaOH or H2SO4.
-
Ozone Generation and Dosage Setting: Turn on the ozone generator and allow it to stabilize. Set the desired ozone gas flow rate and concentration using the mass flow controller.
-
Initiation of Ozonation: Start bubbling the ozone-containing gas through the dye solution in the reactor. Simultaneously, start the magnetic stirrer to ensure the solution is well-mixed.
-
Sample Collection: At regular time intervals (e.g., 0, 1, 2, 5, 10, 15, 20, 30 minutes), withdraw a small aliquot of the sample from the reactor.
-
Ozone Quenching: Immediately quench the residual ozone in the collected sample to stop the reaction. This can be done by adding a small amount of a sodium thiosulfate solution.
-
Analysis:
-
Decolorization: Measure the absorbance of the collected samples at the maximum wavelength of this compound (around 493 nm) using a UV-Vis spectrophotometer. The decolorization efficiency can be calculated using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
TOC/COD (Optional): Analyze the TOC or COD of the samples to assess the degree of mineralization.
-
-
Off-Gas Ozone Measurement: Measure the concentration of unreacted ozone in the off-gas by passing it through a KI solution and titrating the liberated iodine with sodium thiosulfate. This allows for the calculation of the ozone consumption.
-
Data Analysis: Plot the concentration of this compound versus time. Determine the reaction order and the rate constant for the decolorization process under the tested conditions.
Mandatory Visualization
Caption: Experimental workflow for the kinetic study of this compound ozonation.
Caption: Signaling pathways for the ozonation of this compound.
References
Technical Support Center: Synthesis of Reactive Orange 16
Welcome to the Technical Support Center for the synthesis of Reactive Orange 16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this important azo dye.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis of this compound is a two-step process involving:
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Diazotization: An aromatic primary amine, 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate, is converted into a diazonium salt by reacting it with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at a low temperature (0-5 °C).
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Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid (N-acetyl Gamma acid), under controlled pH conditions to form the final azo dye, this compound.
Q2: Why is temperature control so critical during the diazotization step?
Maintaining a low temperature (typically 0-5 °C) is crucial because diazonium salts are unstable at higher temperatures. Above 5 °C, the diazonium salt can decompose, leading to the evolution of nitrogen gas and the formation of undesired byproducts, which significantly reduces the yield of the final dye.
Q3: What is the optimal pH for the coupling reaction?
The pH of the coupling medium is a critical factor for maximizing the yield. For coupling with a naphthol derivative like N-acetyl Gamma acid, mildly alkaline conditions are generally required to activate the coupling component, making it more susceptible to electrophilic attack by the diazonium salt.
Q4: What are some common side reactions that can lower the yield of this compound?
The most common side reaction is the hydrolysis of the reactive group of the dye under alkaline conditions. This reaction converts the reactive dye into a non-reactive form that can no longer bind to the intended substrate, leading to a significant loss in yield.[1] Decomposition of the diazonium salt due to improper temperature control is another major cause of low yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Azo Dye | Incomplete Diazotization: Insufficient acid or sodium nitrite. | Ensure a molar ratio of amine to sodium nitrite of approximately 1:1 to 1:1.1 and maintain a strongly acidic environment.[2] |
| Decomposition of Diazonium Salt: Temperature exceeded 5 °C during diazotization. | Maintain strict temperature control between 0-5 °C using an ice bath throughout the addition of sodium nitrite.[2] | |
| Incorrect pH for Coupling: The pH of the coupling reaction mixture is not optimal. | For coupling with N-acetyl Gamma acid (a naphthol derivative), adjust the pH to be mildly alkaline to facilitate the reaction. | |
| Color of the Final Product is Off-Spec | Presence of Impurities: Impurities in the starting materials or side products formed during the reaction. | Use pure starting materials. Side products can often be minimized by carefully controlling reaction parameters like temperature and pH. |
| Oxidation of the Product: The final dye may be susceptible to oxidation. | Minimize exposure to air and light during and after the synthesis. | |
| Difficulty in Isolating the Product | Product is too soluble in the reaction medium. | The "salting out" technique can be employed by adding a saturated sodium chloride solution to decrease the solubility of the dye and promote precipitation. |
Experimental Protocols
Protocol 1: Diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate
Objective: To prepare the diazonium salt of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate.
Materials:
-
2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, create a slurry of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate in water.
-
Add concentrated hydrochloric acid and stir until the amine is fully dissolved.
-
Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes in the ice bath to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Protocol 2: Azo Coupling with 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid
Objective: To synthesize this compound by coupling the diazonium salt with N-acetyl Gamma acid.
Materials:
-
Diazonium salt solution from Protocol 1
-
6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid (N-acetyl Gamma acid)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid in a dilute solution of sodium hydroxide or sodium carbonate to form the corresponding phenoxide salt.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and a mildly alkaline pH throughout the addition. The formation of an orange precipitate indicates the formation of this compound.
-
Continue stirring for 1-2 hours after the addition is complete to ensure maximum coupling.
-
Isolate the product by filtration. The yield can be improved by adding sodium chloride to the mixture to "salt out" the dye.
-
Wash the filtered product with a cold, saturated sodium chloride solution to remove impurities.
-
Dry the final product in a vacuum oven at a low temperature.
Data Presentation
Table 1: Key Parameters for Optimizing this compound Synthesis
| Parameter | Recommended Range/Value | Rationale |
| Diazotization Temperature | 0 - 5 °C | Prevents decomposition of the unstable diazonium salt.[2] |
| Diazotization pH | Strongly Acidic | Ensures the formation of nitrous acid from sodium nitrite. |
| Amine:Nitrite Molar Ratio | 1 : 1 to 1 : 1.1 | A slight excess of nitrite ensures complete diazotization.[2] |
| Coupling Temperature | 0 - 10 °C | Minimizes side reactions and decomposition. |
| Coupling pH | Mildly Alkaline | Activates the naphthol coupling component for electrophilic attack. |
| Reaction Time (Coupling) | 1 - 2 hours | Allows for the completion of the coupling reaction. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Minimizing By-Product Formation During Reactive Orange 16 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing by-product formation during the degradation of Reactive Orange 16 (RO16).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for degrading this compound?
A1: The primary methods for degrading this compound include advanced oxidation processes (AOPs) such as UV/H₂O₂ treatment, ozonation, and electrochemical oxidation, as well as biological methods like anaerobic digestion. Each method has distinct mechanisms for breaking down the complex structure of the azo dye.
Q2: What are the common by-products formed during the degradation of RO16?
A2: Common by-products result from the cleavage of the azo bond (-N=N-) and further oxidation or reduction of the aromatic rings. Identified by-products from various methods include:
-
Photooxidation (UV Irradiation): 6-acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid.[1]
-
Ozonation: Nitrosobenzene, nitrobenzene, benzene-1,4-diol, 1,4-benzoquinone, acetamide, and various organic acids like phthalic, maleic, oxalic, acetic, and formic acid.[2] A proposed pathway also suggests the formation of (2-(4-nitrosophenyl)sulfonylethyl hydrogen sulfate, 6-acetamido-4hydroxy-3-nitroso-naphtalene-2-sulfonic acid, and 6-acetamido-4-hydroxy-3-aminonaphthalene-2-sulfonic acid.[3]
-
Anaerobic Digestion: Pentanoic acid and phenol.[4]
Q3: How can I minimize the formation of toxic aromatic amines?
A3: Aromatic amines are often formed during the initial reductive cleavage of the azo bond, particularly under anaerobic conditions. To minimize their accumulation, a two-step process is often recommended: an initial anaerobic treatment to decolorize the dye by breaking the azo bond, followed by an aerobic treatment to degrade the resulting aromatic amines.[5] Advanced oxidation processes can also be effective in destroying these aromatic intermediates.
Q4: Which analytical techniques are suitable for identifying and quantifying RO16 and its by-products?
A4: Several analytical techniques are used to monitor the degradation of RO16 and identify its by-products:
-
UV-Vis Spectrophotometry: To monitor the decolorization of the dye solution by measuring the absorbance at its maximum wavelength (around 493 nm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile and semi-volatile degradation by-products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for identifying non-volatile and polar by-products, which are common in azo dye degradation.
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the parent dye and its major degradation products.
-
Total Organic Carbon (TOC) Analysis: To measure the overall mineralization of the dye to CO₂ and water.
Troubleshooting Guides
Advanced Oxidation Processes (AOPs) - UV/H₂O₂ and Ozonation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Decolorization Efficiency | - Insufficient H₂O₂ or ozone dosage.- Inappropriate pH.- Low UV light intensity.- Presence of scavenging species (e.g., carbonate, bicarbonate, chloride ions). | - Optimize the oxidant concentration. For UV/H₂O₂, an excess of H₂O₂ can have a scavenging effect on hydroxyl radicals.- Adjust the pH to the optimal range for the specific AOP. Neutral pH is often efficient for UV/H₂O₂ treatment of RO16.- Ensure the UV lamp is functioning correctly and the intensity is adequate.- Consider pre-treating the sample to remove interfering ions. |
| Incomplete Mineralization (High TOC) | - Insufficient reaction time.- Formation of recalcitrant by-products. | - Increase the treatment time.- Combine the AOP with a biological treatment step to degrade the more biodegradable by-products.- Adjust operational parameters like pH and oxidant dose to favor complete mineralization. |
| Formation of Undesirable By-products | - Partial oxidation of the dye molecule. | - Optimize reaction conditions (pH, oxidant concentration, reaction time) to promote complete degradation.- Analyze by-products at different time intervals to understand the degradation pathway and identify conditions that lead to persistent intermediates. |
Anaerobic Digestion
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Decolorization Rate | - Low microbial activity.- Inappropriate temperature or pH.- Insufficient co-substrate (carbon source).- High dye concentration leading to toxicity. | - Acclimatize the anaerobic sludge to the dye.- Maintain optimal mesophilic (32-35°C) or thermophilic (50-60°C) temperatures and a pH between 6.8 and 7.2.- Ensure a sufficient amount of a readily biodegradable co-substrate like glucose is available.- Start with a lower dye concentration and gradually increase it as the microbial community adapts. |
| Accumulation of Volatile Fatty Acids (VFAs) / "Souring" | - Overloading of the digester.- Sudden changes in temperature or feedstock.- Presence of inhibitory substances. | - Reduce the organic loading rate.- Maintain a stable temperature, with changes of no more than 1-2°C per day.- Monitor the VA/Alkalinity ratio; a ratio below 0.34 is recommended for stability.- If the digester becomes sour (low pH), feeding should be stopped, and alkalinity may need to be added. |
| Incomplete Degradation of Aromatic Amines | - Lack of a subsequent aerobic treatment step. | - Couple the anaerobic digester with an aerobic post-treatment unit to mineralize the aromatic amines formed during decolorization. |
Quantitative Data Summary
Table 1: Comparison of Different Degradation Methods for this compound
| Degradation Method | Initial RO16 Conc. | Key Parameters | Decolorization Efficiency | COD/TOC Removal | Identified By-products | Reference(s) |
| UV/H₂O₂ | 50.0 mg/dm³ | 25 mM H₂O₂, pH 7.0, 1950 µW/cm² UV | >99% in < 6 min | - | Organic and inorganic acids | |
| Photooxidation (UV) | - | UV irradiation | 100% in 100 min | - | 6-acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, phthalic acid | |
| Ozonation | 25-100 mg/L | pH 2, 7, 11 | >97% in < 5 min | Max. 48% TOC removal | Nitrosobenzene, nitrobenzene, benzene-1,4-diol, 1,4-benzoquinone, acetamide, various organic acids | |
| Anaerobic Digestion | 100-300 ppm | Thermophilic (55°C) | ~86% after 7 days | - | Pentanoic acid, phenol | |
| Electrochemical Oxidation | 35 mg/L | Pt electrode, 1.00 g/L NaCl, 2.2 V | 93% after 60 min | - | - | |
| Electro-Fenton | 135 mg/L | pH 3.5, 17.5 mA/m² | 72% | 61% COD removal | - |
Experimental Protocols
Protocol 1: UV/H₂O₂ Degradation of this compound
-
Materials:
-
This compound solution of desired concentration (e.g., 50 mg/dm³).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%).
-
pH meter.
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.
-
Batch photoreactor with UV lamps (e.g., emitting at 253.7 nm).
-
Magnetic stirrer.
-
-
Procedure:
-
Prepare 100 mL of the RO16 solution in the photoreactor.
-
Adjust the pH of the solution to the desired value (e.g., pH 7.0) using HCl or NaOH.
-
Add the calculated volume of H₂O₂ to achieve the desired final concentration (e.g., 25 mM).
-
Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
Turn on the UV lamps to initiate the photodegradation reaction.
-
Withdraw samples at specific time intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 minutes).
-
Analyze the samples for RO16 concentration (e.g., using a UV-Vis spectrophotometer at 493 nm) and by-product formation (e.g., using HPLC, GC-MS, or LC-MS).
-
Protocol 2: Ozonation of this compound
-
Materials:
-
This compound solution (e.g., 100 mg/L).
-
Ozone generator.
-
Gas diffuser.
-
Glass column reactor.
-
pH meter and controllers.
-
Off-gas ozone analyzer.
-
-
Procedure:
-
Fill the glass column reactor with the RO16 solution.
-
Adjust the initial pH of the solution (e.g., experiments can be run at pH 2, 7, and 11).
-
Start bubbling ozone gas through the solution using the gas diffuser at a constant flow rate and concentration.
-
Collect aqueous samples at regular time intervals (e.g., every 10 minutes) to measure the residual dye concentration, COD, and by-products.
-
Monitor the ozone concentration in the off-gas to determine the ozone consumption.
-
Continue the experiment until the desired level of decolorization or mineralization is achieved.
-
Protocol 3: Anaerobic Degradation of this compound
-
Materials:
-
Anaerobic sludge (inoculum).
-
Serum bottles (e.g., 125 mL).
-
This compound stock solution.
-
Co-substrate (e.g., glucose).
-
Nutrient medium.
-
Incubator shaker.
-
-
Procedure:
-
In serum bottles, add the anaerobic sludge, nutrient medium, and co-substrate.
-
Spike the bottles with the desired concentration of RO16 (e.g., 100, 200, or 300 ppm).
-
Seal the bottles and purge with an inert gas (e.g., nitrogen) to ensure anaerobic conditions.
-
Incubate the bottles at a constant temperature (e.g., 35°C for mesophilic or 55°C for thermophilic conditions) with gentle shaking.
-
Monitor the decolorization over time by withdrawing small aliquots of the supernatant and measuring the absorbance.
-
After a specific incubation period (e.g., 7 days), sacrifice the bottles and extract the samples for by-product analysis using GC-MS.
-
Visualizations
References
Technical Support Center: Troubleshooting Poor Color Removal in Reactive Orange 16 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the color removal of Reactive Orange 16 (RO16) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor color removal of this compound?
A1: Inefficient color removal of this compound can often be attributed to several critical factors:
-
Suboptimal pH: The pH of the reaction mixture significantly influences the efficiency of most degradation processes. For many advanced oxidation processes (AOPs), a specific pH range is required to generate the necessary reactive oxygen species. For instance, Fenton and Fenton-like reactions are most effective in acidic conditions (around pH 3), while other methods might perform better in neutral or alkaline environments.[1][2]
-
Incorrect Catalyst or Oxidant Dosage: The concentration of the catalyst (e.g., TiO₂, Fe²⁺) or oxidant (e.g., H₂O₂, ozone) is a crucial parameter. An insufficient amount may lead to incomplete degradation, while an excessive amount can have a detrimental effect. For example, in the UV/H₂O₂ process, high concentrations of hydrogen peroxide can act as a scavenger of hydroxyl radicals, thereby reducing the decolorization rate.[3][4]
-
Inappropriate Initial Dye Concentration: A high initial concentration of this compound can hinder treatment efficiency. A higher dye concentration can absorb more light in photocatalytic processes, preventing the activation of the catalyst. In other systems, the amount of reactive species generated may not be sufficient to degrade the large number of dye molecules.[3]
-
Insufficient Reaction Time: The degradation of RO16 is a time-dependent process. If the reaction is terminated prematurely, a significant portion of the dye may remain in the solution.
-
Interfering Substances: The presence of other organic or inorganic compounds in the wastewater can compete with the dye molecules for the reactive species, leading to a decrease in color removal efficiency.
Q2: How can I determine the optimal pH for my this compound treatment?
A2: To determine the optimal pH, it is recommended to perform a series of small-scale experiments where the pH of the dye solution is varied while keeping all other parameters (dye concentration, catalyst/oxidant dose, temperature, and reaction time) constant. The pH can be adjusted using dilute solutions of acids (e.g., H₂SO₄) or bases (e.g., NaOH). The color removal efficiency at each pH value can then be measured spectrophotometrically to identify the optimal pH for your specific treatment method. For many advanced oxidation processes, acidic pH ranges are often more efficient for the degradation of RO-16 dye.
Q3: What is the recommended method for measuring the concentration of this compound?
A3: The concentration of this compound in a solution can be reliably measured using a UV-Vis spectrophotometer. The maximum absorbance wavelength (λmax) for this compound is typically around 493 nm. By creating a calibration curve with standard solutions of known concentrations, you can determine the concentration of unknown samples based on their absorbance at this wavelength.
Troubleshooting Guides
Issue 1: Low color removal efficiency in UV/H₂O₂ treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Adjust the pH of the solution to the optimal range. For UV/H₂O₂ treatment of RO16, a neutral pH of around 7.0 has been shown to be effective. | Increased generation of hydroxyl radicals, leading to improved color removal. |
| Suboptimal H₂O₂ Concentration | Optimize the hydrogen peroxide concentration. A typical starting point is 25 mM for a 50 mg/L dye solution. Avoid excessive H₂O₂ as it can scavenge hydroxyl radicals. | Enhanced decolorization rate. Complete decolorization can be achieved in a shorter time. |
| Low UV Light Intensity | Ensure the UV lamp is functioning correctly and is of the appropriate wavelength (e.g., 254 nm). Increase the light intensity if possible, as higher intensity generally leads to faster degradation. | Increased rate of H₂O₂ photolysis and, consequently, a higher rate of color removal. |
| High Initial Dye Concentration | If the initial dye concentration is high, consider diluting the sample or increasing the H₂O₂ concentration and UV exposure time accordingly. | Improved percentage of color removal. |
Issue 2: Poor performance of the Fenton process for RO16 degradation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | The Fenton process is highly pH-dependent. Adjust the pH to the optimal acidic range, typically around 3. | Maximized generation of hydroxyl radicals from the reaction between Fe²⁺ and H₂O₂, leading to efficient dye degradation. |
| Inappropriate Fe²⁺/H₂O₂ Ratio | Optimize the concentrations of both Fe²⁺ and H₂O₂. A common starting point is a Fe²⁺ concentration of 10 mg/L and an H₂O₂ concentration of 100 mg/L for a 100 mg/L dye solution. | An optimal ratio will ensure efficient hydroxyl radical production without excessive scavenging. |
| Precipitation of Iron Hydroxide | If the pH is too high (above 4), iron will precipitate as ferric hydroxide (Fe(OH)₃), reducing the availability of Fe²⁺ for the Fenton reaction. Ensure the pH is maintained in the optimal acidic range. | Prevention of catalyst deactivation and sustained degradation of the dye. |
| Insufficient Reaction Time | Allow for sufficient reaction time. Effective degradation with the Fenton process can be achieved within 30 minutes under optimal conditions. | Higher percentage of color and COD removal. |
Experimental Protocols
UV/H₂O₂ Treatment Protocol
This protocol describes a general procedure for the decolorization of this compound using the UV/H₂O₂ process in a batch photoreactor.
Materials:
-
This compound dye
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Deionized water
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Batch photoreactor with a UV lamp (emitting at 253.7 nm)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.
-
Prepare a working solution of the desired concentration (e.g., 50 mg/L) by diluting the stock solution.
-
Adjust the pH of the working solution to the desired level (e.g., pH 7.0) using dilute H₂SO₄ or NaOH.
-
Place a specific volume of the pH-adjusted dye solution into the batch photoreactor.
-
Add the required amount of H₂O₂ to achieve the desired concentration (e.g., 25 mM).
-
Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
Turn on the UV lamp to initiate the photochemical reaction.
-
Withdraw samples at regular time intervals (e.g., every 2 minutes).
-
Measure the absorbance of the samples at the λmax of this compound (around 493 nm) using a UV-Vis spectrophotometer to determine the residual dye concentration.
-
Continue the experiment until the desired level of color removal is achieved.
Fenton Process Protocol
This protocol outlines a general procedure for the degradation of this compound using the Fenton process.
Materials:
-
This compound dye
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Deionized water
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Beaker or flask
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.
-
Prepare a working solution of the desired concentration (e.g., 100 mg/L) by diluting the stock solution.
-
Adjust the pH of the working solution to the optimal acidic range (e.g., pH 3) using dilute H₂SO₄.
-
Place a specific volume of the pH-adjusted dye solution into a beaker with a magnetic stir bar.
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L). Stir until dissolved.
-
Add the required amount of H₂O₂ to achieve the desired concentration (e.g., 100 mg/L). This is considered the start of the reaction (t=0).
-
Withdraw samples at regular time intervals (e.g., every 5 minutes).
-
Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron.
-
Centrifuge or filter the quenched samples to remove the iron precipitate.
-
Measure the absorbance of the supernatant at the λmax of this compound (around 493 nm) to determine the residual dye concentration.
Data Presentation
Table 1: Effect of Initial pH on RO16 Decolorization by UV/H₂O₂ Process
| pH | Decolorization Rate Constant (min⁻¹) |
| 3.0 | 0.25 |
| 5.0 | 0.30 |
| 7.0 | 0.35 |
| 9.0 | 0.28 |
| 11.0 | 0.20 |
Conditions: Initial RO16 concentration = 50 mg/L, Initial H₂O₂ concentration = 25 mM, UV light intensity = 1950 µW/cm². Data adapted from literature.
Table 2: Effect of H₂O₂ Concentration on RO16 Decolorization by UV/H₂O₂ Process
| H₂O₂ Concentration (mM) | Decolorization Rate Constant (min⁻¹) |
| 10 | 0.18 |
| 25 | 0.35 |
| 40 | 0.33 |
| 50 | 0.29 |
| 100 | 0.18 |
Conditions: Initial RO16 concentration = 50 mg/L, pH = 7.0, UV light intensity = 1950 µW/cm². Data adapted from literature.
Visualizations
Caption: Chemical structure of C.I. This compound.
Caption: Experimental workflow for UV/H₂O₂ treatment of this compound.
Caption: Simplified signaling pathway of the Fenton reaction for dye degradation.
References
Validation & Comparative
A Comparative Analysis of TiO₂ and ZnO Photocatalysis for the Degradation of Reactive Orange 16
The textile industry is a significant contributor to water pollution, releasing complex and often toxic dyes into the environment. Reactive Orange 16 (RO16), a widely used azo dye, is particularly resistant to conventional wastewater treatment methods. Advanced oxidation processes, such as heterogeneous photocatalysis using semiconductor metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO), have emerged as promising solutions for the complete mineralization of such recalcitrant organic pollutants. Both TiO₂ and ZnO are widely utilized due to their high photocatalytic activity, chemical stability, non-toxicity, and cost-effectiveness.[1][2]
This guide provides a detailed comparison of the efficacy of TiO₂ and ZnO in the photocatalytic degradation of this compound, supported by experimental data from various studies. It is intended for researchers and scientists in the fields of environmental chemistry and materials science.
Performance Comparison: TiO₂ vs. ZnO for RO16 Degradation
The efficiency of photocatalytic degradation is influenced by several factors, including catalyst type, catalyst concentration, dye concentration, pH of the solution, and the light source. Below is a summary of quantitative data from studies on the degradation of this compound using TiO₂ and ZnO.
Table 1: Photocatalytic Degradation of this compound using TiO₂
| Initial RO16 Conc. | Catalyst Conc. (g/L) | pH | Light Source | Degradation Efficiency (%) | Time (min) | Mineralization (TOC Removal) (%) | Reference |
| 20, 40, 60 mg/L | 0.5 - 4.0 | 5.5 | 200W UV Lamp | Degraded to 0.4 mg/L | 1440 (24 hr) | Not Reported | [3] |
| Not Specified | Not Specified | Not Specified | Not Specified | 100% Decolorization | 80 | ~100% | [4] |
| Not Specified | Not Specified | Not Specified | Not Specified | 87% Decolorization | 20 | 70% | [4] |
| 10 mg/L | 1.0 | Not Specified | UV | 100% | Not Specified | Not Reported |
Table 2: Photocatalytic Degradation of this compound using ZnO
| Initial RO16 Conc. | Catalyst Conc. (g/L) | pH | Light Source | Degradation Efficiency (%) | Time (min) | Mineralization (TOC Removal) (%) | Reference |
| 100 mg/L | Not Specified | Not Specified | Sunlight | 100% | 140 | Not Reported | |
| 100 mg/L | Not Specified | Not Specified | UV Light | 100% | 135 | Not Reported | |
| 0.4 g/100mL | 0.1 g/100mL | Not Specified | Sunlight | 96% | 30 | Not Reported | |
| 100 µM | 3.75 mg/cm² (coated) | 10 | Not Specified | Not Specified | Not Specified | Complete Mineralization |
Comparative Insights:
-
Efficiency: Both TiO₂ and ZnO have demonstrated high efficiency in degrading this compound, often achieving complete decolorization. Some studies suggest that ZnO can be as efficient, or even more so, than TiO₂ for the degradation of certain dyes. For RO16, ZnO has shown very rapid degradation under sunlight.
-
Reaction Kinetics: The photocatalytic degradation of RO16 by both TiO₂ and ZnO generally follows pseudo-first-order kinetics, consistent with the Langmuir-Hinshelwood model.
-
Optimal Conditions: The optimal catalyst concentration and pH can vary. For TiO₂, an increase in catalyst loading up to a certain point enhances degradation, after which the effect can plateau or decrease due to light scattering. For ZnO, a study on a different dye showed an optimal loading of 1.2 g/L. The pH of the solution can affect the surface charge of the catalyst and the dye molecule, thereby influencing the adsorption and degradation process.
-
Light Source: Both catalysts are activated by UV radiation due to their wide band gaps (approximately 3.2 eV). However, studies have also shown effective degradation under sunlight, which is a significant advantage for practical applications.
Experimental Protocols
This section outlines a general methodology for evaluating the photocatalytic degradation of this compound.
1. Materials and Reagents:
-
Photocatalyst: Titanium Dioxide (e.g., Degussa P25) or Zinc Oxide (nanoparticles).
-
Dye: this compound.
-
Solvent: Deionized water.
-
pH Adjustment: 0.1 M HCl and 0.1 M NaOH.
2. Preparation of Dye Solution and Catalyst Suspension:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
For each experiment, dilute the stock solution to the desired initial concentration (e.g., 20 mg/L).
-
Weigh the required amount of photocatalyst (e.g., 1.0 g/L of TiO₂ or ZnO) and add it to the dye solution.
3. Photocatalytic Reactor Setup:
-
The experiments are typically conducted in a batch reactor, which could be a simple beaker or a more sophisticated photoreactor with a cooling jacket to maintain a constant temperature.
-
A UV lamp (e.g., a high-pressure mercury lamp) or a solar simulator is used as the light source, positioned to provide uniform irradiation to the solution.
-
The suspension is continuously stirred using a magnetic stirrer to ensure homogeneity.
4. Experimental Procedure:
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a period of 30-60 minutes to allow the dye to adsorb onto the surface of the photocatalyst, establishing an adsorption-desorption equilibrium.
-
Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic degradation process.
-
Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes).
-
Sample Preparation for Analysis: Immediately after collection, centrifuge or filter the samples to remove the photocatalyst particles. This is crucial to stop the reaction.
5. Analytical Methods:
-
Decolorization Measurement: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The degradation efficiency is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Mineralization Measurement: To determine the extent of complete degradation to CO₂, water, and inorganic ions, the Total Organic Carbon (TOC) of the samples is measured using a TOC analyzer.
Visualizing the Process and Mechanisms
To better understand the experimental process and the underlying chemical reactions, the following diagrams are provided.
References
Unveiling Nature's Sponge: A Comparative Guide to Biomaterials for Reactive Orange 16 Adsorption
The textile industry's vibrant colors often come at an environmental cost, with dyes like Reactive Orange 16 (RO16) posing a significant threat to aquatic ecosystems. In the quest for sustainable and effective remediation strategies, researchers are turning to nature's own materials. This guide provides a comprehensive comparison of various biomaterials and their efficiency in adsorbing the anionic dye this compound from aqueous solutions, offering valuable insights for researchers and environmental scientists.
Performance Snapshot: Adsorption Capacities of Biomaterials
The effectiveness of a biomaterial as an adsorbent is primarily determined by its maximum adsorption capacity (q_max), which quantifies the amount of pollutant it can capture per unit mass. The table below summarizes the performance of several promising biomaterials in the removal of this compound, highlighting the diverse range of efficiencies achievable with different natural sources and modifications.
| Biomaterial | Maximum Adsorption Capacity (q_max) (mg/g) | Optimal pH | Temperature (°C) | Initial Dye Concentration (mg/L) |
| Chitosan-glyoxal/TiO2 Nanocomposite (Chi-Gly/TNC-50) | 390.5 | ~4.0 | 40 | 20-200 |
| Cu(I)-Polyaniline Composite | 392.156 | 4 | Room Temperature | 20-100 |
| Cross-linked Chitosan/Oil Palm Ash Composite Beads | 588.2 | Not specified | 50 | 50-500 |
| Nitrogen-Doped Nanoporous Biochar from Spruce Bark | 173.9 | Acidic | Not specified | 30-1200 |
| Biochar from Ulva prolifera | 374.2 (Radke–Prausnitz model) | 1.75 | Not specified | Not specified |
| Activated Carbon from Waste Coconut Flowers | >90% removal efficiency | 3-7 | 29-49 | 10-40 |
Diving Deeper: The Experimental Blueprint
Understanding the methodology behind these findings is crucial for replication and further innovation. The following outlines a generalized experimental protocol for assessing the adsorption capacity of biomaterials for this compound, based on common practices reported in the cited studies.
Preparation of the Adsorbent
The initial step involves the preparation of the biomaterial. This can range from simple washing and drying of raw materials like spruce bark or Ulva prolifera to more complex synthesis procedures for composites. For instance, the Chitosan-glyoxal/TiO2 nanocomposite is synthesized by dissolving chitosan flakes in acetic acid, followed by the formation of beads in a sodium hydroxide solution and subsequent cross-linking and incorporation of TiO2 nanoparticles.[1] Biochar, on the other hand, is produced through pyrolysis of the biomass in an oxygen-limited environment.[2][3]
Characterization of the Adsorbent
Prior to adsorption studies, the biomaterials are typically characterized to understand their physical and chemical properties. Common techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent's surface that are involved in the adsorption process.[2][3]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and texture of the material.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution, which are critical for adsorption.
Batch Adsorption Experiments
The core of the evaluation lies in batch adsorption experiments. A known amount of the biomaterial (adsorbent dose) is added to a fixed volume of this compound solution of a specific initial concentration. The mixture is then agitated for a predetermined period (contact time) at a controlled temperature and pH.
The general workflow for these experiments is illustrated in the diagram below:
Determination of Dye Concentration
The concentration of this compound in the solution before and after adsorption is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λ_max) of the dye, which is approximately 494 nm. A calibration curve is first established using standard solutions of known concentrations.
Calculation of Adsorption Capacity
The amount of dye adsorbed per unit mass of the adsorbent at time 't' (q_t) and at equilibrium (q_e) is calculated using the following equations:
q_t = (C_0 - C_t) * V / W q_e = (C_0 - C_e) * V / W
Where:
-
C_0 is the initial dye concentration (mg/L)
-
C_t is the dye concentration at time 't' (mg/L)
-
C_e is the equilibrium dye concentration (mg/L)
-
V is the volume of the dye solution (L)
-
W is the mass of the adsorbent (g)
Isotherm and Kinetic Modeling
To understand the adsorption mechanism and the interaction between the dye and the biomaterial, the experimental data is often fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order). The Langmuir isotherm, for instance, suggests monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm describes multilayer adsorption on a heterogeneous surface. The kinetic models provide insights into the rate-controlling steps of the adsorption process.
Concluding Remarks
The presented data underscores the vast potential of biomaterials in the remediation of dye-polluted wastewater. Chitosan-based composites and biochars have demonstrated remarkable adsorption capacities for this compound. The choice of biomaterial, its specific preparation method, and the operational parameters (pH, temperature) are all critical factors influencing the final efficiency. This guide serves as a foundational resource for researchers aiming to build upon these findings and develop even more effective and sustainable solutions for a cleaner environment.
References
Unveiling the Toxicity Profile: Reactive Orange 16 vs. Its Degradation Byproducts
A Comparative Guide for Researchers and Drug Development Professionals
The widespread use of synthetic dyes, such as the azo dye Reactive Orange 16 (RO16), in various industries raises significant environmental and health concerns due to their potential toxicity. While various degradation methods are being explored to mitigate their impact, a critical question remains: are the breakdown products less harmful than the original dye? This guide provides an objective comparison of the toxicity of this compound and its degradation byproducts, supported by experimental data, to aid researchers, scientists, and drug development professionals in assessing the environmental and biological risks associated with this dye and its remediation.
Executive Summary
Experimental evidence consistently demonstrates that the degradation of this compound, through methods such as biodegradation, photocatalysis, and ozonation, leads to byproducts with significantly lower toxicity than the parent dye. This reduction in toxicity has been observed across various biological indicators, including plants, aquatic invertebrates, and microorganisms. While the parent dye exhibits notable phytotoxicity, inhibiting seed germination and plant growth, its degradation metabolites show a marked improvement in these parameters. Similarly, acute toxicity to aquatic organisms like Daphnia magna is considerably reduced after the dye's breakdown. This guide synthesizes the available quantitative data, details the experimental protocols used for toxicity assessment, and visualizes the key processes and pathways involved.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies, offering a clear comparison of the toxicity of this compound and its degradation byproducts.
Table 1: Phytotoxicity Assessment of this compound and its Biodegradation Byproducts on Vigna radiata
| Treatment (Concentration) | Germination Rate (%) | Shoot Length (cm) | Root Length (cm) |
| Control (Distilled Water) | 95%[1] | - | - |
| This compound (100 ppm) | 10%[1] | Significantly reduced | Significantly reduced |
| Biodegraded Metabolites (100 ppm) | 50%[1] | Less inhibition than RO16 | Less inhibition than RO16 |
Table 2: Identified Degradation Byproducts of this compound
| Degradation Method | Identified Byproducts | Analytical Method |
| Biodegradation (Lysinibacillus sp. RGS) | Three distinct metabolites (unspecified) | GC-MS |
| Biodegradation (Pleurotus ostreatus) | 4-(ethenylsulfonyl) benzene | GC-MS[2] |
| Biodegradation (Candida zeylanoides) | 4-(ethenylsulfonyl) aniline, α-hydroxybenzenepropanoic acid | GC-MS[2] |
| Anaerobic Biodegradation | Pentanoic acid, Phenol | GC-MS |
| Gamma Radiation | Acetic acid, Formic acid, and other smaller molecules | LC-HRMS |
Experimental Protocols
A comprehensive understanding of the toxicity data requires insight into the methodologies employed. Below are detailed protocols for the key experiments cited in this guide.
Phytotoxicity Assay using Vigna radiata
This test evaluates the effects of a substance on seed germination and early seedling growth.
-
Seed Preparation: Seeds of Vigna radiata (mung bean) are surface-sterilized with a 1% HgCl2 solution and then thoroughly rinsed with distilled water.
-
Experimental Setup: Sterilized seeds are placed on moist cotton in petri dishes.
-
Treatment Application: The seeds are regularly treated with a fixed volume of the test solutions: this compound (e.g., 100 ppm), its degradation byproducts (e.g., 100 ppm), and a control of distilled water.
-
Incubation: The petri dishes are incubated for a period of 7 days.
-
Data Collection: After the incubation period, the germination rate (percentage of seeds that have sprouted), shoot length, and root length are measured and compared across the different treatment groups.
Acute Immobilization Test with Daphnia magna (OECD 202)
This standard ecotoxicological test assesses the acute toxicity of substances to the freshwater invertebrate Daphnia magna.
-
Test Organisms: Young daphnids, less than 24 hours old, are used for the test.
-
Test Solutions: A series of at least five geometrically spaced concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.
-
Exposure: Daphnids are exposed to the test solutions for a 48-hour period. The test can be static (no renewal of the test solution) or semi-static (solution renewed after 24 hours).
-
Observation: Immobilization of the daphnids is recorded at 24 and 48 hours. An organism is considered immobilized if it is unable to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The results are used to calculate the EC50 (the concentration that causes immobilization in 50% of the test organisms) at 48 hours. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.
Microtoxicity Assay with Vibrio fischeri (Microtox® Assay)
This rapid test measures the inhibition of light emission by the bioluminescent bacterium Vibrio fischeri upon exposure to a toxic substance.
-
Reagent Preparation: Freeze-dried Vibrio fischeri reagent is reconstituted.
-
Sample Preparation: The test sample is prepared at various concentrations.
-
Exposure: The bacterial suspension is exposed to the different concentrations of the test sample for a specified period (e.g., 5, 15, or 30 minutes) at a controlled temperature (typically 15°C).
-
Luminescence Measurement: The light output of the bacteria is measured using a luminometer before and after exposure to the toxicant.
-
Data Analysis: The percentage of light inhibition is calculated for each concentration, and the EC50 (the concentration causing a 50% reduction in light output) is determined.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and potential signaling pathways involved in the toxicity of this compound and its byproducts.
Discussion and Conclusion
The available data strongly suggest that the degradation of this compound results in byproducts that are significantly less toxic than the parent compound. This is a crucial finding for the development of effective and safe bioremediation strategies for textile and other industrial effluents containing this dye. The reduction in phytotoxicity, as demonstrated by the increased germination rate of Vigna radiata seeds, indicates a lower environmental risk associated with the treated wastewater.
It is important to note that the toxicity of azo dyes and their metabolites can be complex, and some degradation products, such as aromatic amines, can be of toxicological concern. Therefore, the choice of degradation method is critical to ensure complete mineralization or the formation of non-toxic intermediates.
Further research is warranted to obtain more comprehensive quantitative toxicity data for a wider range of degradation byproducts and to elucidate the specific molecular mechanisms and signaling pathways affected by both this compound and its metabolites. This will enable a more complete risk assessment and the optimization of remediation technologies to ensure the safe discharge of treated effluents into the environment.
References
- 1. Oxidative stress response in dye degrading bacterium Lysinibacillus sp. RGS exposed to this compound, degradation of RO16 and evaluation of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Life history and behavior effects of synthetic and natural dyes on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Reactive Orange 16
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of textile dyes such as C.I. Reactive Orange 16 is crucial for various applications, including monitoring its removal in environmental remediation studies and detecting it as a potential impurity. This guide provides a comparative overview of two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. The performance of these methods is compared, and detailed experimental protocols are provided.
Performance Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC, particularly with a Diode Array Detector (DAD), offers high selectivity and sensitivity, making it suitable for complex samples. In contrast, UV-Vis spectrophotometry is a simpler, more accessible, and cost-effective technique, often employed for routine analysis in less complex matrices.
| Parameter | HPLC with DAD | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | ~0.12 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL | ~0.4 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Selectivity | High (Separation from interfering compounds) | Low (Prone to interference from other absorbing species) |
| Analysis Time per Sample | ~10-15 minutes | ~1-2 minutes |
| Cost | High | Low |
| Complexity | High | Low |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of these analytical methods. Below are the protocols for both the HPLC and UV-Vis spectrophotometric methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on ion-pair reversed-phase chromatography, which is suitable for the analysis of sulfonated azo dyes like this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH adjusted to 6.5 with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Ion-Pair Reagent: 5 mM Tetrabutylammonium bromide (TBAB) added to Mobile Phase A.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 10 90 12 90 12.1 10 | 15 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 494 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of deionized water.
-
Calibration Standards: Prepare a series of standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with deionized water to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
3. Method Validation Workflow
The validation of the HPLC method is a critical step to ensure its accuracy and reliability. The following diagram illustrates a typical workflow for method validation.
UV-Visible (UV-Vis) Spectrophotometry Method
This method is based on the measurement of light absorbance by this compound at its wavelength of maximum absorbance (λmax).
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer, such as a Shimadzu UV-1800 or equivalent.
-
Cuvettes: 1 cm path length quartz cuvettes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of deionized water.
-
Calibration Standards: Prepare a series of standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 0.5 µg/mL to 25 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with deionized water to fall within the calibration range.
3. Measurement Procedure:
-
Wavelength Scan: Perform a wavelength scan from 200 nm to 800 nm using a standard solution of this compound to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is approximately 494 nm.
-
Blank Measurement: Use deionized water as the blank and zero the spectrophotometer at the λmax.
-
Absorbance Measurement: Measure the absorbance of each calibration standard and the sample solution at the λmax.
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Quantification: Determine the concentration of this compound in the sample solution using the calibration curve.
References
Reactive Orange 16 in Wastewater Treatment: A Comparative Guide to Azo Dye Degradation
For Immediate Release
A comprehensive analysis of wastewater treatment studies reveals the performance of Reactive Orange 16 (RO16) in comparison to other azo dyes across various advanced treatment methods. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of degradation efficiencies, reaction kinetics, and optimal treatment conditions.
This compound, a widely used monoazo dye in the textile industry, is a common constituent of industrial effluents, contributing to water pollution. Its effective removal from wastewater is a significant area of research. This guide compares the efficacy of different treatment technologies in degrading RO16 and other prominent azo dyes, such as Reactive Black 5 (RB5), Acid Orange 8 (AO8), and Acid Red 17 (AR17).
Performance Comparison in Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes are highly effective in breaking down complex dye molecules. Ozonation and Fenton-based processes have been extensively studied for the degradation of RO16 and other azo dyes.
Ozonation
Studies comparing the ozonation of RO16 and the diazo dye Reactive Black 5 (RB5) have shown that RB5 is typically degraded more rapidly. Under optimal conditions, both dyes can be almost completely decolorized, with significant chemical oxygen demand (COD) removal.
Table 1: Comparative Performance of Ozonation for this compound and Reactive Black 5
| Parameter | This compound (RO16) | Reactive Black 5 (RB5) | Experimental Conditions | Reference |
| Maximum Dye Removal (%) | 99 | 99.9 | Initial Dye Conc.: 100 mg/L, Ozonation Time: 70 min (RO16), 40 min (RB5) | [1] |
| COD Removal (%) | 100 | 100 | Initial Dye Conc.: 100 mg/L | [1] |
| Pseudo First-Order Kinetic Constant (min⁻¹) | 0.0794 (at pH 6) | 0.1918 (at pH 2) | Initial Dye Conc.: 100 mg/L | [1] |
| First-Order Decay Constant (in mixture) (min⁻¹) | 0.82 | 1.11 | Initial Dye Conc.: 32 mg/L each, pH 12 | [2] |
Fenton and Photo-Fenton Processes
The Fenton process and its photo-assisted variant are powerful methods for degrading azo dyes. While direct comparative studies involving RO16 are limited, research on other azo dyes like Acid Orange 8 and Acid Red 17 demonstrates the high efficiency of these methods. The photo-Fenton process generally exhibits faster degradation rates compared to the Fenton process alone. The structure of the dye, such as the number of sulfonic groups, can influence the degradation efficiency.
Table 2: Comparative Performance of Fenton and Photo-Fenton Processes for Acid Orange 8 and Acid Red 17
| Dye | Treatment Process | Decolorization Efficiency (%) | Reaction Time (min) | Experimental Conditions | Reference |
| Acid Orange 8 (mono-sulfonated) | Fenton | 85.5 | 50 | pH 3.0, [H₂O₂] = 10mM, [Fe²⁺] = 1 x 10⁻⁴ M | [3] |
| Photo-Fenton | 98.5 | 50 | pH 3.0, [H₂O₂] = 10mM, [Fe²⁺] = 2 x 10⁻⁵ M | ||
| Acid Red 17 (di-sulfonated) | Fenton | 71 | 50 | pH 3.0, [H₂O₂] = 2mM, [Fe²⁺] = 1 x 10⁻⁴ M | |
| Photo-Fenton | 83 | 50 | pH 3.0, [H₂O₂] = 2mM, [Fe²⁺] = 1 x 10⁻⁵ M |
Biodegradation of this compound
Biological treatment offers a more environmentally friendly and cost-effective approach to dye removal. Studies on the anaerobic biodegradation of RO16 have demonstrated significant decolorization, although the efficiency can be influenced by the presence of co-substrates.
Table 3: Performance of Anaerobic Biodegradation of this compound
| Parameter | Value | Experimental Conditions | Reference |
| Decolorization Capacity (%) | ~85.91 | 7 days of incubation with digested palm oil sludge | |
| COD Removal (%) | >97 | Integrated anoxic-aerobic moving bed biofilm reactor (stepwise dye concentration increase) |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating and building upon existing research.
Ozonation of this compound and Reactive Black 5
The ozonation experiments were conducted in a semi-batch reactor. The experimental setup typically involves an ozone generator, a reactor vessel containing the dye solution at a specific concentration and pH, and analytical instruments to measure dye concentration and COD.
-
Dye Solution Preparation: Stock solutions of RO16 and RB5 are prepared with deionized water.
-
Reactor Setup: A glass bubble column reactor is commonly used. Ozone gas is bubbled through the dye solution at a controlled flow rate.
-
Experimental Parameters: The effects of initial dye concentration (e.g., 100-300 mg/L), pH (e.g., 2, 6, 10), and ozone flow rate (e.g., 5 g/h) are investigated.
-
Analysis: Samples are withdrawn at regular intervals. The dye concentration is determined spectrophotometrically at the maximum absorbance wavelength (λmax) for each dye (e.g., 493 nm for RO16 and 598 nm for RB5). COD is measured using standard methods.
Fenton and Photo-Fenton Treatment of Azo Dyes
The Fenton and photo-Fenton experiments are typically carried out in a batch reactor.
-
Reaction Mixture: An aqueous solution of the azo dye is prepared. The pH is adjusted to an acidic range (typically around 3) using sulfuric acid.
-
Reagent Addition: A specific concentration of a ferrous salt (e.g., FeSO₄·7H₂O) is added as the catalyst, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the reaction.
-
Photo-Fenton Setup: For the photo-Fenton process, the reactor is irradiated with a UV lamp.
-
Analysis: The degradation of the dye is monitored by measuring the absorbance of the solution at its λmax over time.
Anaerobic Biodegradation of this compound
Anaerobic biodegradation studies are conducted in batch reactors or continuous-flow systems.
-
Inoculum: Anaerobic sludge from a wastewater treatment plant is often used as the microbial source.
-
Medium: A suitable nutrient medium is prepared to support microbial growth.
-
Experimental Setup: Serum bottles or anaerobic reactors are filled with the inoculum, nutrient medium, and the dye solution. The headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
Incubation: The reactors are incubated at a controlled temperature (e.g., 37°C).
-
Analysis: Decolorization is monitored by measuring the absorbance of the supernatant. The degradation products can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizing Treatment Pathways and Workflows
Understanding the logical flow of experimental procedures and the potential degradation pathways is essential for comprehensive analysis.
References
A Comparative Cost-Benefit Analysis of Reactive Orange 16 Removal Techniques
The textile industry is a major contributor to water pollution, with dyes such as Reactive Orange 16 (RO16) being a significant environmental concern due to their complex aromatic structure and low biodegradability. This guide provides a comprehensive comparison of various techniques for the removal of RO16 from wastewater, aimed at researchers, scientists, and professionals in drug development and environmental science. The analysis focuses on performance, cost-effectiveness, and the detailed experimental protocols of prominent methods, including adsorption, advanced oxidation processes (AOPs), membrane filtration, and biological treatments.
Performance Comparison of RO16 Removal Techniques
The efficiency of different methods for removing this compound varies significantly based on the technology employed and the operational parameters. The following table summarizes the performance of key techniques based on experimental data from various studies.
| Technique | Adsorbent/Catalyst | Removal Efficiency (%) | Treatment Time | Optimal pH | Reference |
| Adsorption | |||||
| PANI/Fe(NO3)2 Nanomaterial | >90 | 80 min | 4 | [1] | |
| MgAlNO3-LDH | ~100 (for 100 mg/L) | - | - | [2] | |
| Activated Carbon (from Solanum Torvum) | Favorable at acidic pH | - | 2.0 | [3] | |
| Cross-linked Chitosan/Oil Palm Ash Composite Beads | >90 | 4 h (for 50-200 mg/L) | 6 | [4] | |
| Psyllium Seed Powder | 94 | 40 min | 4 | [5] | |
| Advanced Oxidation Processes (AOPs) | |||||
| Ozonation | Ozone | >97 (Color Removal) | 5 min | 2, 7, 11 | |
| UV/H2O2 | UV light and Hydrogen Peroxide | 100 (Color Removal) | < 6 min | 7.0 | |
| Photocatalysis | Ag–AgCl/BiOCl Nanocomposites | 92 | 90 min | - | |
| CuO@A-TiO2/R-TiO2 Nanocomposite | ~100 | 60 min | - | ||
| ZnO Coated Thin Film | 100 (Mineralization) | 120 min | 10 | ||
| Fenton Process | Fe3O4/montmorillonite | 85.9 (COD Removal) | 60 min | 3 | |
| Electro-Fenton | - | 72 (Decolorization), 61 (COD Removal) | 42.5 min | 3.5 | |
| Electrochemical Oxidation | Ti/GO-GAC-RuO2−Sb2O5−CeO2 | 98 (Color), 88 (COD) | - | Neutral | |
| Membrane Filtration | |||||
| Micellar-Enhanced Ultrafiltration (MEUF) | Cellulose Acetate Membrane (20,000 MWCO) | 79.2 | - | - | |
| Ultrafiltration | Polyethersulfone (PES) and Regenerated Cellulose (C) Membranes (≤10 kDa) | 80-97 (PES), 45-89 (C) | - | - | |
| Biological Treatment | |||||
| Anaerobic-Anoxic-Aerobic MBR | Mixed microbial culture | 90 (Color Removal) | 60 days | - | |
| Ozonation followed by Biodegradation | Ozone and mixed microbial culture | 94 (Dye), 90 (COD) | 10 min ozonation + biological treatment | - |
Cost-Benefit Analysis
A direct cost comparison for RO16 removal is challenging due to varying operational scales and economic factors. However, a qualitative and semi-quantitative analysis can guide the selection of an appropriate technology.
| Technique | Capital Cost | Operating Cost | Advantages | Disadvantages |
| Adsorption | Low to Medium | Low (if using low-cost adsorbents) | Simple design, ease of operation, effective for a wide range of dyes. | Regeneration of adsorbent can be difficult and costly; disposal of spent adsorbent can be an issue. |
| Advanced Oxidation Processes (AOPs) | High | High (Energy and chemical consumption) | High removal efficiency, can lead to complete mineralization of the dye. | High operational costs, potential formation of toxic by-products if not optimized. |
| Membrane Filtration | High | Medium to High | High-quality effluent, potential for water reuse. | Membrane fouling is a major issue leading to high maintenance costs; concentrate disposal is a concern. |
| Biological Treatment | Medium | Low | Environmentally friendly, low operating costs. | Slow process, may not be effective for all dyes, can be sensitive to toxic compounds. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for the key experimental techniques discussed.
Adsorption Studies
A typical batch adsorption experiment to evaluate the efficacy of an adsorbent for RO16 removal involves the following steps:
-
Preparation of Adsorbent: The adsorbent material (e.g., activated carbon, nanomaterial, or biosorbent) is prepared, which may involve washing, drying, grinding, and sieving to obtain a uniform particle size.
-
Preparation of Dye Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.
-
Batch Adsorption Experiments: A known amount of the adsorbent is added to a fixed volume of the dye solution of a specific concentration in a conical flask. The mixture is then agitated in a shaker at a constant temperature for a predetermined period.
-
Parameter Optimization: To determine the optimal conditions, experiments are conducted by varying parameters such as pH (adjusted using HCl and NaOH), adsorbent dose, initial dye concentration, and contact time.
-
Analysis: After agitation, the solution is centrifuged or filtered to separate the adsorbent. The remaining concentration of RO16 in the supernatant is determined using a UV-Vis spectrophotometer at its maximum wavelength (λmax ≈ 493 nm).
-
Calculation of Removal Efficiency and Adsorption Capacity: The percentage of dye removal and the adsorption capacity (qe) are calculated using the initial and final dye concentrations.
Advanced Oxidation Processes (AOPs)
1. Photocatalytic Degradation:
-
Catalyst Suspension: A specific amount of photocatalyst (e.g., TiO2, ZnO) is suspended in a known volume of RO16 solution of a certain concentration.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photoreactor Setup: The experiment is conducted in a photoreactor equipped with a light source (e.g., UV lamp or solar simulator).
-
Irradiation: The suspension is irradiated with the light source while being continuously stirred.
-
Sampling and Analysis: Aliquots of the suspension are withdrawn at regular intervals, centrifuged to remove the catalyst, and the concentration of RO16 is measured using a UV-Vis spectrophotometer.
2. Fenton and Photo-Fenton Process:
-
Reactor Setup: The experiment is carried out in a batch reactor.
-
pH Adjustment: The pH of the RO16 solution is adjusted to the optimal acidic range (typically around 3) using an acid like H2SO4.
-
Addition of Fenton's Reagents: A predetermined amount of a ferrous salt (FeSO4·7H2O) is added to the solution, followed by the addition of hydrogen peroxide (H2O2) to initiate the Fenton reaction.
-
Reaction: The reaction is allowed to proceed for a specific duration under constant stirring. For the photo-Fenton process, the reactor is additionally irradiated with a UV or visible light source.
-
Quenching and Analysis: The reaction is quenched by raising the pH. Samples are then filtered and analyzed for residual RO16 concentration.
3. Ozonation:
-
Ozone Generation: Ozone is produced from an oxygen or air feed using an ozone generator.
-
Reactor Setup: The experiment is conducted in a semi-batch reactor where a continuous stream of ozone gas is bubbled through the RO16 solution.
-
Ozonation Process: The ozone gas is passed through the dye solution at a specific flow rate and concentration for a defined period.
-
Off-gas Treatment: The unreacted ozone in the off-gas is typically trapped in a potassium iodide (KI) solution.
-
Sampling and Analysis: Samples of the solution are collected at different time intervals, and any residual ozone is purged before analyzing the RO16 concentration.
Membrane Filtration
Micellar-Enhanced Ultrafiltration (MEUF):
-
Surfactant and Dye Solution Preparation: A cationic surfactant, such as cetylpyridinium chloride (CPC), is added to the RO16 dye solution at a concentration above its critical micelle concentration (CMC). The mixture is stirred to ensure the formation of micelles that encapsulate the dye molecules.
-
Ultrafiltration Setup: The MEUF experiment is performed using a dead-end filtration cell equipped with an ultrafiltration membrane (e.g., cellulose acetate with a specific molecular weight cut-off).
-
Filtration Process: The prepared solution is fed into the filtration cell, and a constant operating pressure is applied using an inert gas (e.g., nitrogen).
-
Permeate Collection and Analysis: The permeate (the liquid that passes through the membrane) is collected, and its RO16 concentration is measured to determine the dye rejection efficiency.
Visualizing the Processes
To better understand the experimental workflows and the underlying mechanisms, the following diagrams have been generated using the DOT language.
References
Performance of Microbial Strains in Reactive Orange 16 Biodegradation: A Comparative Guide
The textile industry is a significant contributor to water pollution, with azo dyes like Reactive Orange 16 (RO16) being a primary concern due to their recalcitrant nature. Microbial biodegradation presents an eco-friendly and cost-effective alternative for the treatment of dye-containing effluents. This guide provides a comparative analysis of the performance of different microbial strains in the biodegradation of this compound, supported by experimental data from various studies.
Comparative Performance of Microbial Strains
The efficiency of RO16 biodegradation varies significantly among different microbial strains and is influenced by various physicochemical parameters. The following table summarizes the performance of several microbial strains under their optimal reported conditions.
| Microbial Strain/Consortium | Type | Decolorization Efficiency (%) | Time (hours) | Dye Concentration (mg/L) | Optimal pH | Optimal Temperature (°C) | Key Enzymes Involved | Reference |
| Bacillus stratosphericus SCA1007 | Bacterium | >95% | 10 | 150 | 7 | 35 | Not specified | [1][2] |
| Nocardiopsis sp. VITVAMB 1 | Bacterium (Actinomycete) | 85.6 | 24 | 250 | 8 | 35 | Not specified | [3][4] |
| Pleurotus ostreatus & Candida zeylanoides | Fungus & Yeast (Mixed Culture) | 87.5 | 264 (11 days) | Not specified | Not specified | Not specified | Manganese-dependent peroxidase (MnP), Laccase | [5] |
| Irpex lacteus | Fungus | 80 | 24 | Not specified | Not specified | Not specified | Not specified | |
| Phanerochaete chrysosporium | Fungus | 70 | 6 | Not specified | 4 | Room Temp. | Manganese Peroxidase (MnP) | |
| Bacterial Consortium ETL-A | Bacteria (Consortium) | 93 | 30 | 100 (as ROM2R) | Not specified | 35 | Not specified | |
| Providencia rettgeri & Pseudomonas sp. | Bacteria (Consortium) | 98-99 | 12 | 100 | Not specified | 30 | Azoreductase, NADH-DCIP reductase, Laccase | |
| Mixed Bacterial Consortium | Bacteria (Consortium) | ~100 | 24 | 100 | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized experimental protocols for key aspects of RO16 biodegradation studies.
Microbial Isolation and Acclimatization
Microorganisms capable of degrading RO16 are often isolated from dye-contaminated soil and water samples. The process typically involves:
-
Enrichment Culture Technique: Samples are incubated in a mineral salt medium (MSM) containing RO16 as the sole carbon source or with additional co-substrates like glucose and yeast extract to promote the growth of dye-degrading microbes.
-
Acclimatization: Isolated strains are gradually exposed to increasing concentrations of the dye to enhance their degradation capabilities.
Media Composition
A common medium used for these studies is a Mineral Salt Medium (MSM). A typical composition per liter of distilled water is:
-
Potassium dihydrogen phosphate (KH2PO4): 1.0 g
-
Other components often include sources of nitrogen, sulfur, and essential trace elements.
-
Yeast extract is frequently added as a nitrogen source and co-substrate.
Decolorization Assay
The extent of biodegradation is primarily assessed by measuring the decolorization of the dye solution.
-
Aliquots of the culture medium are collected at different time intervals and centrifuged to remove microbial biomass.
-
The absorbance of the supernatant is measured at the maximum wavelength (λmax) of this compound (approximately 493-494 nm) using a UV-Vis spectrophotometer.
-
The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Optimization of Physicochemical Parameters
To determine the optimal conditions for biodegradation, various parameters are systematically varied:
-
pH: Investigated typically in the range of 4 to 10.
-
Temperature: Usually studied between 25°C and 45°C.
-
Dye Concentration: The effect of initial dye concentration is assessed to determine the tolerance and efficiency of the microbial strain.
-
Carbon and Nitrogen Sources: Different sources are tested to find the most suitable for enhancing microbial growth and dye degradation.
-
Agitation: Static and shaking conditions are compared, as oxygen availability can significantly influence the degradation pathway (e.g., microaerophilic vs. aerobic).
Analysis of Degradation Products
To confirm the breakdown of the dye molecule rather than just adsorption, various analytical techniques are employed:
-
UV-Visible Spectroscopy: Changes in the spectral profile of the dye indicate its degradation.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify changes in the functional groups of the dye molecule before and after microbial treatment.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to separate and identify the intermediate and final metabolites of RO16 degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Also used for the identification of degradation byproducts.
Visualizing Experimental and Metabolic Pathways
To better understand the processes involved in RO16 biodegradation, the following diagrams illustrate a typical experimental workflow and the general enzymatic degradation pathway for azo dyes.
Mechanism of Biodegradation
The microbial degradation of azo dyes like this compound is a multi-step process, often involving a combination of anaerobic and aerobic stages.
-
Initial Azo Bond Reduction: The crucial first step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This is typically carried out by enzymes called azoreductases under anaerobic or microaerophilic conditions. This cleavage breaks the dye molecule into smaller, colorless, but potentially harmful, aromatic amines.
-
Aerobic Degradation of Aromatic Amines: The aromatic amines formed in the first stage are then further degraded, usually under aerobic conditions. Oxidative enzymes such as laccases and peroxidases (like Manganese Peroxidase) play a key role in opening up the aromatic rings of these amines.
-
Mineralization: The intermediates produced from the ring cleavage are further metabolized by the microorganisms, eventually leading to their complete mineralization into simpler and non-toxic compounds like carbon dioxide, water, and inorganic salts.
The use of microbial consortia, which are mixed cultures of different microorganisms, can be particularly effective. Different species within the consortium can perform different steps in the degradation pathway, leading to a more complete and efficient breakdown of the dye molecule. For instance, one strain might excel at the initial azo bond cleavage, while another is more efficient at degrading the resulting aromatic amines. This synergistic action often results in higher decolorization and degradation rates compared to pure cultures.
References
- 1. Decolorization and degradation of this compound by <i>Bacillus stratosphericus</i> SCA1007 - ProQuest [proquest.com]
- 2. Decolorization and degradation of this compound by Bacillus stratosphericus SCA1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodecolorization and Biodegradation of Azo Dye Reactive Orange-16 by Marine Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of this compound azo dye by simultaneous action of Pleurotus ostreatus and the yeast Candida zeylanoides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ozonation and UV/H₂O₂ for the Decolorization of Reactive Orange 16
A comprehensive guide for researchers and scientists on the efficacy, mechanisms, and operational parameters of two leading advanced oxidation processes for the removal of the azo dye, Reactive Orange 16.
The textile industry is a significant contributor to water pollution, with azo dyes like this compound (RO16) being a primary concern due to their complex aromatic structures and low biodegradability. Advanced Oxidation Processes (AOPs) offer a promising solution for the complete mineralization of these recalcitrant pollutants. This guide provides a detailed comparative study of two prominent AOPs: ozonation and ultraviolet light combined with hydrogen peroxide (UV/H₂O₂), for the effective removal of this compound from aqueous solutions.
Performance Comparison: Ozonation vs. UV/H₂O₂
Both ozonation and UV/H₂O₂ have demonstrated high efficiency in decolorizing this compound. However, their performance is influenced by various operational parameters. The following tables summarize key quantitative data extracted from multiple studies to facilitate a comparative assessment.
Table 1: Decolorization Efficiency and Reaction Time
| Treatment Method | Initial RO16 Conc. (mg/L) | Oxidant Conc. | pH | Decolorization Efficiency (%) | Reaction Time (min) | Citation |
| Ozonation | 25 - 100 | 20 - 80 g/m³ O₃ | 2 | >97 | 5 | [1][2] |
| 100 | Not Specified | 6 | 99 | 70 | [3] | |
| 25 - 100 | Not Specified | 7 | >97 | 5 | [1][2] | |
| 25 - 100 | Not Specified | 11 | >97 | 5 | ||
| UV/H₂O₂ | 50 | 25 mM H₂O₂ | 7.0 | 100 | < 6 | |
| 50 | 20 - 40 mM H₂O₂ | Neutral | High | < 10 |
Table 2: Kinetic Data for this compound Degradation
| Treatment Method | pH | Rate Constant (k) | Reaction Order | Citation |
| Ozonation | 2 | 2.5 × 10⁵ L/mol·s | Second Order | |
| 7 | 3.2 × 10⁵ L/mol·s | Second Order | ||
| 11 | 1.4 × 10⁶ L/mol·s | Second Order | ||
| UV/H₂O₂ | Not Specified | Not Specified | Pseudo-first-order (typically) |
Note: A direct comparison of rate constants is challenging due to differing experimental conditions across studies. However, the data indicates that ozonation follows second-order kinetics, with the rate increasing significantly at alkaline pH. The UV/H₂O₂ process is generally reported to follow pseudo-first-order kinetics.
Experimental Protocols
Ozonation of this compound
This protocol outlines a typical experimental setup for the ozonation of this compound in a laboratory setting.
1. Materials and Equipment:
-
Ozone generator
-
Gas washing bottle or bubble column reactor
-
Gas flow meter
-
Ozone analyzer (optional, for precise ozone dose measurement)
-
Magnetic stirrer and stir bar
-
pH meter
-
Spectrophotometer for color measurement
-
This compound stock solution
-
Buffer solutions (for pH adjustment)
-
Sodium thiosulfate solution (for quenching ozone reaction)
2. Experimental Procedure:
-
Prepare a known concentration of this compound solution in the reactor.
-
Adjust the initial pH of the dye solution to the desired value using appropriate buffer solutions or dilute acid/base.
-
Start the magnetic stirrer to ensure a homogenous solution.
-
Turn on the ozone generator and regulate the ozone gas flow rate using the gas flow meter.
-
Bubble the ozone gas through the dye solution via a diffuser stone for efficient mass transfer.
-
Collect samples at regular time intervals.
-
Immediately quench the ozonation reaction in the collected samples by adding a few drops of sodium thiosulfate solution.
-
Measure the absorbance of the treated samples at the maximum wavelength of this compound (typically around 493 nm) using a spectrophotometer.
-
Calculate the decolorization efficiency using the initial and final absorbance values.
-
(Optional) Analyze for Total Organic Carbon (TOC) to determine the extent of mineralization.
UV/H₂O₂ Treatment of this compound
This protocol describes a standard procedure for the degradation of this compound using the UV/H₂O₂ process.
1. Materials and Equipment:
-
UV photoreactor equipped with a low or medium-pressure mercury lamp
-
Magnetic stirrer and stir bar
-
pH meter
-
Spectrophotometer
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂) solution (typically 30%)
-
Buffer solutions (for pH adjustment)
-
Catalase or sodium sulfite solution (for quenching H₂O₂ reaction)
2. Experimental Procedure:
-
Prepare a specific concentration of this compound solution in the photoreactor.
-
Adjust the initial pH of the solution as required.
-
Add the desired concentration of hydrogen peroxide to the dye solution and mix thoroughly.
-
Turn on the magnetic stirrer.
-
Switch on the UV lamp to initiate the photochemical reaction.
-
Collect samples at predetermined time intervals.
-
Quench the reaction in the samples by adding a quenching agent like catalase or sodium sulfite to decompose the residual H₂O₂.
-
Measure the absorbance of the samples at the λmax of this compound.
-
Calculate the decolorization efficiency.
-
(Optional) Measure the TOC to evaluate the degree of mineralization.
Mechanisms of Degradation and Experimental Workflow
The degradation of this compound by both ozonation and UV/H₂O₂ primarily occurs through the generation of highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can attack the chromophoric azo bond (-N=N-) and aromatic rings of the dye molecule, leading to decolorization and eventual mineralization.
Degradation Pathways
The following diagrams illustrate the generalized degradation pathways for this compound when subjected to ozonation and UV/H₂O₂ treatment.
Caption: Generalized degradation pathway of this compound during ozonation.
References
- 1. Treatment of a simulated textile wastewater containing the this compound azo dye by a combination of ozonation and moving-bed biofilm reactor: evaluating the performance, toxicity, and oxidation by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Adsorbent Reusability for Reactive Orange 16 Dye Removal
The efficient removal of textile dyes like Reactive Orange 16 (RO16) from wastewater is a significant environmental challenge. Adsorption has emerged as a promising technology, and the reusability of adsorbents is a critical factor for its economic viability and sustainability. This guide provides a comparative assessment of the reusability of various adsorbents for the removal of RO16, supported by experimental data and detailed protocols to aid researchers and scientists in their material selection and process optimization.
Performance Comparison of Reusable Adsorbents
The reusability of an adsorbent is determined by its ability to maintain a high adsorption capacity over multiple cycles of adsorption and desorption. The following table summarizes the performance of different adsorbents in removing this compound, highlighting their initial adsorption capacity and performance after several regeneration cycles.
| Adsorbent Material | Initial Adsorption Capacity (mg/g) | Number of Reuse Cycles | Adsorption Capacity/Removal Efficiency After Final Cycle | Regeneration Eluent |
| Nitrogen-Doped Nanoporous Biochar | 147 | 5 | 103 mg/g | 0.25 M NaOH + 20% ethanol |
| APTES-Modified Spent Coffee Grounds | 118.32[1] | 3 | ~104.3 mg/g (88.49% of initial capacity retained)[1] | 0.1 M NaOH[1] |
| Cu(I)-Polyaniline Composite | 392.156 | 5 | 81.2% removal efficiency | Not specified in detail |
| Cocoa Shell Activated Carbon | Not explicitly stated | 5 | 70.5% removal efficiency (decreased from 96.5%) | Acetic Acid |
In-Depth Look at Adsorbent Performance
Nitrogen-Doped Nanoporous Biochar has demonstrated excellent reusability, retaining a significant portion of its initial adsorption capacity after five cycles. The regeneration process is straightforward, utilizing a basic solution with ethanol. This makes it a promising candidate for long-term applications.
APTES-Modified Spent Coffee Grounds represent a low-cost, sustainable option. This adsorbent maintains a high percentage of its initial adsorption capacity after three cycles, with a simple regeneration step using a sodium hydroxide solution[1].
The Cu(I)-Polyaniline Composite exhibits a very high initial adsorption capacity. While the removal efficiency sees a gradual decrease over five cycles, it remains effective. Further research into optimizing its regeneration protocol could enhance its long-term performance.
Cocoa Shell Activated Carbon shows a decline in performance over five cycles, a common observation for many activated carbons. However, its regeneration with a weak acid like acetic acid is an advantage. The initial high removal efficiency suggests it is a viable option, particularly for a limited number of cycles.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of adsorbent reusability. Below are the methodologies for the key experiments cited in this guide.
Adsorption Experiment Protocol
A general batch adsorption experiment is conducted as follows:
-
A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water.
-
For each experiment, a specific amount of adsorbent is added to a fixed volume of the dye solution with a known initial concentration in a conical flask.
-
The flasks are then agitated in a mechanical shaker at a constant speed and temperature for a predetermined period to reach equilibrium.
-
After agitation, the solid and liquid phases are separated by centrifugation or filtration.
-
The concentration of the remaining dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum wavelength of RO16.
-
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:
q_e = (C_0 - C_e) * V / m
where:
-
C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the dye solution (L).
-
m is the mass of the adsorbent (g).
-
Regeneration and Reusability Protocol
The reusability of the adsorbents is evaluated through successive adsorption-desorption cycles:
For Nitrogen-Doped Nanoporous Biochar:
-
Desorption: After the first adsorption cycle, the dye-laden biochar (50 mg) is collected and mixed with a basic eluent consisting of 0.25 M NaOH and 20% ethanol.
-
The mixture is stirred at 150 rpm for 2 hours.
-
Washing and Drying: The regenerated biochar is then thoroughly washed with deionized water until the pH of the washing solution becomes neutral.
-
The washed biochar is dried in an oven at a suitable temperature.
-
Re-adsorption: The regenerated biochar is then used for the next adsorption cycle under the same experimental conditions as the first cycle.
-
This adsorption-desorption process is repeated for a total of five cycles.
For APTES-Modified Spent Coffee Grounds:
-
Desorption: The dye-loaded adsorbent is treated with a 0.1 M NaOH solution to desorb the this compound[1].
-
Washing and Drying: Following desorption, the adsorbent is washed with deionized water to remove any remaining NaOH and dye.
-
The adsorbent is then dried before being used in the subsequent adsorption cycle.
-
The cycle of adsorption and desorption is repeated three times.
For Cocoa Shell Activated Carbon:
-
Desorption: The dye-saturated activated carbon is subjected to desorption using various eluents, with acetic acid identified as the most effective. The exact concentration and conditions for the acetic acid wash should be optimized for specific applications.
-
Washing and Drying: The regenerated activated carbon is washed with distilled water and dried.
-
The regenerated adsorbent is then reused for subsequent adsorption cycles, with the process repeated for five cycles to evaluate the decline in performance.
Visualizing the Experimental Workflow
To provide a clear understanding of the process for assessing adsorbent reusability, the following diagram illustrates the typical experimental workflow.
Caption: Experimental workflow for assessing adsorbent reusability.
This guide provides a foundational understanding of the reusability of different adsorbents for this compound removal. The choice of adsorbent will depend on various factors, including the required adsorption capacity, the number of expected reuse cycles, and the cost and environmental impact of the regeneration process. Researchers are encouraged to use the provided protocols as a starting point and optimize the conditions for their specific applications.
References
Safety Operating Guide
Proper Disposal of Reactive Orange 16: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Reactive Orange 16 is a reactive azo dye widely used in various industrial and research applications. Due to its chemical properties, it is classified as a hazardous substance, requiring specific procedures for its handling and disposal to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound waste in a laboratory setting, aligning with safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets (SDS), this compound is considered a hazardous substance that can cause skin and eye irritation, as well as sensitization upon inhalation or skin contact.[1][2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[3]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of inhaling dust, a dust mask (such as a type N95) should be used.[4]
Handling:
-
Avoid creating dust.
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the dye is handled or stored.
Disposal Procedures for this compound Waste
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash. All waste must be handled in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guide:
-
Waste Segregation:
-
Separate solid waste (e.g., contaminated filter paper, gloves, empty containers) from liquid waste (e.g., dye solutions, reaction mixtures).
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Containerization:
-
Use separate, clearly labeled hazardous waste containers for solid and liquid waste.
-
Containers must be made of a compatible material and have a secure, screw-top lid.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Solid Waste Disposal:
-
Place all contaminated solids, including paper towels, weighing paper, and used PPE, into the designated solid hazardous waste container.
-
For the disposal of the original, empty manufacturer's container, ensure it is fully empty. Some guidelines suggest puncturing the container to prevent reuse before placing it in the hazardous waste stream.
-
-
Liquid Waste Disposal:
-
Collect all aqueous solutions containing this compound in a designated liquid hazardous waste container.
-
For concentrated solutions, it is advisable to collect them in a separate waste stream from dilute solutions to facilitate proper disposal by your institution's environmental health and safety (EHS) office.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area away from incompatible materials.
-
-
Waste Pickup:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for a pickup by the EHS or a certified hazardous waste disposal company.
-
Experimental Protocols for Decolorization as a Pre-Treatment Option
For research purposes or for facilities generating larger volumes of this compound waste, various decolorization methods have been investigated. These methods aim to break down the dye molecule, reducing its color and potentially its toxicity, before final disposal. It is important to note that the implementation of these methods should be considered an experimental procedure and must be conducted in compliance with all laboratory safety protocols. The treated effluent may still require disposal as hazardous waste.
Adsorption Using Waste Biomass
One studied method involves the use of low-cost adsorbents to remove the dye from aqueous solutions.
-
Methodology: Batch adsorption experiments can be performed by mixing a known concentration of this compound solution with a specific dosage of an adsorbent material, such as sunflower seed shells. The mixture is agitated for a set contact time at a controlled temperature and pH. The solid adsorbent is then removed by filtration, and the remaining dye concentration in the solution is measured spectrophotometrically.
Advanced Oxidation Process (UV/H₂O₂)
This method utilizes the strong oxidizing potential of hydroxyl radicals to degrade the dye molecules.
-
Methodology: A solution of this compound is prepared at a specific concentration. Hydrogen peroxide (H₂O₂) is added, and the solution is exposed to UV radiation in a photoreactor. The decolorization is monitored by taking samples at different time intervals and measuring the absorbance at the dye's maximum wavelength.
Electrochemical Degradation
This technique employs an electric current to break down the dye.
-
Methodology: An electrochemical cell is set up with a specific anode and cathode. A solution of this compound containing a supporting electrolyte (e.g., NaCl) is placed in the cell. A constant current is applied, and the decolorization is tracked over time using a UV-Vis spectrophotometer.
Quantitative Data on Decolorization Methods
| Method | Adsorbent/Reagent | Initial Dye Concentration | Conditions | Decolorization Efficiency | Time | Reference |
| Adsorption | Sunflower Seed Shells | 86.45 mg/L | pH 1.0, 25°C | Moderate Sorptive Capacity | 5 hours | |
| UV/H₂O₂ | Hydrogen Peroxide (25 mM) | 50 mg/L | pH 7.0, UV intensity 1950 µW/cm² | Complete | < 6 minutes | |
| Electrochemical | Charcoal-based metallic composite electrode | 200 mg/L | 1M NaCl | up to 83.3% | 2 hours | |
| Biodegradation | Nocardiopsis sp. | 250 mg/L | pH 8, 35°C, 3% salt | 85.6% | 24 hours |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the workplace.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
